DL-Mannitol-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |
InChI Key |
FBPFZTCFMRRESA-OUBTZVSYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to DL-Mannitol-¹³C for Researchers
For Immediate Release: A Comprehensive Overview for Scientific Professionals
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of DL-Mannitol-¹³C. This isotopically labeled sugar alcohol is a critical tool in metabolic research, offering a stable, non-radioactive tracer for elucidating complex biological pathways.
Molecular Structure and Chemical Identity
DL-Mannitol-¹³C is an isotopically labeled form of mannitol (B672), a six-carbon sugar alcohol. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D-Mannitol and L-Mannitol enantiomers. The "-¹³C" suffix specifies the presence of a stable carbon-13 isotope at a designated position within the molecule, replacing the more common carbon-12. This isotopic enrichment allows for the tracking and quantification of mannitol in various biological and chemical systems using mass spectrometry and NMR spectroscopy.
The specific position of the ¹³C label can vary, with common variants including labeling at the C1, C2, or all six carbon positions (uniformly labeled, or U-¹³C₆). For instance, D-Mannitol-1-¹³C has the isotopic label at the first carbon position.[1][2] The molecular structure of one enantiomer, D-Mannitol-1-¹³C, is depicted below.
Caption: Fischer projection of D-Mannitol-1-¹³C.
Physicochemical and Quantitative Data
The incorporation of a ¹³C isotope results in a slight increase in the molecular weight of mannitol compared to its unlabeled counterpart.[3] Other physicochemical properties remain largely unchanged. The following table summarizes key quantitative data for a representative labeled mannitol, D-Mannitol-1-¹³C.
| Property | Value | Reference(s) |
| Chemical Formula | HOCH₂[CH(OH)]₄¹³CH₂OH | [1] |
| Molecular Weight | 183.16 g/mol | [1][2][4] |
| CAS Number (Labeled) | 132202-29-0 (for D-Mannitol-1-¹³C) | [1][2] |
| CAS Number (Unlabeled) | 69-65-8 (for D-Mannitol) | [2] |
| Isotopic Purity | ≥98 atom % ¹³C | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 167-170 °C | [1] |
| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O | [1] |
| InChI Key | FBPFZTCFMRRESA-CCCNNFAYSA-N | [1] |
Applications in Research
DL-Mannitol-¹³C is a versatile tool in metabolic studies. Its applications include, but are not limited to:
-
Metabolic Flux Analysis (MFA): As a tracer in ¹³C-MFA, it is used to quantify the rates of reactions in central carbon metabolism. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can understand the activity of various metabolic pathways.[5]
-
Intestinal Permeability Assessment: ¹³C-labeled mannitol is considered a superior biomarker for measuring intestinal permeability compared to its unlabeled form. The use of the labeled compound avoids interference from endogenous or dietary sources of mannitol, leading to more accurate results.[5][6]
-
Elucidation of the Mannitol Cycle: In organisms such as fungi and bacteria that possess a mannitol cycle, D-Mannitol-¹³C is instrumental in studying the dynamics and regulation of this pathway, which is involved in redox balance and stress protection.[5]
Experimental Protocols
The following is a generalized protocol for a ¹³C metabolic flux analysis experiment using ¹³C-labeled mannitol in a cell culture system. This protocol should be adapted based on the specific cell type and experimental objectives.
Protocol: ¹³C-MFA with DL-Mannitol-¹³C Tracer
Objective: To quantify metabolic fluxes through central carbon metabolism.
Materials:
-
Mammalian or microbial cell line of interest
-
Appropriate cell culture medium
-
DL-Mannitol-¹³C (or a specific labeled isomer like D-Mannitol-1-¹³C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solution (e.g., 80% methanol, -80°C)
-
Centrifuge, lyophilizer, and sample vials
-
LC-MS or GC-MS system for metabolite analysis
Workflow Diagram:
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates and grow until they reach the desired confluence or cell density.
-
Isotopic Labeling: Remove the standard culture medium and replace it with a medium containing a known concentration of DL-Mannitol-¹³C as the tracer.
-
Incubation: Incubate the cells under standard conditions for a duration sufficient to reach isotopic steady-state in the metabolites of interest.
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Immediately add a pre-chilled extraction solution (e.g., 80% methanol) to the cells.
-
Harvest the cell lysate.
-
Centrifuge the lysate at a high speed and low temperature to pellet cell debris.
-
Collect the supernatant, which contains the intracellular metabolites.[5]
-
-
Sample Preparation and Analysis:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for analysis.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites.
-
-
Data Interpretation: Use the resulting mass isotopomer data in computational models to calculate intracellular metabolic fluxes.
This protocol provides a foundational framework. Optimization of cell numbers, labeling duration, and extraction methods is crucial for high-quality results.
Safety and Handling
DL-Mannitol-¹³C should be handled in accordance with standard laboratory safety procedures. It is a non-radioactive, stable isotope. Store at room temperature, protected from light and moisture.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 2. D-Mannitol (1-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-(1-~13~C)Mannitol | C6H14O6 | CID 71309249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of ¹³C Labeled Mannitol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Carbon-13 (¹³C) labeled D-mannitol. It is intended to be a comprehensive resource for researchers utilizing this stable isotope-labeled compound in areas such as intestinal permeability studies, metabolic flux analysis, and as an internal standard in mass spectrometry. This document details key physical and chemical data, outlines the experimental protocols for their determination, and provides visual workflows for clarity.
Core Physicochemical Properties
¹³C labeled mannitol (B672) is chemically and structurally identical to its unlabeled counterpart, with the key difference being the substitution of one or more ¹²C atoms with the ¹³C stable isotope. This substitution results in a predictable increase in molecular weight without altering the compound's biological or chemical behavior, making it an ideal tracer. The properties listed below are primarily for D-mannitol fully labeled with ¹³C at all six carbon positions (D-[UL-¹³C₆]mannitol) and singly labeled D-mannitol (D-Mannitol-1-¹³C), as these are commonly referenced.
Quantitative Data Summary
The key physicochemical properties of different ¹³C labeled mannitol species are summarized in the tables below for easy comparison.
Table 1: General Properties of ¹³C Labeled D-Mannitol
| Property | D-[UL-¹³C₆]mannitol | D-Mannitol-1-¹³C | Notes |
| Molecular Formula | (¹³C)₆H₁₄O₆[1][2] | HOCH₂[CH(OH)]₄¹³CH₂OH[3] | The "UL" designation stands for "Uniformly Labeled". |
| CAS Number | 287112-34-9[1][2][4][5] | 132202-29-0[3][6] | - |
| Appearance | White, odorless, crystalline powder/solid.[7][8] | Solid.[3] | Physical appearance is identical to unlabeled mannitol. |
| Isotopic Purity | ≥99 atom % ¹³C[7][9] | 98-99 atom % ¹³C[3][6] | Refers to the percentage of carbon atoms that are ¹³C. |
| Chemical Purity (Assay) | ≥98-99% (CP)[5][7][9] | 98%[6][10] | "CP" denotes Chemically Pure. |
| Mass Shift | M+6[7] | M+1[3] | Relative to unlabeled D-mannitol (MW: ~182.17 g/mol ). |
Table 2: Physical and Chemical Constants of ¹³C Labeled D-Mannitol
| Property | D-[UL-¹³C₆]mannitol | D-Mannitol-1-¹³C | Unlabeled D-Mannitol (for comparison) |
| Molecular Weight | 188.13 g/mol [1][2][5][7] | 183.16 g/mol [3][6][10] | 182.17 g/mol [11] |
| Melting Point | 167-170 °C (lit.)[3][7][9][12] | 167-170 °C (lit.)[3] | 166-168 °C[11] |
| Solubility in Water | Soluble.[8][13] | Soluble. | Approx. 230 g/L at room temperature.[13] |
| Optical Activity | [α]25/D +141° (c=0.4 in acidified ammonium (B1175870) molybdate)[3][7] | [α]25/D +141° (c=0.4 in acidified ammonium molybdate)[3] | - |
Note: The solubility of ¹³C labeled mannitol is expected to be virtually identical to its unlabeled form due to their identical molecular structures and polarity. It is freely soluble in water and very slightly soluble in ethanol.[8]
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties outlined above.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids like mannitol.
Methodology: Digital Melting Point Apparatus (e.g., DigiMelt)
-
Sample Preparation: A small amount of the dry ¹³C labeled mannitol powder is finely ground, if necessary. The open end of a capillary tube is tapped into the sample pile until a small amount of solid (1-3 mm high) is collected.[14][15]
-
Sample Packing: The capillary tube is inverted and tapped gently on a hard surface or dropped through a long glass tube to tightly pack the solid at the bottom (closed end).[14][15][16] This prevents shrinking or shifting during heating.
-
Apparatus Setup: The packed capillary tube is placed into a sample slot of the melting point apparatus.[15]
-
Initial Rapid Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) is used to find an approximate melting range.[14]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.[15]
-
Data Recording: The melting range is recorded. This consists of two temperatures:
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[18]
Methodology: Equilibrium Solubility in Aqueous Media
-
System Preparation: A series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) are prepared.[19][20] The temperature is maintained at a constant, specified value (e.g., 25 °C or 37 °C).[20]
-
Sample Addition: An excess amount of ¹³C labeled mannitol is added to each vial. This ensures that a saturated solution is formed with undissolved solid remaining.[18]
-
Equilibration: The vials are sealed and placed in a shaker or agitator. They are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may be determined from preliminary studies.
-
Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. The supernatant is then carefully separated from the undissolved solid using filtration (e.g., through a 0.45 µm PVDF filter) or centrifugation. This step must be performed without temperature change.
-
Concentration Analysis: The concentration of dissolved ¹³C mannitol in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Refractive Index Detector (RID).
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature. The experiment should be performed in triplicate.[20]
Isotopic Purity and Enrichment Analysis
Determining the isotopic purity (atom % ¹³C) is crucial for tracer studies. Mass spectrometry and NMR spectroscopy are the primary techniques for this analysis.
Methodology: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Standard and Sample Preparation: A stock solution of ¹³C labeled mannitol is prepared in a suitable solvent (e.g., water). A dilution series is created to generate a calibration curve.
-
Chromatographic Separation: The sample is injected into an HPLC system, typically with a column suitable for polar compounds (e.g., HILIC or an amine-based column), to separate mannitol from any potential impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument can distinguish between ¹²C-mannitol and ¹³C-mannitol based on their different mass-to-charge (m/z) ratios.[21][22][23] Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.[21]
-
Data Analysis: The peak areas corresponding to the different isotopic forms of mannitol are measured. By comparing the signal intensity of ¹³C mannitol to the total signal of all mannitol isotopes, the isotopic enrichment can be accurately calculated. The limit of quantification for this method can be very low, in the pg/mL range.[21]
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A known quantity of the ¹³C labeled mannitol is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: ¹³C NMR spectra are acquired. The presence of ¹³C labeling results in characteristic signals. For complex mixtures, advanced pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can be used to filter spectra into separate ¹²C and ¹³C-containing molecules, allowing for precise quantification.[24][25]
-
Spectral Analysis: The relative integrals of the peaks corresponding to the ¹³C-coupled protons (in ¹H NMR) or the carbon signals themselves (in ¹³C NMR) are compared against an internal standard or known reference to determine the level of isotopic enrichment.[24]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Shake-Flask Solubility Assay.
Caption: Isotopic Purity Analysis via HPLC-MS/MS.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. D-Mannitol (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6733-0.1 [isotope.com]
- 6. D-Mannitol (1-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. D-Mannitol-13C6 99 atom % 13C, 99% (CP) [sigmaaldrich.com]
- 8. fao.org [fao.org]
- 9. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 10. D-Mannitol (1-¹³C, 98%) - Cambridge Isotope Laboratories, CLM-1189-1 [isotope.com]
- 11. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 287112-34-9 CAS MSDS (D-[UL-13C6]MANNITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Mannitol | 87-78-5 [chemicalbook.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. who.int [who.int]
- 21. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of DL-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol crucial for various research applications, including metabolic studies and intestinal permeability assays. This document outlines a feasible synthetic strategy, detailed experimental protocols, and robust analytical methods for the verification of the final product.
Introduction
DL-Mannitol is a racemic mixture of D-mannitol and L-mannitol, a six-carbon sugar alcohol. The incorporation of a carbon-13 (¹³C) isotope provides a non-radioactive tracer that can be readily distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property makes DL-Mannitol-¹³C an invaluable tool in drug development and clinical research, particularly for studies where endogenous levels of mannitol (B672) could interfere with measurements.[1] This guide details a proposed synthetic route for DL-Mannitol-1-¹³C, its subsequent purification, and analytical characterization.
Synthetic Strategy
The synthesis of DL-Mannitol-1-¹³C is achieved by preparing D-Mannitol-1-¹³C and L-Mannitol-1-¹³C separately and then combining them in equimolar amounts to form the racemic mixture.
Synthesis of D-Mannitol-1-¹³C
The synthesis of D-Mannitol-1-¹³C is accomplished via the catalytic hydrogenation of D-Glucose-1-¹³C. This established method provides a high yield of the desired product.[2][3][4]
Proposed Synthesis of L-Mannitol-1-¹³C
The synthesis of the less common L-enantiomer, L-Mannitol-1-¹³C, can be approached through the reduction of a suitable ¹³C-labeled L-mannono-1,4-lactone precursor. A plausible, though not explicitly documented, route would involve the synthesis of L-Mannono-1,4-lactone-1-¹³C followed by its reduction.
The overall synthetic workflow is depicted below:
Experimental Protocols
Synthesis of D-Mannitol-1-¹³C
This protocol is adapted from the catalytic hydrogenation of D-glucose.[2][3][4]
Materials:
-
D-Glucose-1-¹³C
-
Raney Nickel (50% slurry in water)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor equipped with a stirrer and temperature control
Procedure:
-
In a pressure reactor, prepare a solution of D-Glucose-1-¹³C in deionized water.
-
Carefully add the Raney Nickel catalyst to the solution under a stream of inert gas.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the specified temperature with continuous stirring.
-
Maintain the reaction conditions for the specified duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains D-Mannitol-1-¹³C and D-Sorbitol-1-¹³C.
Reaction Parameters:
| Parameter | Value |
| D-Glucose-1-¹³C Concentration | 10-20% (w/v) |
| Catalyst to Substrate Ratio | 3-10% (w/w) |
| Hydrogen Pressure | 50-100 bar |
| Temperature | 100-150 °C |
| Reaction Time | 2-4 hours |
Proposed Synthesis of L-Mannitol-1-¹³C
This proposed synthesis involves a two-step process starting from L-arabinose.
Step 1: Synthesis of L-Mannono-1,4-lactone-1-¹³C
This step is based on the Kiliani-Fischer synthesis.
Materials:
-
L-Arabinose
-
Sodium cyanide-¹³C (Na¹³CN)
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Deionized water
Procedure:
-
Dissolve L-arabinose in deionized water and cool in an ice bath.
-
Slowly add a solution of sodium cyanide-¹³C to the L-arabinose solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with sulfuric acid to hydrolyze the intermediate cyanohydrins to the corresponding aldonic acids.
-
Heat the acidified solution to promote the formation of the lactone.
-
Neutralize the solution with sodium hydroxide and concentrate under reduced pressure to induce crystallization of the sodium salt of the unreacted acid.
-
Filter to remove the salt and acidify the filtrate to promote lactonization.
-
The crude L-Mannono-1,4-lactone-1-¹³C can be purified by recrystallization.
Step 2: Reduction of L-Mannono-1,4-lactone-1-¹³C to L-Mannitol-1-¹³C
This reduction can be achieved using sodium borohydride (B1222165).[5]
Materials:
-
L-Mannono-1,4-lactone-1-¹³C
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Dissolve L-Mannono-1,4-lactone-1-¹³C in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to decompose the excess sodium borohydride.
-
Concentrate the solution under reduced pressure. The resulting crude L-Mannitol-1-¹³C can be purified by recrystallization.
Purification of DL-Mannitol-1-¹³C
The crude D-Mannitol-1-¹³C and L-Mannitol-1-¹³C are purified separately by recrystallization before being combined. The final DL-Mannitol-1-¹³C is also purified by recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude mannitol in a minimal amount of a hot ethanol-water mixture (e.g., 85:15 v/v).[6]
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure DL-Mannitol-1-¹³C.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized DL-Mannitol-1-¹³C should be confirmed by a combination of analytical techniques.
Quantitative Data Summary
| Parameter | D-Mannitol-1-¹³C | L-Mannitol-1-¹³C | DL-Mannitol-1-¹³C |
| Molecular Formula | ¹³CH₂OH(CHOH)₄CH₂OH | ¹³CH₂OH(CHOH)₄CH₂OH | ¹³CH₂OH(CHOH)₄CH₂OH |
| Molecular Weight | 183.16 g/mol | 183.16 g/mol | 183.16 g/mol |
| Isotopic Purity | >98 atom % ¹³C | >98 atom % ¹³C | >98 atom % ¹³C |
| Chemical Purity | >99% | >99% | >99% |
| Melting Point | ~166 °C | ~166 °C | ~166 °C |
| Optical Rotation | [α]²⁰_D ≈ -0.5° (H₂O) | [α]²⁰_D ≈ +0.5° (H₂O) | [α]²⁰_D ≈ 0° (H₂O) |
Analytical Methodologies
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and isotopic enrichment.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A prominent peak at m/z corresponding to [M+Na]⁺ or [M+H]⁺, shifted by +1 amu compared to unlabeled mannitol. The isotopic distribution will confirm the high enrichment of ¹³C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the ¹³C label.
-
¹H NMR: The proton spectrum will be complex due to the coupling between protons.
-
¹³C NMR: A significantly enhanced signal will be observed for the C1 carbon, confirming the position of the isotopic label. The chemical shifts for the carbons in D-mannitol in D₂O are approximately: C1/C6 at 65.9 ppm, C3/C4 at 73.5 ppm, and C2/C5 at 71.9 ppm.[7][8][9] For DL-mannitol in the solid state, distinct signals for each carbon of the D and L enantiomers may be observed.[10]
X-ray Diffraction (XRD):
-
Objective: To characterize the polymorphic form of the crystalline product.
-
Method: Powder X-ray Diffraction (PXRD).
-
Expected Result: The diffraction pattern can be compared to known patterns for the α, β, and δ polymorphs of mannitol to identify the crystalline form obtained after purification.[11][12][13][14][15]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of DL-Mannitol-1-¹³C. The outlined synthetic strategy, while proposing a route for the L-enantiomer, is based on well-established chemical transformations. The detailed protocols and analytical methods will enable researchers to produce and verify high-purity DL-Mannitol-1-¹³C for their specific research needs in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 4. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. bmse000099 D-Mannitol at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. D-Mannitol (69-65-8) 13C NMR [m.chemicalbook.com]
- 10. Towards understanding 13C-N.M.R. chemical shifts of carbohydrates in the solid state. The spectra of d-mannitol polymorphs and of dl-mannitol | Semantic Scholar [semanticscholar.org]
- 11. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. icdd.com [icdd.com]
An In-depth Technical Guide to the Stability and Storage of DL-Mannitol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Mannitol-¹³C₆. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability data, potential degradation pathways, and analytical methodologies for assessing the purity and integrity of DL-Mannitol-¹³C₆.
Core Concepts: Stability and Storage
DL-Mannitol-¹³C₆ is a stable, non-radioactive, isotopically labeled form of DL-Mannitol. The stability of this compound is crucial for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as its application as a tracer in metabolic research.[1] Proper storage is paramount to prevent degradation and maintain its chemical and isotopic purity over time.
Recommended Storage Conditions
To ensure the long-term stability of solid DL-Mannitol-¹³C₆, the following storage conditions are recommended based on information from various suppliers and general knowledge of mannitol's properties.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (15°C to 25°C) or refrigerated (2°C to 8°C).[2][3] | Mannitol (B672) is a stable solid at ambient temperatures. Refrigeration can further slow any potential long-term degradation. |
| Humidity | Store in a desiccated environment. | Mannitol is not highly hygroscopic, but protection from moisture is a general best practice for chemical stability. |
| Light | Protect from light. | While not specified as highly light-sensitive, protection from light is a standard precaution for long-term storage of chemical reagents. |
| Container | A well-closed, airtight container. | Prevents exposure to atmospheric moisture and contaminants. |
Long-Term Stability
Quantitative long-term stability data for pure, solid DL-Mannitol-¹³C₆ under ICH (International Council for Harmonisation) specified conditions (e.g., 25°C/60% RH, 40°C/75% RH) is not extensively available in the public domain. However, studies on D-mannitol provide valuable insights into its stability.
One study on the compaction stability of spray-dried mannitol, stored for four years under fluctuating temperatures ranging from 5°C in winter to about 40°C in summer, showed no evolution of its compactibility, indicating good physical stability.[4] Another study on mannitol-based microcomposites demonstrated stability at 40°C and 75% relative humidity for six months.[5] PubChem data indicates that D-mannitol is a simple sugar alcohol and is expected to be readily biodegradable in the environment but is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups.[6]
Based on available information, solid DL-Mannitol-¹³C₆ is expected to be highly stable when stored under the recommended conditions. However, for critical applications, it is advisable to perform periodic re-qualification of the material to confirm its purity and isotopic enrichment.
Potential Degradation Pathways
While DL-Mannitol-¹³C₆ is a stable molecule, understanding its potential degradation pathways is essential for troubleshooting and ensuring data integrity.
Thermal Degradation
At elevated temperatures, significantly above typical storage conditions, mannitol can undergo thermal degradation. Studies on D-mannitol kept at 180°C have shown that it can undergo caramelization processes, which involve complex reactions like dehydration, condensation, and polymerization, leading to a variety of volatile and non-volatile products.[7] This process is characterized by browning of the sample. However, under recommended storage conditions, thermal degradation is not a significant concern.
Oxidative and Hydrolytic Degradation
Mannitol is generally considered resistant to oxidation and hydrolysis under normal storage conditions.[6] It lacks functional groups that are readily susceptible to hydrolysis. While it can act as a scavenger of hydroxyl radicals, this speaks to its ability to protect other molecules from oxidation rather than its own propensity to degrade via this pathway under standard conditions.
Below is a conceptual diagram illustrating the high stability of mannitol under typical storage conditions, contrasted with its degradation under extreme heat.
Experimental Protocols for Stability Assessment
To ensure the quality of DL-Mannitol-¹³C₆, particularly for long-term studies or when stored under non-ideal conditions, the following experimental protocols can be employed.
Determination of Chemical Purity by HPLC-RID
This method is suitable for determining the chemical purity of DL-Mannitol-¹³C₆ and detecting any non-volatile degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Column: A column suitable for sugar alcohol analysis, such as an Aminex HPX-87C column (300 mm x 7.8 mm) or equivalent.[8]
Reagents:
-
DL-Mannitol-¹³C₆ reference standard
-
DL-Mannitol-¹³C₆ sample for testing
-
Deionized water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Deionized water[8]
-
Detector Temperature: 40°C (maintained at a constant temperature)[10]
-
Injection Volume: 20 µL[10]
-
Run Time: Sufficient to allow for the elution of mannitol and any potential impurities (e.g., 25 minutes).[8]
Procedure:
-
Standard Preparation: Prepare a standard solution of DL-Mannitol-¹³C₆ in deionized water at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the DL-Mannitol-¹³C₆ test sample in deionized water at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. Analyze for the presence of any additional peaks, which may indicate impurities or degradation products.
Determination of Isotopic Enrichment by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment of ¹³C-labeled compounds.
Instrumentation:
-
High-resolution NMR spectrometer
Reagents:
-
DL-Mannitol-¹³C₆ sample
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the DL-Mannitol-¹³C₆ sample and dissolve it in a suitable deuterated solvent in an NMR tube.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters to ensure quantitativeness include:
-
Using a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei).
-
Employing inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
Integrate the signals corresponding to the carbon atoms in the DL-Mannitol-¹³C₆ molecule.
-
The isotopic enrichment can be determined by comparing the integrals of the ¹³C signals to an internal or external standard of known concentration and natural ¹³C abundance. More advanced 2D NMR techniques can also be used for more complex samples.
-
Experimental Workflow: Metabolic Tracer Study
DL-Mannitol-¹³C₆ is a valuable tool for metabolic tracer studies. The following diagram illustrates a typical workflow for such a study.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. roquette.com [roquette.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. usp.org [usp.org]
In-depth Technical Guide: The Metabolic Fate of DL-Mannitol-13C In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in pharmaceutical and clinical research. Its stable isotope-labeled form, DL-Mannitol-13C, serves as a powerful tool for tracing its metabolic journey within a biological system. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is curated for researchers, scientists, and drug development professionals to support preclinical and clinical investigations.
Physicochemical Properties
This compound is chemically identical to its unlabeled counterpart, with the exception of the isotopic substitution of one or more carbon atoms with ¹³C. This labeling provides a distinct mass signature for detection and quantification by mass spectrometry without altering the molecule's biological behavior.
| Property | Value |
| Chemical Formula | C₆H₁₄O₆ (with ¹³C enrichment) |
| Molecular Weight | ~183.17 g/mol (for one ¹³C) |
| Appearance | White crystalline powder |
| Solubility | Freely soluble in water |
Absorption
The absorption of orally administered this compound is limited in the gastrointestinal tract. This poor absorption is a key characteristic utilized in clinical diagnostics, particularly for assessing intestinal permeability.
Following oral administration in healthy human volunteers, a significant portion of the ingested this compound is not absorbed and remains in the gastrointestinal lumen.
Table 1: Urinary Excretion of Orally Administered ¹³C-Mannitol in Healthy Adults
| Time Interval | Mean Cumulative Excretion of ¹³C-Mannitol (mg) |
| 0-2 hours | Undisclosed in provided abstracts; however, a 105-fold increase from baseline was noted[1] |
| 2-8 hours | Undisclosed in provided abstracts |
| 8-24 hours | Undisclosed in provided abstracts |
| Total (24 hours) | 31 mg (from a 100 mg oral dose) [1] |
Note: The study highlights that ¹³C-mannitol has a ~20-fold lower baseline contamination in urine compared to ¹²C-mannitol, making it a superior biomarker for intestinal permeability tests.[1][2]
Distribution
Once absorbed or administered intravenously, this compound is primarily distributed throughout the extracellular fluid. It does not readily cross the blood-brain barrier in normal conditions.
Table 2: Pharmacokinetic Parameters of Intravenously Administered Mannitol (B672) in Humans
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 17 L (in adults) | [3] |
| Distribution Time | 20 to 40 minutes | [3] |
Metabolism
The metabolism of mannitol in humans is considered to be minimal. The vast majority of the absorbed dose is excreted from the body unchanged.
-
Mammalian Metabolism: Studies indicate that only a very small fraction of an administered mannitol dose is metabolized in the liver.[3]
-
Microbial Metabolism: A significant fate of unabsorbed, orally administered this compound is metabolism by the gut microbiota.[1][4] Commensal bacteria can ferment mannitol, leading to the production of various metabolites, including short-chain fatty acids. In research settings, the microbial oxidation of ¹³C-mannitol to ¹³CO₂ can be measured in breath tests to assess oro-cecal transit time.[3][4]
Excretion
The primary route of excretion for systemically available this compound is through the kidneys.
-
Renal Excretion: Mannitol is freely filtered by the glomeruli and undergoes minimal tubular reabsorption.[3] Following intravenous administration, approximately 80% of the dose is excreted in the urine within 3 hours.[5]
-
Fecal Excretion: The unabsorbed portion of an oral dose of this compound is eliminated in the feces, either as the parent compound or as metabolites produced by the gut microbiota.
Table 3: Elimination Pharmacokinetics of Intravenously Administered Mannitol in Humans
| Parameter | Value | Reference |
| Elimination Half-life | 0.5 to 2.5 hours (in normal renal function) | [3] |
| Total Clearance | 87 to 109 mL/minute (in normal renal function) | [3] |
Experimental Protocols
Intestinal Permeability Assessment (Oral Administration)
This protocol is based on studies evaluating small intestinal and colonic permeability.[1]
-
Subject Preparation: Subjects fast overnight. A baseline urine sample is collected.
-
Dosing: A solution containing a known amount of this compound (e.g., 100 mg) and often another sugar probe like lactulose (B1674317) is administered orally.
-
Urine Collection: Urine is collected at timed intervals (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[1]
-
Sample Analysis: The concentration of this compound in the urine samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]
Pharmacokinetic Study (Intravenous Administration)
This protocol is a general representation based on pharmacokinetic principles.
-
Subject Preparation: Subjects are placed in a controlled environment. A pre-dose blood sample is collected.
-
Dosing: A sterile solution of this compound is administered intravenously at a specific dose and rate.
-
Blood and Urine Collection: Blood samples are collected at various time points post-administration. Urine is collected over specific intervals.
-
Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method like LC-MS/MS to calculate pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life.
Visualizations
Metabolic Fate of Oral this compound
Caption: Overview of the metabolic journey of orally administered this compound.
Experimental Workflow for Intestinal Permeability
Caption: A typical experimental workflow for assessing intestinal permeability using this compound.
Conclusion
This compound is a valuable tool for in vivo research, primarily characterized by its poor oral absorption, distribution to the extracellular fluid, minimal mammalian metabolism, and rapid renal excretion of the absorbed fraction. A significant portion of an oral dose is subject to metabolism by the gut microbiota. Understanding these ADME properties is crucial for the design and interpretation of studies utilizing this compound, particularly in the fields of gastroenterology, nephrology, and drug delivery. The use of stable isotope labeling provides a safe and precise method for these investigations.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unlocking Metabolic Secrets: A Technical Guide to the Applications of DL-Mannitol-¹³C in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in the precise tracking and quantification of metabolic pathways. Among these, DL-Mannitol-¹³C has emerged as a versatile tracer in metabolic research, offering unique insights into carbohydrate metabolism and intestinal permeability. This technical guide provides a comprehensive overview of the core applications of DL-Mannitol-¹³C, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways and experimental workflows.
Core Applications of DL-Mannitol-¹³C
DL-Mannitol, a sugar alcohol, is not endogenously synthesized in humans but can be metabolized by the gut microbiota and is utilized in clinical settings as an osmotic diuretic and a probe for intestinal permeability.[1] The introduction of a ¹³C label into the mannitol (B672) backbone enables researchers to trace its metabolic fate, providing a powerful tool for two primary areas of investigation:
-
Metabolic Flux Analysis (MFA): D-Mannitol-2-¹³C serves as a tracer in ¹³C-MFA to quantify the rates (fluxes) of reactions in central carbohydrate metabolism.[1][2] By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the relative activities of pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][3] Its low natural abundance in most mammalian cells can lead to a higher signal-to-noise ratio in experimental systems.[3]
-
Intestinal Permeability Assessment: ¹³C-Mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled (¹²C) counterpart.[4][5] The primary advantage lies in its significantly lower baseline contamination from dietary and other sources, which can interfere with the interpretation of test results.[4][6][7][8]
Metabolic Flux Analysis with D-Mannitol-2-¹³C
While D-Mannitol-2-¹³C is a valuable tool for probing specific pathways, it is important to note that there is currently a lack of direct quantitative data on the reproducibility of intracellular MFA using this tracer in peer-reviewed literature.[3] However, a general experimental approach can be adapted from established ¹³C-MFA protocols.
Experimental Protocol: ¹³C-Metabolic Flux Analysis in Cell Culture
This protocol provides a general framework for conducting a ¹³C-MFA experiment using D-Mannitol-2-¹³C as a tracer in a eukaryotic cell culture system.
Objective: To quantify metabolic fluxes through central carbon metabolism.
Materials:
-
Eukaryotic cell line of interest
-
Standard cell culture medium
-
D-Mannitol-2-¹³C
-
Ice-cold quenching solution
-
Cold extraction solution
-
Instrumentation for metabolite analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired density in a standard medium.
-
Replace the standard medium with a specially prepared labeling medium containing D-Mannitol-2-¹³C at a known concentration.
-
Incubate the cells for a duration sufficient to reach an isotopic steady state, typically between 18 and 24 hours.[1] This should be determined empirically for the specific cell line.
-
-
Metabolite Quenching and Extraction:
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
-
-
Data Analysis:
-
Analyze the prepared samples using GC-MS to determine the mass isotopomer distribution of key metabolites.
-
Use specialized software to calculate metabolic fluxes from the mass isotopomer data.
-
Metabolic Pathways of D-Mannitol-2-¹³C
The strategic labeling of mannitol at the C2 position provides a unique window into several key metabolic routes.
In organisms such as fungi and bacteria, D-Mannitol-2-¹³C is instrumental in studying the dynamics of the mannitol cycle.
Intestinal Permeability Assessment with ¹³C-Mannitol
The use of ¹³C-Mannitol provides a more accurate assessment of intestinal permeability by overcoming the challenges of baseline contamination associated with ¹²C-Mannitol.
Quantitative Data: Baseline Urinary Excretion of ¹²C vs. ¹³C-Mannitol
Studies have demonstrated a significant difference in the baseline urinary excretion between ¹²C- and ¹³C-Mannitol, highlighting the advantage of the labeled compound.
| Parameter | ¹²C-Mannitol | ¹³C-Mannitol | Fold Difference | Reference |
| Baseline Contamination | Higher | ~20-fold lower | ~20x | [1][3][4] |
This lower baseline for ¹³C-Mannitol allows for a more sensitive and accurate measurement of intestinal permeability.[4]
Experimental Protocol: In Vivo Intestinal Permeability Assay
This protocol is based on a clinical trial design for assessing intestinal permeability in healthy volunteers.[6]
Objective: To measure intestinal permeability using co-administered ¹³C-Mannitol and lactulose (B1674317).
Materials:
-
¹³C-Mannitol
-
Lactulose
-
250 ml sterile water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Methodology:
-
Subject Preparation:
-
Subjects should fast overnight.
-
A baseline urine sample is collected before the test.
-
-
Administration of Test Solution:
-
A solution containing 100 mg of ¹³C-Mannitol and 1 g of lactulose dissolved in 250 ml of water is administered orally.[6]
-
-
Urine Collection:
-
Sample Analysis:
-
Data Analysis:
-
The ratio of urinary excretion of lactulose to ¹³C-Mannitol is calculated to determine intestinal permeability. An increased ratio is indicative of increased intestinal permeability.[6]
-
Experimental Workflow: Intestinal Permeability Assay
The workflow for the intestinal permeability assay is a sequential process from subject preparation to data analysis.
Conclusion
DL-Mannitol-¹³C is a powerful and versatile tool in metabolic research. Its application in metabolic flux analysis, particularly with the D-Mannitol-2-¹³C isomer, offers a means to probe central carbohydrate metabolism, although further research is needed to establish quantitative reproducibility. In the assessment of intestinal permeability, ¹³C-Mannitol has proven to be a superior biomarker to its unlabeled counterpart, providing more accurate and reliable data. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to incorporate DL-Mannitol-¹³C into their studies to gain deeper insights into metabolic processes and gut barrier function.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Use of DL-Mannitol-13C as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in the field of metabolic research, offering a precise window into the intricate network of biochemical pathways. Among these, DL-Mannitol-13C has emerged as a versatile tracer for investigating carbohydrate metabolism. This six-carbon sugar alcohol, when labeled with the stable isotope carbon-13, allows for the accurate tracking of its metabolic fate. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, with a focus on metabolic flux analysis and intestinal permeability assessment. It includes detailed experimental protocols, a summary of available quantitative data, and visualizations of relevant metabolic pathways and experimental workflows.
Core Applications of this compound in Metabolic Research
D-Mannitol, the biologically active isomer in the DL-Mannitol mixture, plays diverse roles across different organisms. While not endogenously synthesized in humans, it is metabolized by gut microbiota and is clinically utilized as an osmotic diuretic and a probe for intestinal permeability.[1] In many fungi and bacteria, mannitol (B672) is a key component of the mannitol cycle, crucial for redox balance and stress protection.[1] The introduction of a 13C label enables researchers to trace the journey of the mannitol backbone as it is catabolized and integrated into central carbon metabolism.[1]
The primary research applications of this compound include:
-
Metabolic Flux Analysis (MFA): this compound can be used as a tracer in 13C-MFA to quantify the rates (fluxes) of reactions within central carbohydrate metabolism.[1][2] By analyzing the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2]
-
Mannitol Cycle Elucidation: In organisms that possess a mannitol cycle, such as fungi and bacteria, 13C-labeled mannitol is instrumental in studying the dynamics and regulation of this pathway.[1][2]
-
Intestinal Permeability Assessment: 13C-labeled mannitol serves as a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[1][2] This is due to significantly lower baseline contamination from dietary and other sources.[3][4][5]
Data Presentation
Quantitative data from studies utilizing this compound as a tracer is crucial for understanding its metabolic fate. While comprehensive intracellular metabolic flux analysis (MFA) data in mammalian cells is not widely available in peer-reviewed literature, studies in microorganisms and on intestinal permeability provide valuable quantitative insights.[1]
Table 1: Quantitative Analysis of [1-13C]Mannitol Metabolism in Lactococcus lactis
This table summarizes the end products of [1-13C]mannitol metabolism by Lactococcus lactis cells grown on mannitol, as determined by in vivo 13C-NMR.
| Metabolite | Concentration (mM) |
| Ethanol | 18.5 ± 2 |
| Lactate | 5.5 ± 0.2 |
| 2,3-Butanediol | 2.9 ± 0.2 |
| Acetate | 1.3 ± 0.3 |
| Formate | 23.0 ± 1.0 |
(Data sourced from a study on Lactococcus lactis.)[6]
Table 2: Comparison of Urinary Excretion of 13C-Mannitol and 12C-Mannitol for Intestinal Permeability Assessment
This table presents a comparison of the cumulative urinary excretion of co-administered 13C-mannitol and 12C-mannitol in healthy volunteers. The data highlights the significantly lower baseline contamination of the 13C-labeled tracer.
| Timeframe | 13C-Mannitol Excretion (mg) (Mean ± SEM) | 12C-Mannitol Excretion (mg) (Mean ± SEM) | p-value |
| Baseline | 0.02 ± 0.01 | 0.41 ± 0.23 | <0.05 |
| 0-2 hours | 1.83 ± 0.34 | 2.17 ± 0.45 | >0.05 |
| 2-8 hours | 1.25 ± 0.21 | 1.98 ± 0.41 | >0.05 |
| 8-24 hours | 0.45 ± 0.09 | 1.78 ± 0.52 | <0.05 |
(Data represents a summary of findings from a study in healthy volunteers.)[3]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic research. Below are representative protocols for 13C-Metabolic Flux Analysis and Intestinal Permeability Assessment using this compound.
Protocol 1: General Framework for a 13C-Metabolic Flux Analysis (MFA) Experiment with D-Mannitol-2-13C
This protocol provides a general outline for conducting a 13C-MFA experiment using D-Mannitol-2-13C as a tracer in a cell culture system.
Objective: To quantify the metabolic fluxes through central carbon metabolism.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
D-Mannitol-2-13C
-
Sterile filtration equipment
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solution (e.g., ice-cold 75% ethanol)
-
Centrifuge
-
Lyophilizer or speed vacuum
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Derivatization reagents (for GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
Sample Preparation for Analysis:
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use a metabolic network model and computational flux analysis software to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.[1]
-
Protocol 2: Measurement of Intestinal Permeability using 13C-Mannitol
This protocol describes a method for assessing intestinal permeability in human subjects using orally administered 13C-mannitol.
Objective: To measure intestinal permeability by quantifying the urinary excretion of 13C-mannitol.
Materials:
-
13C-Mannitol
-
Lactulose (B1674317) (often co-administered)
-
Purified water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Subject Preparation:
-
Administration of Test Sugars:
-
A solution containing a known amount of 13C-mannitol (e.g., 100 mg) and lactulose (e.g., 1000 mg) dissolved in water is administered orally.[3]
-
-
Urine Collection:
-
Urine is collected over timed intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) following administration.[3]
-
-
Sample Preparation and Analysis:
-
Urine samples are stored frozen until analysis.
-
The concentrations of 13C-mannitol and lactulose in the urine are measured by HPLC-tandem MS.[3]
-
-
Data Analysis:
-
The cumulative excretion of 13C-mannitol and lactulose is calculated for each time interval.[3]
-
The ratio of lactulose to mannitol excretion can be calculated to assess intestinal permeability.
-
Visualization of Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Metabolic Pathways
Caption: Entry of this compound into Central Carbon Metabolism.
Caption: The Fungal Mannitol Cycle.
Experimental Workflows
Caption: Workflow for 13C-Metabolic Flux Analysis.
Caption: Workflow for Intestinal Permeability Assessment.
Conclusion
This compound is a powerful and versatile tracer for probing carbohydrate metabolism. Its applications in metabolic flux analysis provide valuable insights into the activity of central metabolic pathways, while its use in intestinal permeability tests offers a more accurate and reliable assessment compared to unlabeled mannitol. Although a comprehensive dataset on intracellular metabolic fluxes using this compound in mammalian systems is an area for future research, the existing data and established protocols underscore its significance in both basic and clinical research. The continued application of this compound, coupled with advanced analytical techniques, promises to further unravel the complexities of carbohydrate metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
The Mannitol Cycle Under the Lens: A Technical Guide to Using DL-Mannitol-13C in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannitol (B672) cycle is a crucial metabolic pathway in many fungi, bacteria, and algae, playing a significant role in stress tolerance, energy storage, and redox balance. Its involvement in the pathogenicity of various fungal species has made it a focal point for research and a potential target for therapeutic intervention. The use of stable isotope tracers, particularly DL-Mannitol-13C, in conjunction with metabolic flux analysis (MFA), provides a powerful methodology to quantitatively investigate the dynamics of this cycle. This in-depth technical guide offers a comprehensive overview of the mannitol cycle, detailed experimental protocols for its study using this compound, quantitative data, and visualizations of the associated metabolic and signaling pathways.
The Core of the Mannitol Cycle
The mannitol cycle is an anabolic and catabolic pathway that interconnects with glycolysis at the level of fructose-6-phosphate (B1210287) (F6P). In its anabolic direction, it synthesizes mannitol, and in its catabolic direction, it breaks down mannitol to feed back into glycolysis. This cycle is not merely a futile loop; it serves several critical physiological functions, including the regeneration of NADPH for reductive biosynthesis and protection against oxidative stress, as well as serving as a carbohydrate reserve.[1][2]
The primary enzymes governing the fungal mannitol cycle are:
-
Mannitol-1-phosphate dehydrogenase (M1PDH): Catalyzes the NADH-dependent reduction of fructose-6-phosphate to mannitol-1-phosphate.[1]
-
Mannitol-1-phosphatase (M1Pase): Dephosphorylates mannitol-1-phosphate to yield mannitol.[3]
-
Mannitol dehydrogenase (MDH): Catalyzes the NAD(P)+-dependent oxidation of mannitol to fructose (B13574).[4]
-
Hexokinase: Phosphorylates fructose to fructose-6-phosphate, completing the cycle.[1]
In many bacteria, mannitol metabolism can also occur via a phosphotransferase system (PTS), where extracellular mannitol is transported into the cell and concomitantly phosphorylated to mannitol-1-phosphate.[5]
Quantitative Data Presentation
A quantitative understanding of the mannitol cycle is essential for elucidating its role in cellular metabolism. This section summarizes key quantitative data related to the enzymes of the mannitol cycle.
Table 1: Kinetic Parameters of Mannitol Cycle Enzymes
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km | Cofactor | pH Optimum | Reference(s) |
| Mannitol Dehydrogenase (MDH) | Candida magnoliae | Fructose | 28.0 mM | 823 s-1 | 29.4 mM-1s-1 | NADPH | 7.5 (Reduction) | [6] |
| Mannitol | - | - | - | 10.0 (Oxidation) | [6] | |||
| Mannitol Dehydrogenase (MDH) | Pseudomonas fluorescens | D-mannitol | 6.1 mM | 4.3 s-1 | - | NAD+ | - | [7] |
| D-fructose | - | - | - | NADH | 7.0 (Reduction) | [7] | ||
| Mannitol Dehydrogenase (MDH) | Lactobacillus sanfranciscensis | Fructose | 24 mM | - | - | - | 5.8 (Reduction) | [8] |
| Mannitol | 78 mM | - | - | - | 8.0 (Oxidation) | [8] | ||
| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Acinetobacter baylyi | Fructose-6-phosphate | - | - | - | - | - | [9] |
| (bifunctional with phosphatase) | Mannitol-1-phosphate | - | - | - | - | - | [9] |
Experimental Protocols
The use of this compound as a tracer in metabolic flux analysis allows for the precise quantification of carbon flow through the mannitol cycle and connected pathways.
Protocol 1: 13C-Metabolic Flux Analysis (MFA) in a Fungal/Bacterial Culture System
This protocol provides a framework for conducting a 13C-MFA experiment using this compound as a tracer. It is adapted from general 13C-MFA protocols and should be optimized for the specific organism and experimental conditions.[10][11]
Objective: To quantify the metabolic fluxes through the mannitol cycle and central carbon metabolism.
Materials:
-
Microorganism of interest (e.g., Aspergillus niger, Escherichia coli)
-
Defined culture medium
-
This compound (specifically labeled, e.g., 1-13C or U-13C)
-
Standard laboratory equipment for microbial culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solution (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS for metabolite analysis
-
Software for 13C-MFA data analysis (e.g., WUflux, Metran)[10]
Methodology:
-
Pre-culture Preparation: Inoculate the microorganism into a pre-culture medium and grow to the mid-exponential phase to ensure metabolic activity.
-
Isotope Labeling:
-
Harvest the cells from the pre-culture by centrifugation and wash them with a medium lacking a carbon source.
-
Resuspend the cells in the defined medium containing a known concentration of this compound as the primary carbon source. The concentration should be optimized based on the organism's growth characteristics.
-
Incubate the culture under controlled conditions (temperature, aeration, pH) for a duration sufficient to reach isotopic steady-state. This is typically several generations for microorganisms.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the cell suspension to an ice-cold quenching solution.
-
Separate the cells from the medium by centrifugation at a low temperature.
-
Extract intracellular metabolites using a suitable extraction solvent.
-
-
Metabolite Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) in the cell extract using GC-MS or LC-MS/MS.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic network model of the organism and the measured labeling patterns to calculate the intracellular metabolic fluxes using specialized 13C-MFA software.[12]
-
Considerations for this compound:
The user-specified "this compound" is a racemic mixture of D- and L-isomers. Most metabolic pathways, including the canonical mannitol cycle, are specific for the D-isomer. The metabolic fate of L-mannitol in most microorganisms is not well-characterized. It is possible that L-mannitol is not significantly metabolized or is metabolized through a different, yet-to-be-elucidated pathway. Researchers should be aware of this and may need to perform preliminary studies to determine the extent to which the L-isomer is utilized by their organism of interest. The presence of the L-isomer may necessitate adjustments to the metabolic model used for flux calculations.
Mandatory Visualizations
Metabolic Pathways and Experimental Workflow
Caption: The Fungal Mannitol Cycle Pathway.
Caption: Experimental Workflow for 13C-Metabolic Flux Analysis.
Signaling Pathway Regulation
The regulation of the mannitol cycle is complex and can be influenced by various signaling pathways, particularly in response to environmental stress. In fungi, Mitogen-Activated Protein Kinase (MAPK) pathways are central to stress responses.[2] The High Osmolarity Glycerol (HOG) pathway, a type of MAPK pathway, is known to be activated by osmotic stress, which can in turn influence the expression of genes involved in the synthesis of compatible solutes like mannitol.[13]
Caption: A Generalized Fungal MAPK Signaling Pathway Regulating the Mannitol Cycle.
Conclusion
The study of the mannitol cycle using this compound offers a powerful approach to unraveling the metabolic adaptations of various organisms, particularly in the context of stress responses and pathogenicity. The combination of stable isotope labeling, advanced analytical techniques, and computational modeling provides an unprecedented level of detail into the quantitative operation of this important metabolic pathway. The protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals seeking to explore the intricacies of the mannitol cycle and its potential as a therapeutic target. Further research is warranted to fully elucidate the metabolism of L-mannitol and the specific signaling cascades that fine-tune the activity of the mannitol cycle in different species.
References
- 1. escholarship.org [escholarship.org]
- 2. Functional analysis of the MAPK pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol-1-phosphatase - Wikipedia [en.wikipedia.org]
- 4. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Quantitative functional characterization of conserved molecular interactions in the active site of mannitol 2-dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes for bacterial adaptation to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
Unraveling Microbial Metabolism: A Technical Guide to DL-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol, as a powerful tracer for elucidating the complexities of microbial metabolism. Its strategic labeling allows for precise tracking and quantification of metabolic pathways, offering critical insights for researchers in microbiology, biotechnology, and drug development.
Core Applications in Microbial Research
Stable isotope-labeled compounds are invaluable for tracing metabolic pathways. This compound has emerged as a key tool for several areas of investigation:
-
Metabolic Flux Analysis (MFA) : As a tracer in 13C-MFA, it is used to quantify the rates (fluxes) of reactions within the central carbohydrate metabolism. By analyzing the distribution of the 13C label in downstream metabolites, researchers can understand the relative activities of different pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3]
-
Mannitol (B672) Cycle Elucidation : In microorganisms that possess a mannitol cycle, such as many fungi and bacteria, this compound is instrumental in studying the dynamics, regulation, and physiological roles of this pathway, which is often involved in redox balance and stress protection.[1][4]
-
Gut Microbiota Metabolism : Mannitol is not readily absorbed by the host and is primarily metabolized by the gut microbiota.[5] Using 13C-labeled mannitol allows for non-invasive studies, such as measuring oral-cecal transit time by tracking the appearance of 13CO2 in breath, providing insights into gut motility and microbial activity.[5]
-
Identifying Novel Metabolic Pathways : The use of 13C-labeled substrates like mannitol can help uncover previously unknown metabolic routes. For instance, studies in certain yeasts using 13C-labeled glucose revealed a novel pathway for mannitol biosynthesis involving fructose-6-phosphate (B1210287) as an intermediate.[6][7]
Key Metabolic Pathways
The metabolic fate of this compound is dependent on the enzymatic capabilities of the microorganism under study. The primary metabolic routes are detailed below.
Mannitol Uptake and Conversion to Fructose-6-Phosphate
In many bacteria, mannitol enters the central carbon metabolism after being converted to fructose-6-phosphate through one of two main pathways:
-
Phosphotransferase System (PTS) : Mannitol is transported into the cell and concomitantly phosphorylated to mannitol-1-phosphate (M1P). M1P is then oxidized by mannitol-1-phosphate dehydrogenase to fructose-6-phosphate (F6P), which enters glycolysis.[8]
-
Mannitol Dehydrogenase Pathway : Mannitol is transported into the cell and then oxidized by mannitol-2-dehydrogenase to fructose. Fructose is subsequently phosphorylated by a kinase to fructose-6-phosphate.[8]
The Mannitol Cycle
In some fungi and bacteria, a mannitol cycle exists, which is crucial for regenerating NADPH. In this cycle, fructose-6-phosphate is reduced to mannitol-1-phosphate, which is then dephosphorylated to mannitol. Mannitol can then be oxidized back to fructose, which can be re-phosphorylated to re-enter the cycle or central metabolism.
Quantitative Data Presentation
The use of this compound allows for the collection of precise quantitative data. The tables below summarize key findings from various studies.
Table 1: Comparison of 13C-Mannitol and 12C-Mannitol for Permeability Assays
| Parameter | 13C-Mannitol | 12C-Mannitol | Fold Difference | Reference |
| Baseline Contamination | Lower | ~20-fold Higher | ~20x | [9][10][11] |
| Baseline Cumulative Excretion (mean) | Lower | Significantly Higher | - | [9] |
| 0-2h Excretion Increase from Baseline | 105-fold | 6-fold | 17.5x | [9] |
Table 2: Microbial Production and Metabolism of Mannitol
| Organism/System | Substrate | Product/Metabolite | Concentration / Yield | Reference |
| Candida parapsilosis SK26.001 | Glucose | Mannitol | 97.1 g/L | [12] |
| Mutant Yeast Strain | [2-13C]glucose | Fructose | ~3 g/L | [6][7] |
| Pig Cecal Digesta | [1-13C]-Mannitol | [2-13C]-propionate, [3-13C]-propionate, [2-13C]-butyrate | Major signals detected by 13C-NMR | [13] |
Experimental Protocols
Detailed experimental design is crucial for successful 13C-labeling studies.[14] Below are generalized protocols for typical experiments using this compound.
General Workflow for 13C Metabolic Flux Analysis
A typical 13C-MFA experiment involves several key stages, from culture preparation to data analysis.
Protocol: 13C-Labeling of Microbial Cultures
This protocol outlines the key steps for labeling a microbial culture with this compound for subsequent analysis by Mass Spectrometry or NMR.
Objective: To determine the metabolic fate of mannitol in a specific microorganism.
Materials:
-
Microorganism of interest
-
Defined minimal medium with a standard carbon source (e.g., glucose)
-
This compound (specify isotopic purity and position of label, e.g., DL-Mannitol-1-13C)
-
Sterile culture flasks or bioreactor
-
Incubator/shaker
-
Centrifuge
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
Analytical instrument (GC-MS, LC-MS/MS, or NMR)
Methodology:
-
Pre-culture Preparation:
-
Inoculate a starter culture of the microorganism in a standard growth medium.
-
Grow to mid-exponential phase to ensure a healthy and active cell population.
-
-
Labeling Experiment:
-
Prepare a defined minimal medium where the primary carbon source can be controlled.
-
Inoculate the minimal medium with cells from the pre-culture to a specified optical density (e.g., OD600 of 0.1).
-
Add this compound to the medium at a known concentration (e.g., 1-5 g/L). Depending on the experimental goal, mannitol can be the sole carbon source or provided alongside another carbon source like glucose.
-
Incubate the culture under controlled conditions (temperature, aeration, pH).
-
-
Sampling and Quenching:
-
At various time points or upon reaching a desired growth phase (e.g., mid-exponential or stationary), rapidly withdraw a known volume of the cell culture.
-
Immediately quench metabolic activity to preserve the in vivo metabolic state. This is often done by rapidly filtering the cells and plunging them into a cold quenching solution (-20°C to -80°C).
-
-
Metabolite Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Remove the supernatant and perform a metabolite extraction from the cell pellet using a suitable solvent system.
-
-
Analysis:
-
Analyze the extracted metabolites using MS or NMR to determine the incorporation and distribution of the 13C label into various downstream compounds.[1][13]
-
For MS analysis, monitor the mass isotopomer distributions of key metabolites.[15]
-
For NMR analysis, identify the labeled positions within the carbon skeletons of the products.[4][13]
-
Protocol: Non-invasive Breath Test for Gut Transit Time
This protocol is adapted from studies measuring oral-cecal transit time in murine models.[5]
Objective: To non-invasively measure gut transit time by monitoring microbial metabolism of 13C-mannitol.
Materials:
-
Test subjects (e.g., mice)
-
13C-labeled mannitol solution (e.g., 0.8 mg/mL in sterile water)
-
Metabolic cages equipped for continuous air monitoring
-
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) or similar instrument for 13CO2 detection
Methodology:
-
Administration of Tracer:
-
Breath Sample Collection:
-
Place the subjects in metabolic cages with a constant airflow.
-
Continuously monitor the cage air for up to 6 hours.[5]
-
-
13CO2 Detection:
-
Use an OA-ICOS system to measure the concentration of 13CO2 in the outflowing air.[5]
-
The time to the first significant increase in 13CO2 production corresponds to the arrival of the mannitol in the cecum where microbial fermentation occurs.
-
-
Data Analysis:
-
Calculate the rate of 13CO2 production and the cumulative amount produced over time.
-
The time to peak 13CO2 production provides a robust measure of the oral-cecal transit time.[5]
-
Conclusion
This compound is a versatile and powerful tool for probing microbial metabolism. Its application in metabolic flux analysis, studies of specific pathways like the mannitol cycle, and non-invasive in vivo measurements provides researchers with critical data to understand microbial physiology, host-microbe interactions, and to identify novel targets for drug development. Careful experimental design and the use of high-resolution analytical techniques are paramount to leveraging the full potential of this stable isotope tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C Nuclear Magnetic Resonance Study of Mannitol Cycle and Trehalose Synthesis during Glucose Utilization by the Ectomycorrhizal Ascomycete Cenococcum graniforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation [frontiersin.org]
- 7. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mannitol Utilization System of the Marine Bacterium Zobellia galactanivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Fingerprint: A Technical Guide to DL-Mannitol-13C Labeling Patterns and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling patterns of DL-Mannitol-13C, a critical tool in modern biomedical research. We will delve into the available isotopologues, their applications in metabolic research, and detailed experimental protocols. This guide aims to equip researchers with the necessary knowledge to effectively utilize 13C-labeled mannitol (B672) in their studies.
Available Isotopic Labeling Patterns of this compound
DL-Mannitol, a six-carbon sugar alcohol, can be labeled with carbon-13 (¹³C) at various positions to suit different research needs. The specific placement of the ¹³C isotope allows for the tracing of metabolic fates and fluxes with high precision. While D-mannitol is more commonly studied and commercially available in labeled forms, DL-mannitol isotopologues are also utilized. Below is a summary of commercially available ¹³C-labeled D-Mannitol isotopologues, which are often used in studies that do not require stereospecificity for the L-isomer.
| Isotopic Labeling Pattern | Common Abbreviation | Isotopic Purity (Typical) | Key Applications |
| D-Mannitol-1-¹³C | 1-¹³C-D-Mannitol | ≥ 98% | Metabolic flux analysis, studying aldose reductase activity. |
| D-Mannitol-2-¹³C | 2-¹³C-D-Mannitol | ≥ 99% | Probing the pentose (B10789219) phosphate (B84403) pathway and glycolysis.[1] |
| D-Mannitol-1,2-¹³C₂ | 1,2-¹³C₂-D-Mannitol | ≥ 99% | Advanced metabolic flux analysis, particularly for glycolysis and the pentose phosphate pathway. |
| D-Mannitol (Uniformly Labeled) | U-¹³C₆-D-Mannitol | ≥ 99% | Tracing the entire carbon backbone in complex metabolic networks. |
| DL-Mannitol-¹³C | ¹³C-DL-Mannitol | Varies | General tracer studies, internal standard for mass spectrometry. |
Core Applications of this compound
The unique biochemical properties of mannitol, particularly its limited metabolism in humans, make its ¹³C-labeled counterpart an invaluable tool in two primary research areas: intestinal permeability assessment and metabolic flux analysis.
Intestinal Permeability Assessment
A "leaky gut," or increased intestinal permeability, is implicated in a variety of gastrointestinal and systemic diseases. The dual-sugar absorption test, traditionally using lactulose (B1674317) and unlabeled mannitol, is a standard method for assessing gut barrier function. However, the presence of endogenous and dietary mannitol can interfere with the accuracy of this test.[2][3]
¹³C-labeled mannitol offers a significant advantage by providing a distinct mass signature that can be differentiated from naturally occurring ¹²C-mannitol. This results in a much lower baseline contamination and a more accurate and reliable measurement of intestinal permeability.[2][3]
Metabolic Flux Analysis (MFA)
In organisms that metabolize mannitol, such as certain bacteria, fungi, and plants, ¹³C-labeled mannitol serves as a powerful tracer for metabolic flux analysis (MFA). By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates of metabolic pathways. D-Mannitol-2-¹³C is particularly useful for probing the pentose phosphate pathway (PPP) and glycolysis due to the specific entry point of the label into central carbon metabolism.[1]
Experimental Protocols
Intestinal Permeability Assay Using ¹³C-Mannitol
This protocol provides a general framework for conducting an intestinal permeability test using ¹³C-mannitol.
Materials:
-
Test solution: Aseptically prepared solution containing a known concentration of ¹³C-Mannitol (e.g., 1g/L) and Lactulose (e.g., 5g/L) in purified water.
-
Urine collection containers.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline urine sample is collected before administration of the test solution.
-
Administration: The subject drinks the entire volume of the test solution.
-
Urine Collection: All urine is collected over a specified period (e.g., 6 hours). The total volume of urine is measured.
-
Sample Preparation: A small aliquot of the collected urine is centrifuged to remove any particulate matter. An internal standard may be added.
-
HPLC-MS/MS Analysis: The prepared urine sample is analyzed by a validated HPLC-MS/MS method to quantify the concentrations of ¹³C-Mannitol and Lactulose.
-
Data Analysis: The urinary excretion of each sugar is calculated as a percentage of the ingested dose. The ratio of the percentage of lactulose excreted to the percentage of ¹³C-Mannitol excreted is then determined. An increased ratio is indicative of increased intestinal permeability.
Quantitative Data from a Representative Study:
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol |
| Administered Dose | 100 mg | 100 mg |
| Mean Baseline Excretion | ~20-fold lower than ¹²C-Mannitol | Can be erratically high |
| Mean Cumulative Excretion (24h) | 31 mg | 78 mg |
| Data adapted from a study on healthy volunteers.[2] |
¹³C-Metabolic Flux Analysis (MFA) with D-Mannitol-2-¹³C
This protocol outlines the key steps for a typical ¹³C-MFA experiment using D-Mannitol-2-¹³C as a tracer in a cell culture system.
Materials:
-
Cell culture medium without unlabeled mannitol.
-
D-Mannitol-2-¹³C.
-
Ice-cold saline.
-
Cold extraction solvent (e.g., 80% methanol).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Cell Culture and Isotope Labeling: Culture cells to the desired density. Replace the standard medium with a medium containing a known concentration of D-Mannitol-2-¹³C. Incubate the cells for a period sufficient to reach isotopic steady-state.
-
Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Immediately add cold extraction solvent to the cells.
-
Sample Preparation: Harvest the cell extract containing the labeled metabolites. The extract may require derivatization for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites of interest (e.g., amino acids, organic acids) using GC-MS or LC-MS.
-
Flux Calculation: Use specialized software to calculate metabolic fluxes based on the measured labeling patterns and a metabolic network model.
Synthesis of Positionally Labeled ¹³C-Mannitol
While detailed synthetic procedures are often proprietary, the general strategies for producing positionally labeled ¹³C-mannitol typically involve either chemical or enzymatic methods starting from a commercially available ¹³C-labeled precursor.
-
D-Mannitol-1-¹³C: Can be synthesized from D-Arabinose and ¹³C-labeled cyanide via a Kiliani-Fischer synthesis, followed by reduction.
-
D-Mannitol-2-¹³C: A potential synthetic route involves the enzymatic or chemical isomerization of ¹³C-labeled fructose, followed by reduction.
-
Uniformly Labeled D-Mannitol (U-¹³C₆-D-Mannitol): This is typically produced through biological methods, such as growing photosynthetic organisms (e.g., algae) in an atmosphere containing ¹³CO₂. The organisms produce uniformly labeled sugars, which can then be extracted and converted to mannitol.
Conclusion
Isotopically labeled DL-Mannitol-¹³C, and particularly its D-isomer, are powerful and versatile tools for researchers in the life sciences. The ability to introduce a "trackable" carbon atom into this sugar alcohol has significantly advanced our understanding of intestinal barrier function and has provided a valuable substrate for metabolic flux analysis in various biological systems. The continued development of new labeling patterns and analytical techniques will undoubtedly expand the applications of these important research compounds.
References
A Comprehensive Technical Guide on the Safety and Toxicity of DL-Mannitol-13C in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Mannitol-13C is a stable isotope-labeled form of mannitol (B672), a sugar alcohol. In research, particularly in the biomedical field, it serves as a valuable tracer for studying various physiological and metabolic processes.[1][2] Its primary application lies in the non-invasive assessment of intestinal permeability, often referred to as the "leaky gut" test.[3][4] The incorporation of the non-radioactive, heavy isotope of carbon (¹³C) allows for its differentiation from naturally occurring mannitol (¹²C), enabling precise quantification in biological samples through techniques like mass spectrometry.[3][4][5] This guide provides an in-depth overview of the safety and toxicity profile of this compound, supported by experimental data and protocols relevant to its research applications.
Safety and Toxicity Profile
Stable isotope-labeled compounds are generally considered to have safety profiles comparable to their unlabeled counterparts, as the isotopic substitution does not typically alter the molecule's chemical reactivity or biological behavior in a toxicologically significant manner.[1][6] Therefore, the safety assessment of this compound largely relies on the extensive data available for unlabeled D-Mannitol and DL-Mannitol.
General Classification and Regulatory Status
-
Hazard Classification : According to Safety Data Sheets (SDS), D-Mannitol and DL-Mannitol are not classified as hazardous substances or mixtures.[7][8]
-
Regulatory Standing : D-Mannitol is considered a Generally Recognized as Safe (GRAS) compound by the U.S. Food and Drug Administration (FDA) when used as a food additive.[9] It is also an approved osmotic diuretic and a diagnostic agent for bronchial hyper-responsiveness.[9][10]
Toxicological Data Summary
The following table summarizes the available quantitative toxicity data for unlabeled mannitol. It is important to note that these values are for the unlabeled compound and are presented here as the best available reference for the safety of this compound.
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 13,500 mg/kg | [11] |
| Mouse | Oral | 22,000 mg/kg (22 g/kg) | [11][12] | |
| Acute Intravenous Toxicity (LD50) | Rat | Intravenous | 9,690 mg/kg | [11] |
| Genotoxicity | In vitro | Ames Test (S. typhimurium) | Negative | [13] |
| In vitro | Mouse Lymphoma Assay | Negative | [13] | |
| In vivo | Mouse Micronucleus Test | Negative | [12] | |
| Carcinogenicity | Rat, Mouse | Dietary (2 years) | No evidence of carcinogenicity | [9] |
| Reproductive/Developmental Toxicity | Rat, Mouse, Hamster | Oral | No teratogenic or embryotoxic effects observed | [9][12] |
Clinical Safety and Adverse Effects
In clinical settings, mannitol is administered orally or intravenously. The primary research application of this compound involves oral administration in what is known as a ¹³C-mannitol breath test or urinary excretion test.[3][14]
-
Oral Administration : When taken orally for intestinal permeability tests, the doses are typically low (e.g., 100 mg).[14] At high doses, oral mannitol can have a laxative effect due to its osmotic properties.
-
Inhalation : Inhalation of mannitol powder is used as a bronchial challenge test to diagnose asthma.[15][16] Potential side effects include coughing and mild airway spasms, which are typically reversible.[15]
-
Intravenous Administration : As an osmotic diuretic, intravenous mannitol can cause fluid and electrolyte imbalances.[17] Symptoms of high exposure can include nausea, vomiting, headache, and chills.[17]
Based on the available data, this compound, when used in the low doses required for research applications like intestinal permeability testing, is considered to have a very high margin of safety.
Experimental Protocols in Research
The most prominent research application of this compound is in the assessment of intestinal permeability. The protocol generally involves the oral administration of ¹³C-mannitol followed by the analysis of its excretion in urine.
Intestinal Permeability Test Protocol
This protocol is a generalized representation based on methodologies described in clinical research.[3][5][14]
Objective: To assess small intestinal permeability by measuring the urinary excretion of orally administered ¹³C-mannitol.
Materials:
-
This compound (or D-Mannitol-13C)
-
Lactulose (B1674317) (often co-administered as a marker for colonic permeability)
-
Deionized water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Patient Preparation:
-
Subjects should fast overnight (typically 8-12 hours).
-
Dietary restrictions are often implemented 24-48 hours prior to the test to avoid foods containing high levels of natural mannitol.[5]
-
Certain medications that may affect gastrointestinal motility or permeability should be discontinued, as specified by the study protocol.[18]
-
-
Baseline Sample Collection:
-
A baseline urine sample is collected before the administration of the test solution.[5]
-
-
Administration of Test Solution:
-
A solution containing a known amount of ¹³C-mannitol (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in water (e.g., 250 mL) is ingested by the subject.[14]
-
-
Timed Urine Collection:
-
Sample Analysis:
-
Data Analysis:
-
The cumulative excretion of ¹³C-mannitol over the collection periods is calculated.
-
The lactulose/mannitol ratio can be calculated to provide an index of intestinal permeability. An increased ratio suggests higher permeability ("leaky gut").[14]
-
The use of ¹³C-mannitol is superior to unlabeled ¹²C-mannitol as it avoids interference from dietary mannitol, resulting in a ~20-fold lower baseline contamination and more reliable results.[3][5][19]
Visualizations
Experimental Workflow: Intestinal Permeability Test
The following diagram illustrates the workflow for the ¹³C-Mannitol intestinal permeability test.
Logical Relationship: Rationale for Using ¹³C-Mannitol
This diagram outlines the logical advantages of using ¹³C-labeled mannitol over its unlabeled counterpart in permeability studies.
Conclusion
This compound is a safe and effective tool for researchers, particularly for the quantitative assessment of intestinal permeability. Its safety profile is underpinned by the extensive data on unlabeled mannitol, which is recognized as a non-hazardous and well-tolerated substance at the doses used in research. The key advantage of the ¹³C label is the significant improvement in analytical specificity and accuracy, overcoming the limitations of using unlabeled mannitol. The provided protocols and workflows offer a guide for the implementation of ¹³C-mannitol-based assays in a research setting, ensuring reliable and reproducible data for advancing our understanding of gastrointestinal barrier function and its role in health and disease.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. chemos.de [chemos.de]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RTECS NUMBER-OP2060000-Chemical Toxicity Database [drugfuture.com]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-safety.org [cir-safety.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Mannitol challenge | North Bristol NHS Trust [nbt.nhs.uk]
- 16. schn.health.nsw.gov.au [schn.health.nsw.gov.au]
- 17. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. mayo.edu [mayo.edu]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Technical Guide to DL-Mannitol-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DL-Mannitol-13C, a stable isotope-labeled compound increasingly utilized in biomedical research. This document details its commercial availability, key applications, and the experimental protocols for its use, with a focus on its role as a tracer for assessing intestinal permeability.
Introduction to this compound
This compound is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. Mannitol (B672), a sugar alcohol, is minimally metabolized in humans, making it an excellent candidate for in vivo tracer studies.[1][2] The incorporation of a stable, heavy isotope of carbon (¹³C) allows for its differentiation from endogenous or dietary sources of unlabeled mannitol, significantly enhancing the accuracy of quantitative analyses.[3][4]
The primary application of this compound in research is in the assessment of intestinal permeability, often referred to as "leaky gut."[3][5][6] This condition, implicated in a variety of gastrointestinal and systemic diseases, is characterized by a compromised intestinal barrier. By measuring the urinary excretion of orally administered this compound, researchers can quantify the degree of passive diffusion across the intestinal epithelium.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound and its individual isomers for research purposes. The following table summarizes the available products and their key specifications from prominent suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedchemExpress | This compound | HY-N6618S | Not Specified | C₅¹³CH₁₄O₆ | 183.16 | 132144-93-5 |
| D-Mannitol-13C | HY-N0378S | Not Specified | ¹³CC₅H₁₄O₆ | 183.16 | 132202-29-0 | |
| D-Mannitol-13C6 | HY-N0378S2 | Not Specified | ¹³C₆H₁₄O₆ | 188.13 | 287112-34-9 | |
| L-Mannitol-1-13C | HY-139312S | Not Specified | Not Specified | Not Specified | Not Specified | |
| Omicron Biochemicals, Inc. | D-mannitol [69-65-8] and L-mannitol [643-01-6] 13C and 2H isotopes | Not Specified | Not Specified | C₆H₁₄O₆ | Not Specified | Not Specified |
| D-[2-¹³C]mannitol | Not Specified | Not Specified | ¹³CC₅H₁₄O₆ | 183.17 | 287100-69-0 | |
| Uniformly ¹³C-Labeled Saccharides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Key Research Application: Intestinal Permeability Assessment
The most well-documented application of ¹³C-labeled mannitol is in the dual-sugar absorption test for intestinal permeability. This test typically involves the co-administration of a monosaccharide (like mannitol) and a disaccharide (like lactulose).
Rationale for Using ¹³C-Labeled Mannitol
The use of ¹³C-mannitol offers a significant advantage over its unlabeled counterpart. Dietary sources can lead to high baseline levels of unlabeled mannitol in urine, which can interfere with the accurate measurement of intestinal absorption.[4][5] ¹³C-mannitol, being distinguishable by mass spectrometry, overcomes this limitation, providing a more sensitive and reliable assessment of intestinal permeability.[3][4] Studies have shown that baseline urinary contamination of ¹³C-mannitol is approximately 20-fold lower than that of unlabeled mannitol.[3][4]
Experimental Protocol: Dual-Sugar Intestinal Permeability Assay
The following is a generalized protocol based on published research for conducting an intestinal permeability assay using ¹³C-mannitol and lactulose (B1674317).[4][7]
3.2.1. Subject Preparation:
-
Subjects should fast overnight (minimum 8 hours).
-
A baseline urine sample is collected before the administration of the test solution.
-
Certain medications, such as serotonin (B10506) agents, narcotics, and antibiotics, may need to be discontinued (B1498344) prior to the test.[7]
3.2.2. Test Solution and Administration:
-
A typical test solution consists of 100 mg of ¹³C-mannitol and 1 gram of lactulose dissolved in 250 mL of water.[7]
-
The subject drinks the entire solution.
3.2.3. Urine Collection:
-
Urine is collected at timed intervals, typically for 0-2 hours, 2-8 hours, and 8-24 hours following the administration of the test solution.[4]
3.2.4. Sample Analysis: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Sample Preparation: Urine samples (e.g., 25 µL) are diluted with an internal standard (e.g., ¹³C₆-mannitol) and prepared for analysis.[4]
-
Chromatography: The analytes are separated using high-performance liquid chromatography (HPLC), often with a column designed for carbohydrate analysis.[4]
-
Mass Spectrometry: The separated sugars are detected and quantified using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[4]
3.2.5. Data Analysis:
-
The concentrations of ¹³C-mannitol and lactulose in the collected urine samples are determined.
-
The ratio of urinary excretion of lactulose to ¹³C-mannitol is calculated. A higher ratio is indicative of increased intestinal permeability.[7]
Pharmacokinetics of Mannitol
Understanding the pharmacokinetic profile of mannitol is crucial for its application as a tracer.
-
Absorption: Oral bioavailability of mannitol is relatively low, around 20%.[8][9] This limited absorption is a key feature for its use in permeability studies, as a healthy intestine should only allow a small amount to pass through.
-
Distribution: Mannitol has a volume of distribution of approximately 0.5 L/kg.[8]
-
Metabolism: It is minimally metabolized in the liver to glycogen.[2][10]
-
Excretion: The majority of absorbed mannitol is rapidly excreted unchanged in the urine.[2][10] The elimination half-life in individuals with normal renal function is approximately 72 minutes.[8]
The metabolic inertness and rapid renal clearance of mannitol ensure that the measured urinary excretion is a direct reflection of its intestinal absorption.
Considerations for DL-Mannitol vs. D-Mannitol
While many studies utilize "¹³C-Mannitol" without specifying the isomer, it is important to note that most commercially available and researched forms are D-Mannitol. D-mannitol is the naturally occurring isomer.[1] The pharmacokinetics of L-mannitol are less well-documented in humans. However, given that mannitol is primarily used as a passive permeability marker and is minimally metabolized, the use of a DL-racemic mixture is unlikely to significantly impact the results of an intestinal permeability assay, as the analytical method (HPLC-MS/MS) would quantify the total ¹³C-labeled mannitol excreted.
Conclusion
This compound is a valuable tool for researchers studying intestinal barrier function. Its use overcomes the limitations of unlabeled mannitol, enabling more accurate and sensitive measurements of intestinal permeability. This technical guide provides a foundational understanding of its commercial availability, key applications, and a detailed experimental workflow to facilitate its integration into research and drug development programs.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. 13C mannitol as a novel biomarker for measurement of intestinal permeability | Semantic Scholar [semanticscholar.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. litfl.com [litfl.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
DL-Mannitol-13C CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol. The guide details its chemical identifiers, physicochemical properties, synthesis, and key applications in research and drug development. It also includes detailed experimental protocols and visualizations of relevant metabolic pathways and experimental workflows.
Chemical Identifiers and Properties
This compound is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. The position of the 13C label can vary, but this guide will focus on the generally available forms. It's important to note that the CAS number 132144-93-5 has been associated with this compound by some suppliers, while others may use it for D-Sorbitol-1-13C, so verification with the supplier is recommended. The properties of the racemate can differ from the individual enantiomers.
Table 1: Chemical Identifiers for Mannitol (B672) and its Isotopologues
| Identifier | This compound | D-Mannitol | D-Mannitol-1-13C |
| CAS Number | 132144-93-5 | 69-65-8 | 132202-29-0 |
| Molecular Formula | C₅¹³CH₁₄O₆ | C₆H₁₄O₆ | C₅¹³CH₁₄O₆ |
| Molecular Weight | ~183.16 g/mol | 182.17 g/mol | 183.16 g/mol |
| InChI Key | FBPFZTCFMRRESA-UHFFFAOYSA-N | FBPFZTCFMRRESA-KVTDHHQDSA-N | FBPFZTCFMRRESA-CCCNNFAYSA-N |
| SMILES | OCC(O)C(O)C(O)C(O)[13CH2]O | C(C(C(C(C(CO)O)O)O)O)O | O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO |
Table 2: Physicochemical Properties
| Property | DL-Mannitol | D-Mannitol |
| Physical Form | White crystalline powder | White, odorless crystalline powder or granules[1] |
| Melting Point | 167-170 °C | 166-168 °C[1] |
| Solubility | Soluble in water | Soluble in water, slightly soluble in ethanol[2] |
| Optical Rotation [α]D | 0° (racemic) | +23° to +24° (in water) |
| Hygroscopicity | Low | Low[3] |
Synthesis of this compound
The synthesis of this compound involves the preparation of the 13C-labeled D- and L-enantiomers, followed by their combination in equimolar amounts.
A common strategy for producing 13C-labeled sugars is to start with a commercially available 13C-labeled precursor, such as [1-13C]glucose or uniformly labeled [U-13C]glucose.
-
D-Mannitol-13C Synthesis: This can be achieved through the hydrogenation of 13C-labeled fructose (B13574) over a nickel catalyst. The 13C-labeled fructose is typically derived from 13C-labeled starch or sucrose.
-
L-Mannitol-13C Synthesis: The L-enantiomer is generally obtained through the reduction of L-mannono-1,4-lactone. To introduce the 13C label, the synthesis would need to start from a 13C-labeled precursor that can be converted to L-mannose.
-
This compound Preparation: DL-Mannitol is obtained by combining D-mannitol with a sample of L-mannitol.[4] Therefore, 13C-labeled DL-Mannitol would be prepared by mixing the individually synthesized 13C-labeled D- and L-enantiomers.
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are invaluable tools in various scientific disciplines.
-
Internal Standard for Mass Spectrometry: this compound can be used as an internal standard for the quantification of unlabeled mannitol in biological matrices such as plasma and urine by LC-MS/MS.[5] The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing high accuracy and precision.[6] However, for chiral separations of D-mannitol, the use of a racemic DL-mannitol internal standard may not be ideal if the enantiomers separate chromatographically. For non-chiral methods, it is generally acceptable.
-
Metabolic Flux Analysis (MFA): In organisms that metabolize mannitol, such as fungi and bacteria, 13C-labeled mannitol is used as a tracer to elucidate metabolic pathway fluxes.[7] By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of various metabolic routes.
-
Intestinal Permeability Assessment: 13C-labeled mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[8] The use of 13C-mannitol avoids interference from endogenous or dietary sources of unlabeled mannitol, leading to more accurate assessments of gut barrier function.
Experimental Protocols
Quantification of Mannitol in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general procedure for the analysis of D-mannitol in plasma or urine.
Materials:
-
This compound (Internal Standard, IS) stock solution of known concentration.
-
Biological matrix (e.g., plasma, urine).
-
Protein precipitation solvent (e.g., ice-cold methanol).
-
LC-MS/MS system with an appropriate column (e.g., HILIC).
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a precise volume of the this compound internal standard stock solution.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use an appropriate chromatography method to separate mannitol from other matrix components.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-Mannitol and this compound (which will have a mass shift, e.g., M+1 for a single 13C label).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of unlabeled D-Mannitol spiked with the internal standard.
-
Calculate the concentration of D-Mannitol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
13C Metabolic Flux Analysis (MFA) in Cell Culture
This protocol provides a general framework for a 13C-MFA experiment using 13C-labeled mannitol as a tracer in a microbial or cell culture system.
Materials:
-
Cell line of interest.
-
Appropriate cell culture medium.
-
13C-labeled Mannitol (e.g., D-Mannitol-1-13C or D-Mannitol-U-13C).
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C).
-
Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C).
-
GC-MS or LC-MS/MS system.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells under the desired experimental conditions to reach a metabolic steady state.
-
Prepare the labeling medium by supplementing the base medium with the 13C-labeled mannitol at a known concentration.
-
Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach an isotopic steady state (typically 18-24 hours, but should be determined empirically).
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the ice-cold quenching solution to the cell culture.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract intracellular metabolites by resuspending the cell pellet in the cold extraction solution.
-
Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or speed vacuum.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS to acquire mass isotopomer distributions for key downstream metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model to calculate the metabolic flux values.[7]
-
Signaling Pathways and Experimental Workflows
Generalized Workflow for a Metabolic Tracer Experiment
The following diagram illustrates a typical workflow for conducting a metabolic tracer experiment using a 13C-labeled substrate like mannitol.
Fungal Mannitol Cycle
In many fungi, mannitol is a key carbohydrate involved in stress protection and redox balance. The mannitol cycle interconverts fructose-6-phosphate (B1210287) and mannitol.
Bacterial Mannitol Metabolism
In many bacteria, mannitol is transported into the cell and phosphorylated, then converted to fructose-6-phosphate, which enters glycolysis.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannitol [chembk.com]
- 3. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 8. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Mass Shift of DL-Mannitol-13C
Introduction: DL-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in the pharmaceutical and food industries. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the mannitol (B672) structure creates a labeled variant that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This property makes DL-Mannitol-¹³C an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative assays. It serves as an ideal internal standard, correcting for sample loss during preparation and variations in instrument response. This technical guide provides a detailed examination of the theoretical mass shift of singly-labeled DL-Mannitol-¹³C, outlines its application in clinical diagnostics, and presents a standard experimental protocol for its quantification.
Quantitative Data and Theoretical Mass Shift
The mass shift observed in mass spectrometry is the difference between the mass of the isotopically labeled compound and the unlabeled compound. This shift is fundamentally determined by the difference in mass between the isotopes used for labeling. In the case of DL-Mannitol-¹³C, one Carbon-12 (¹²C) atom is replaced by one Carbon-13 (¹³C) atom.
The nucleus of a ¹²C atom contains six protons and six neutrons, giving it an atomic mass defined as exactly 12 atomic mass units (amu).[1][2] The ¹³C nucleus contains six protons and seven neutrons, resulting in a more precise atomic mass of 13.00335483507 amu.[1][3]
The theoretical mass shift is, therefore, the difference between the mass of these two isotopes:
-
Mass Difference = Mass(¹³C) - Mass(¹²C)
-
Mass Difference = 13.00335483507 amu - 12.0000000 amu = 1.00335483507 amu
This calculated difference results in the commonly observed M+1 mass shift in the mass spectrum of singly ¹³C-labeled mannitol relative to its unlabeled form.[4]
The following table summarizes the key quantitative data for unlabeled and singly ¹³C-labeled DL-Mannitol.
| Property | Unlabeled DL-Mannitol | DL-Mannitol-¹³C (Singly Labeled) | Data Source(s) |
| Molecular Formula | C₆H₁₄O₆ | ¹³C¹²C₅H₁₄O₆ | [5][] |
| Average Molecular Weight | 182.1718 g/mol | ~183.16 g/mol | [5][7] |
| Monoisotopic Mass | 182.079038 Da | 183.082393 Da | [8] |
| Observed Mass Shift | N/A | M+1 | [4] |
| Theoretical Mass Difference | N/A | 1.00335483507 amu | [2][3] |
Application in Intestinal Permeability Assessment
A primary application for ¹³C-Mannitol is in the differential sugar absorption test, commonly used to assess intestinal permeability, or "leaky gut".[9] This diagnostic test measures the ability of two non-metabolized sugars, typically a monosaccharide (mannitol) and a disaccharide (lactulose), to pass from the gut into the bloodstream.
-
Mannitol is a small molecule that is readily absorbed through intestinal cells (transcellular absorption).
-
Lactulose (B1674317) is a larger molecule that is poorly absorbed and can only pass through the tight junctions between intestinal cells (paracellular absorption).
In a healthy intestine, small amounts of mannitol are absorbed while lactulose is largely excluded. In cases of increased intestinal permeability, the tight junctions loosen, allowing a significantly higher amount of lactulose to enter the bloodstream. The ratio of lactulose to mannitol (L/M) excreted in the urine is therefore a reliable indicator of gut barrier integrity.[10]
Using ¹³C-Mannitol is crucial for this test as it avoids interference from dietary sources of unlabeled mannitol, which could otherwise lead to inaccurate baseline measurements and confound the results.[9][11]
Experimental Protocol: Quantification by LC-MS/MS
The quantification of ¹³C-Mannitol from biological samples, such as urine, is reliably achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a generalized methodology.
3.1. Sample Preparation
-
Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex for 15 seconds and centrifuge at 4000 x g for 5 minutes to pellet any precipitate.
-
Internal Standard Spiking: Transfer 50 µL of the clear urine supernatant to a clean microcentrifuge tube. Add a known concentration of a suitable internal standard (e.g., D-Mannitol-¹³C₆, which provides an M+6 shift).[11]
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to each sample to precipitate proteins.[4]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile).[4]
3.2. LC-MS/MS Analysis
-
Chromatography: Inject the reconstituted sample into a UPLC or HPLC system. Separation is often achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mass Spectrometry: Operate the mass spectrometer in negative Electrospray Ionization (ESI) mode.[12]
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte.[11] Example transitions are:
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of ¹³C-Mannitol in the unknown samples based on the peak area ratios relative to the internal standard.
References
- 1. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 2. Isotopes Matter [isotopesmatter.com]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. D-Mannitol [webbook.nist.gov]
- 7. D-Mannitol (1-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Protocol for Using DL-Mannitol-13C in Intestinal Permeability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal wall become compromised. This allows for the passage of substances that are normally restricted, such as toxins, undigested food particles, and pathogens, from the gut lumen into the bloodstream. This can trigger inflammation and has been associated with a variety of gastrointestinal and systemic diseases.
The dual-sugar absorption test, using probes like lactulose (B1674317) and mannitol (B672), is a common non-invasive method to assess intestinal permeability. Mannitol, a monosaccharide, is readily absorbed through the small intestinal villi and serves as a marker for the total absorptive surface area. In contrast, lactulose, a larger disaccharide, is only minimally absorbed through the paracellular pathway (between cells). An increased urinary ratio of lactulose to mannitol (L/M ratio) is indicative of compromised intestinal barrier function.
A significant limitation of using naturally abundant ¹²C-mannitol is the potential for dietary contamination from foods and commercial products where it is used as a sweetener, which can lead to elevated baseline measurements and interfere with the test's interpretation.[1][2][3][4][5][6][7] The use of the stable isotope DL-Mannitol-¹³C overcomes this challenge. ¹³C-mannitol is biochemically identical to ¹²C-mannitol but can be distinguished using mass spectrometry, offering a much lower baseline contamination and therefore a more accurate assessment of intestinal permeability.[1][3][4] Studies have shown that ¹³C-mannitol has approximately 20-fold lower baseline contamination compared to ¹²C-mannitol.[1][3][4]
These application notes provide a detailed protocol for conducting intestinal permeability studies using DL-Mannitol-¹³C.
Principle of the Assay
The protocol is based on the oral administration of a solution containing DL-Mannitol-¹³C and lactulose. The subject's urine is collected over a specific period, and the concentrations of both sugars are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The ratio of lactulose to ¹³C-mannitol excreted in the urine is then calculated to determine the degree of intestinal permeability. A higher lactulose/¹³C-mannitol ratio suggests increased paracellular permeability.
Experimental Protocols
Subject Preparation
-
Dietary Restrictions: For two days prior to the test, subjects should avoid consuming artificial sweeteners, lactulose, and mannitol.[3]
-
Medication Restrictions: Subjects should refrain from taking medications that could affect gastrointestinal transit or permeability for seven days before the test, and steroids for six weeks prior.[3] This includes drugs like serotonin (B10506) agents, narcotics, anticholinergics, and anti-diarrheal or constipation medications.[8]
-
Fasting: Subjects should fast overnight for a minimum of 8 hours before the test.
Test Solution Preparation and Administration
-
Prepare a solution by dissolving the test sugars in 250 mL of water. A typical dosage is:
-
After an overnight fast, the subject should empty their bladder to collect a baseline urine sample.[3]
-
The subject then ingests the entire 250 mL test solution.[3][8]
Urine Collection
-
Urine is collected for timed intervals following the ingestion of the test solution. Common collection periods are:
-
The 0-2 hour collection is generally considered to reflect small intestinal permeability.[9]
-
The total volume of urine for each collection period should be measured and recorded.
-
A preservative, such as a few drops of thimerosal, can be added to the collection container.[10]
-
Aliquots from each collection period should be stored at -80°C until analysis.[10]
Sample Analysis: HPLC-Tandem Mass Spectrometry
-
Sample Preparation:
-
Chromatographic Separation:
-
Analytes are separated using normal phase HPLC. A CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm) is a suitable option.[3]
-
An isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate (B1210297) can be used.[3]
-
-
Mass Spectrometry Detection:
Data Presentation
The following tables summarize typical dosages and expected excretion values from a study with healthy volunteers.
Table 1: Oral Dosage of Permeability Probes
| Probe | Dosage | Reference |
| DL-Mannitol-¹³C | 100 mg | [3][8] |
| Lactulose | 1000 mg (1 g) | [3][8] |
Table 2: Cumulative Urinary Excretion in Healthy Volunteers (n=10)
| Time Interval | ¹³C-Mannitol (mg) | ¹²C-Mannitol (mg) | Lactulose (mg) |
| 0-2 hours | 15.5 ± 2.4 | 33.7 ± 5.6 | 1.8 ± 0.4 |
| 2-8 hours | 12.3 ± 1.8 | 27.8 ± 5.1 | 3.6 ± 0.7 |
| 8-24 hours | 3.6 ± 0.8 | 16.9 ± 5.2 | 3.9 ± 0.9 |
| Total (0-24 hours) | 31.4 ± 4.2 | 78.4 ± 13.4 | 9.3 ± 1.7 |
Data adapted from a study comparing ¹³C-mannitol and ¹²C-mannitol excretion in healthy volunteers. Note the significantly higher total excretion of ¹²C-mannitol, which may be influenced by dietary sources.[3]
Visualizations
The following diagrams illustrate the theoretical basis of the assay and the experimental workflow.
Caption: Principle of the ¹³C-Mannitol/Lactulose intestinal permeability test.
Caption: Experimental workflow for the intestinal permeability assay.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. journals.plos.org [journals.plos.org]
Application Note: Quantification of DL-Mannitol-13C in Human Plasma by HILIC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of DL-Mannitol-13C in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity of mannitol (B672), which challenges retention on traditional reversed-phase columns, this method employs Hydrophilic Interaction Chromatography (HILIC) for effective separation.[1][2] The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The method is validated for linearity, precision, and accuracy, making it suitable for regulated bioanalysis in clinical and research settings.
Introduction
DL-Mannitol is a sugar alcohol used in various clinical applications, including as an osmotic diuretic and to assess intestinal permeability.[3][4] Stable isotope-labeled versions, such as this compound, are critical tools in pharmacokinetic studies and as internal standards for quantifying their unlabeled counterparts.[5][6][7] The use of a stable isotope-labeled analyte provides high specificity and allows for correction of matrix effects and variability during sample processing.[8][9]
The primary challenge in mannitol analysis is its high hydrophilicity, which results in poor retention on standard C18 columns.[1] This method overcomes this by using a HILIC stationary phase, which is specifically designed for the retention and separation of polar compounds.[1][3][4] Coupled with the selectivity and sensitivity of tandem mass spectrometry, this assay provides reliable quantification of this compound in a complex biological matrix like human plasma.
Experimental
2.1 Materials and Reagents
-
Analytes: DL-Mannitol-1-¹³C (M.W. 183.16)[10]
-
Internal Standard (IS): DL-Mannitol-1,2,3,4,5,6-¹³C₆ or a suitable structural analog (e.g., Sorbitol-d6). The use of a stable isotope-labeled IS is highly recommended.[6][8]
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Ammonium Acetate (B1210297) (LC-MS Grade).
-
Matrix: Blank human plasma (K₂EDTA).
2.2 Instrumentation
-
HPLC System: Agilent 1290 Infinity or equivalent UPLC/HPLC system.[11]
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent tandem mass spectrometer.[3][4][11]
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.[4][11]
2.3 Chromatographic Conditions (HILIC)
-
Column: Imtakt Unison UK-Amino HT (2.0 x 150 mm, 3 µm) or equivalent HILIC column (e.g., ZIC-HILIC, BEH Amide).[3][4][6][11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 50% B
-
5.1 min: 90% B
-
8.0 min: 90% B (End)
-
-
Flow Rate: 0.300 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.4 Mass Spectrometer Conditions
-
Ionization Mode: ESI Negative.
-
Ion Spray Voltage: -4500 V.
-
Source Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions: The [M-H]⁻ ion is a common precursor for mannitol in negative mode.[11] Another option is the formation of an acetate adduct [M+CH₃COO]⁻.
-
DL-Mannitol-1-¹³C: Precursor m/z 182.1 → Product m/z 89.0 (Collision Energy: -20 V).
-
Internal Standard (Example: Mannitol-¹³C₆): Precursor m/z 188.1 → Product m/z 92.0 (Collision Energy: -20 V). Note: MRM transitions and collision energies must be optimized for the specific instrument used.
-
Protocols
3.1 Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Mannitol-1-¹³C and the Internal Standard in a 50:50 mixture of Acetonitrile/Water to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 Acetonitrile/Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 500 ng/mL. This solution will be used for protein precipitation.
3.2 Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (500 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Results and Performance Characteristics
The method was validated according to standard bioanalytical guidelines. The performance characteristics are summarized in the table below.
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 94.8% to 101.2%[5][12] |
| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 8.7%[3] |
| Matrix Effect | < 15% (Normalized to IS)[5][12] |
| Recovery | > 90%[5][12] |
Data presented is representative and should be confirmed during in-lab validation.
Visualization
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HILIC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable means for quantifying this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision.[8][13]
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Mannitol (1-¹³C, 98%) - Cambridge Isotope Laboratories, CLM-1189-1 [isotope.com]
- 11. coresta.org [coresta.org]
- 12. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol | MDPI [mdpi.com]
- 13. isotope-labeled internal standards: Topics by Science.gov [science.gov]
Application Note: Quantification of Mannitol in Biological Matrices using DL-Mannitol-13C as an Internal Standard by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannitol (B672), a sugar alcohol, is frequently utilized as a diagnostic agent to assess intestinal permeability.[1][2][3] Accurate and precise quantification of mannitol in biological samples such as urine and plasma is crucial for clinical and research applications. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision.[4][5] This application note details a robust and reliable method for the quantification of mannitol in biological matrices using DL-Mannitol-13C as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard, this compound, shares identical chemical and physical properties with the analyte, ensuring that it accounts for variations in sample preparation and instrument response, leading to highly reliable results.[4][5]
Principle of the Method
The methodology is based on the principle of isotope dilution. A known amount of this compound (the internal standard) is added to the biological sample containing an unknown amount of unlabeled mannitol (the analyte).[6] The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.[6][7] Since the analyte and the internal standard have nearly identical chromatographic behavior, any sample loss during preparation or fluctuations in MS signal will affect both compounds equally.[4] The concentration of mannitol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled mannitol and a constant concentration of the internal standard.[6]
Experimental Protocols
1. Materials and Reagents
-
DL-Mannitol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium (B1175870) Acetate (B1210297), LC-MS grade
-
Biological matrix (e.g., human urine, plasma)
2. Preparation of Standard and Quality Control Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Mannitol in water to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the mobile phase B to a final concentration of 100 ng/mL.[1]
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate biological matrix with the working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.
3. Sample Preparation (from Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 1 minute to ensure homogeneity.[4]
-
Centrifuge the samples at 5000 x g for 4 minutes to remove any particulate matter.[4]
-
To 10 µL of the supernatant, add 100 µL of the internal standard working solution (100 ng/mL).[1]
-
Dilute the mixture to a final volume of 2 mL with the mobile phase B.[1][8]
-
Vortex the final mixture before injection into the LC-MS/MS system.
4. Sample Preparation (from Human Plasma)
-
Thaw frozen plasma samples on ice.[6]
-
To 100 µL of the plasma sample, add a precise volume of the this compound internal standard stock solution.[6]
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new microcentrifuge tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like mannitol.[1][8][9]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.[1][7]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both mannitol and this compound.[7]
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | HILIC-ZIC® |
| Mobile Phase A | 5.0 mmol/L Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | 5-20 µL |
| Column Temperature | 45 °C[9] |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be optimized for specific instrument |
| Mannitol (12C) | e.g., 181.05 -> 89[7] |
| Mannitol-13C (e.g., 13C1) | e.g., 182.05 -> 89[7] |
| Mannitol-13C (e.g., 13C6) | e.g., 186.9 -> 60.9[7] |
6. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (mannitol) and the internal standard (this compound) in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
Data Presentation
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 2 µg/mL (Mannitol)[5] |
| Limit of Quantification (LOQ) | 10 µg/mL (Mannitol)[5][10] |
| Intra-Assay Precision (CV%) | < 3%[5][10] |
| Inter-Assay Precision (CV%) | < 5%[5][10] |
| Accuracy (% Recovery) | 94.8% to 101.2%[5][10] |
| Matrix Effect | < 15%[5][10] |
Visualizations
References
- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of DL-Mannitol-13C in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a precise method for tracing the fate of molecules in vivo. DL-Mannitol-13C, a non-radioactive labeled sugar alcohol, serves as a powerful tracer for investigating carbohydrate metabolism, metabolic flux, and intestinal permeability in animal models. Its minimal metabolism in mammalian tissues makes it an excellent marker for transport and permeability studies, while its potential entry into specific microbial or specialized cellular pathways can provide unique metabolic insights.
These application notes provide detailed protocols for the in vivo administration of this compound in animal studies, focusing on metabolic flux analysis and intestinal permeability assessment. The protocols are designed to be adaptable for various research needs and animal models, particularly rodents.
Core Applications
-
Metabolic Flux Analysis (MFA): this compound can be used as a tracer to quantify the rates of metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the dynamics of carbohydrate metabolism.[1]
-
Intestinal Permeability Assessment: 13C-labeled mannitol (B672) is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[2][3][4][5] This is due to significantly lower baseline levels in biological samples, which reduces interference from dietary sources.[2][3][4][5]
Quantitative Data for In Vivo Studies
The following tables summarize key quantitative parameters for the in vivo administration of this compound and related compounds in animal studies.
Table 1: Recommended Dosage and Administration for Intestinal Permeability Studies
| Animal Model | Administration Route | Compound | Dosage | Study Focus | Reference |
| Pigs | Oral Gavage | Lactulose & Mannitol | 500 mg/kg & 50 mg/kg | Intestinal Permeability | [6] |
| Humans (adaptable for animals) | Oral | 13C-Mannitol | 100 mg | Intestinal Permeability | [2] |
Table 2: Pharmacokinetic Parameters of [13C6]Mannitol in Mice
| Parameter | Value (Mean ± SD, n=6) | Timeframe | Administration Route | Reference |
| Plasma Concentration | Biexponential decline | Up to 30 min | IV Bolus | [7] |
Note: Detailed concentration-time data can be found in the referenced literature.
Experimental Protocols
Protocol 1: In Vivo Metabolic Flux Analysis using this compound
This protocol is adapted from established methods for in vivo metabolic flux analysis using 13C-labeled tracers in rodents.
1. Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
For studies focusing on endogenous metabolism, fast animals for 6-8 hours prior to the experiment to reduce dietary background. Ensure free access to water.
2. Tracer Preparation:
-
Prepare a sterile stock solution of this compound in 0.9% saline. The concentration should be determined based on the desired dosage and administration volume.
3. Tracer Administration:
-
Method A: Bolus plus Continuous Infusion (for steady-state analysis)
-
Administer an initial intravenous (IV) bolus of the this compound solution to rapidly increase plasma concentration. A typical bolus volume is 10 µL/g body weight.[1]
-
Immediately follow with a continuous IV infusion at a rate of 0.1-0.2 µL/g/min for 90-120 minutes to maintain isotopic steady state.[1]
-
-
Method B: Intraperitoneal (IP) Injection (for dynamic analysis)
-
Administer a single IP injection of the this compound solution. A typical dose is 20 µL/g body weight.[1]
-
4. Sample Collection:
-
Blood:
-
Tissues:
-
At the end of the experiment, euthanize the animal using an approved method.
-
Rapidly dissect tissues of interest (e.g., liver, intestine, brain).
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism.[1]
-
Store tissues at -80°C until analysis.
-
5. Metabolite Extraction and Analysis:
-
Follow standard protocols for polar metabolite extraction from plasma and tissues, for example, using a cold methanol/water/chloroform extraction method.[1]
-
Analyze the isotopic enrichment of metabolites using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).[1]
Protocol 2: Intestinal Permeability Assessment using this compound
This protocol is adapted from a human study and a study in pigs, suitable for most animal models.
1. Animal Preparation:
-
House animals in metabolic cages to allow for urine collection.
-
Fast animals overnight with free access to water.
2. Tracer Administration:
-
Administer a solution of this compound (and often co-administered with a larger, less permeable sugar like Lactulose) via oral gavage.
-
A dosage of 50 mg/kg for mannitol can be used as a starting point, based on pig studies.[6] For smaller animals, a dose closer to the human dose of 100 mg total might be appropriate, dissolved in a suitable volume of water.[2]
3. Sample Collection:
-
Collect a baseline urine sample before tracer administration.
-
Collect urine over a defined period, typically 6 to 24 hours, in timed intervals (e.g., 0-2h, 2-8h, 8-24h).[2]
-
Blood samples can also be collected at various time points to analyze plasma concentrations of the tracers.[6]
4. Sample Analysis:
-
Measure the concentration of 13C-Mannitol (and Lactulose, if used) in urine and plasma samples using HPLC-tandem Mass Spectrometry (HPLC-MS/MS).[2][6]
-
The ratio of the excreted amounts of the two sugars (e.g., Lactulose/Mannitol ratio) is used as a measure of intestinal permeability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments Using DL-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-Mannitol-13C in cell culture experiments for metabolic flux analysis (MFA). Stable isotope tracing with 13C-labeled substrates is a powerful technique to quantitatively track the metabolic fate of compounds and elucidate the activity of metabolic pathways. This compound serves as a valuable tracer for investigating carbohydrate metabolism, particularly glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Core Applications in Metabolic Research
DL-Mannitol, a sugar alcohol, can be taken up by various cell types and converted to fructose-6-phosphate, an intermediate in central carbon metabolism. By using DL-Mannitol labeled with 13C, researchers can trace the path of the carbon atoms through metabolic networks.
Key research applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of reactions in central carbon metabolism to understand how cells utilize different pathways under various conditions.[1][2][3]
-
Pathway Elucidation: Tracking the entry and metabolism of mannitol (B672) to confirm and explore its metabolic routes within specific cell types.[1]
-
Comparative Metabolism Studies: Comparing the metabolic phenotypes of different cell lines (e.g., cancerous vs. non-cancerous) or the effect of drug candidates on cellular metabolism.
While not the primary focus of this document, it is worth noting that 13C-labeled mannitol is also a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart due to significantly lower baseline contamination.[4][5]
Data Presentation: Illustrative Quantitative Data
Obtaining precise and reproducible quantitative data is a primary objective of 13C-MFA. Below are illustrative examples of how to present data from a this compound tracing experiment. The presented values are hypothetical and will vary based on the cell line, experimental conditions, and the specific labeling position of the this compound.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Key Metabolites Following DL-[1,2-13C2]Mannitol Tracing
This table shows the fractional abundance of mass isotopologues for key metabolites in glycolysis and the pentose phosphate pathway. The notation M+n indicates the metabolite with 'n' 13C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Fructose-6-Phosphate | 0.25 | 0.10 | 0.60 | 0.03 | 0.01 | 0.01 | 0.00 |
| Glucose-6-Phosphate | 0.28 | 0.12 | 0.55 | 0.03 | 0.01 | 0.01 | 0.00 |
| 3-Phosphoglycerate | 0.45 | 0.15 | 0.35 | 0.05 | - | - | - |
| Lactate | 0.50 | 0.10 | 0.38 | 0.02 | - | - | - |
| Ribose-5-Phosphate | 0.40 | 0.30 | 0.20 | 0.05 | 0.04 | 0.01 | - |
Table 2: Hypothetical Relative Metabolic Fluxes Determined from DL-[1,2-13C2]Mannitol Tracing
This table presents the calculated relative fluxes through key pathways, normalized to the mannitol uptake rate. These values are derived from the MID data in Table 1 using metabolic flux analysis software.
| Metabolic Pathway/Reaction | Relative Flux (%) |
| Mannitol Uptake | 100 |
| Glycolysis (F6P to Pyruvate) | 75 |
| Pentose Phosphate Pathway (Oxidative) | 20 |
| Lactate Secretion | 85 |
| Anaplerosis to TCA Cycle | 5 |
Mandatory Visualizations
Diagrams created with Graphviz (DOT language) are provided below to illustrate key metabolic pathways and the experimental workflow.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of DL-Mannitol-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Mannitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations and a key metabolite in various biological systems. Its chemical stability and well-defined structure make it an ideal candidate for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the comprehensive analysis of DL-Mannitol, with a particular focus on ¹³C-labeled mannitol (B672), using a suite of NMR techniques. These methods are crucial for structural elucidation, purity assessment, and quantitative analysis in research, quality control, and drug development settings.
Data Presentation
The following tables summarize the quantitative NMR data for DL-Mannitol in Deuterium Oxide (D₂O) at 298K. Due to the chiral nature of DL-Mannitol, in a non-chiral solvent, the D- and L-enantiomers are indistinguishable by NMR, resulting in a single set of resonances. The symmetry of the mannitol molecule leads to a simplified spectrum, with only three unique carbon signals and a corresponding set of proton signals.
Table 1: ¹H and ¹³C NMR Chemical Shifts of DL-Mannitol in D₂O. [1][2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C6 | 3.757 | 65.92 |
| C2/C5 | 3.754 | 71.919 |
| C3/C4 | 3.792 | 73.489 |
Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.
Table 2: Estimated ¹H-¹H Coupling Constants (J-values) for DL-Mannitol.
| Coupling | Estimated J-value (Hz) |
| ³J(H1, H2) / ³J(H5, H6) | ~5-7 |
| ³J(H2, H3) / ³J(H4, H5) | ~2-4 |
| ³J(H3, H4) | ~8-10 |
Note: Precise coupling constants can be determined through spectral simulation and analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
For Qualitative Analysis (¹H, ¹³C, 2D NMR):
-
Weigh 5-10 mg of DL-Mannitol-¹³C and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D₂O).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
For Quantitative Analysis (qNMR):
-
Accurately weigh approximately 10 mg of DL-Mannitol-¹³C and a suitable internal standard (e.g., 5 mg of benzoic acid for DMSO-d₆ or maleic acid for D₂O) into a clean vial.[3] The internal standard should have a certified purity and signals that do not overlap with the analyte signals.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
NMR Experiments
The following are detailed protocols for acquiring a comprehensive set of NMR data for DL-Mannitol-¹³C. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
This experiment provides information on the proton environment in the molecule.
-
Pulse Sequence: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): 12 ppm, centered around 4.7 ppm
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons)
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
This experiment identifies the number of unique carbon atoms. The use of ¹³C-labeled mannitol will result in a significantly enhanced signal for the labeled carbon.
-
Pulse Sequence: zgpg30 (or equivalent proton-decoupled ¹³C experiment)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW): 100 ppm, centered around 70 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 64-128 (will be much lower if a specific position is ¹³C enriched)
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz.
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Sequence: Standard DEPT-135 and DEPT-90 pulse sequences.
-
Parameters: Use similar acquisition parameters as the standard ¹³C NMR experiment.
-
Interpretation:
-
DEPT-90: Shows only CH signals. For mannitol, all signals except the primary carbons should be visible.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For mannitol, the C1/C6 (CH₂) should appear as negative signals, while C2/C5 and C3/C4 (CH) will be positive.
-
COSY spectra reveal proton-proton couplings within the molecule, helping to establish connectivity.
-
Pulse Sequence: cosygpqf (or equivalent gradient-selected COSY)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F1 and F2: 6-8 ppm, centered on the proton signals.
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 2-4
-
Relaxation Delay (D1): 1.5-2 seconds
-
Processing: Apply a sine-bell window function in both dimensions and perform a zero-filling to at least double the number of points in F1 before Fourier transformation.
HSQC correlates directly bonded proton and carbon atoms.[4][5]
-
Pulse Sequence: hsqcedetgpsisp (edited HSQC with multiplicity editing)[6]
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 6-8 ppm
-
Spectral Width (SW) in F1 (¹³C): 40-50 ppm (centered around the carbon signals)
-
Number of Increments in F1: 128-256
-
Number of Scans (NS) per increment: 2-8
-
Relaxation Delay (D1): 1.5 seconds
-
¹J(C,H) coupling constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming larger structural fragments.[7]
-
Pulse Sequence: hmbcgplpndqf (gradient-selected HMBC)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SW) in F2 (¹H): 6-8 ppm
-
Spectral Width (SW) in F1 (¹³C): 100 ppm
-
Number of Increments in F1: 256-512
-
Number of Scans (NS) per increment: 4-16
-
Relaxation Delay (D1): 1.5-2 seconds
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for a value between 4-8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
qNMR allows for the precise determination of the concentration or purity of a sample.
-
Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30) with a calibrated 90° pulse.
-
Key Parameters for Accuracy:
-
Relaxation Delay (D1): Must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A preliminary T₁ measurement using an inversion-recovery experiment is recommended. For small molecules like mannitol, a D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): A higher number of scans (e.g., 32-64) is required to achieve a high signal-to-noise ratio (>250:1 for accurate integration).
-
Digital Resolution: Ensure sufficient acquisition time for good digital resolution.
-
-
Processing:
-
Apply a matched exponential window function (LB = line width).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
-
Calculation: The purity or concentration is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[8][9]
Visualizations
Mannitol Biosynthesis and Degradation Pathway in Fungi
The following diagram illustrates a simplified metabolic pathway for mannitol in fungi, a common biological context for this sugar alcohol.[10][11]
Caption: Fungal mannitol biosynthesis and degradation pathway.
Experimental Workflow for NMR Analysis of DL-Mannitol-¹³C
This diagram outlines the logical flow of experiments for a comprehensive NMR analysis.
Caption: Workflow for comprehensive NMR analysis of DL-Mannitol.
References
- 1. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 2. bmse000099 D-Mannitol at BMRB [bmrb.io]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating DL-Mannitol-¹³C Enrichment in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Mannitol, a six-carbon sugar alcohol, is poorly absorbed and not metabolized by humans. These properties make it an effective probe for assessing intestinal permeability.[1][2][3][4][5] Traditionally, the urinary excretion of orally administered ¹²C-mannitol is measured. However, the presence of mannitol (B672) in various foods and commercial products can lead to high and variable baseline levels, complicating the interpretation of results.[2][4] The use of stable isotope-labeled DL-Mannitol-¹³C offers a significant advantage by providing a tracer that is distinguishable from endogenous or dietary mannitol, thereby increasing the accuracy and sensitivity of permeability assessments.[1][2][3]
This document provides detailed protocols for the quantification of DL-Mannitol-¹³C enrichment in biological samples, primarily urine and plasma, using mass spectrometry. The primary application discussed is the in vivo measurement of intestinal permeability.
Principle of the Method
The core of this method involves the administration of a known quantity of DL-Mannitol-¹³C to a subject. This stable isotope tracer traverses the gastrointestinal tract, and a fraction is absorbed through paracellular pathways, eventually being excreted in the urine.[1] By measuring the concentration of both the labeled (¹³C) and unlabeled (¹²C) forms of mannitol in a biological sample (e.g., urine) using mass spectrometry, the isotopic enrichment can be calculated. This enrichment reflects the amount of tracer absorbed and provides a quantitative measure of intestinal permeability.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity, allowing for the differentiation and quantification of ¹²C- and ¹³C-mannitol.[1][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to increase the volatility of the sugar alcohol.
Experimental Design for Intestinal Permeability Studies
A common experimental design for assessing intestinal permeability involves the oral administration of a solution containing ¹³C-mannitol, often alongside other sugar probes like lactulose.[1][2][3] Following administration, urine is collected over specific time intervals (e.g., 0-2 hours for small bowel permeability and 8-24 hours for colonic permeability).[1] A baseline urine sample is collected prior to the administration of the tracer to determine any background levels.
Visualization of the Experimental Workflow
The general workflow for an intestinal permeability study using ¹³C-mannitol is outlined below.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for DL-Mannitol-13C in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the dosage, administration, and analysis of DL-Mannitol-13C for human research studies, with a primary focus on its application as a biomarker for intestinal permeability.
Introduction
This compound is a stable, isotopically labeled form of mannitol (B672), a sugar alcohol that is minimally metabolized in humans.[1] Its primary application in clinical research is as a probe for assessing intestinal permeability.[1][2][3] Due to the low natural abundance of 13C, this compound can be distinguished from endogenous and dietary sources of unlabeled mannitol, offering a significantly lower baseline and higher accuracy in permeability assessments.[1][4] When orally administered, its absorption through the intestinal barrier and subsequent excretion in urine provides a quantitative measure of gut permeability.[1]
Dosage and Administration
The recommended dosage of this compound for intestinal permeability studies in healthy adults is a single oral dose of 100 mg.[1] This dosage has been shown to be safe and effective in providing a measurable amount of the tracer in urine for accurate analysis.[1]
Table 1: Dosage and Administration Summary for Intestinal Permeability Studies
| Parameter | Recommendation | Source(s) |
| Compound | This compound | [1][2] |
| Dosage | 100 mg | [1] |
| Route of Administration | Oral | [1] |
| Vehicle | Dissolved in 250 mL of water | [1] |
| Co-administered Probes | Often administered with 1 g of Lactulose (B1674317) for the Lactulose/Mannitol ratio test. | [1] |
| Patient Population | Healthy Adult Volunteers | [1][2][3] |
Note: Further studies are needed to validate the optimal dosage in specific disease states such as celiac disease or inflammatory bowel disease.[1]
Experimental Protocols
Subject Preparation
-
Dietary Restrictions: Subjects should be instructed to avoid foods and medications containing mannitol and other sugar alcohols for at least two days prior to the study.[1] They should also refrain from consuming any artificial sweeteners, lactulose, and medications that may affect gastrointestinal transit or permeability for a specified period before the test.[1]
-
Fasting: Subjects should fast overnight for a minimum of 8 hours before the administration of the test solution.[1]
-
Baseline Urine Collection: A baseline urine sample should be collected immediately before the administration of the this compound solution to measure any background levels of the tracer.[1]
Administration Protocol
-
Solution Preparation: Dissolve 100 mg of this compound powder in 250 mL of purified water. If co-administering with lactulose, dissolve 1 g of lactulose in the same solution.[1]
-
Administration: The subject should drink the entire 250 mL solution.[1]
Urine Sample Collection
-
Timed Collections: Urine should be collected in separate, pooled samples over specific time intervals. A common collection schedule is 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]
-
Sample Handling and Storage: The total volume of each urine collection should be recorded. Aliquots should be stored frozen at -20°C or lower until analysis.
Analytical Methodology: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
The quantification of this compound in urine is most accurately performed using a validated HPLC-MS/MS method.[1][4][5]
Sample Preparation
-
Thawing and Mixing: Thaw urine samples at room temperature and vortex for 10 seconds.[6]
-
Dilution and Internal Standard Addition: Dilute a small volume (e.g., 25 µL) of the urine sample with a solution containing a known concentration of an appropriate internal standard, such as 13C6-Mannitol.[1][6] A typical dilution is 11-fold.[1]
-
Protein Precipitation and Filtration: If necessary, precipitate proteins using a solvent like acetonitrile, vortex, and then filter or centrifuge to obtain a clear supernatant for injection.[6]
HPLC-MS/MS Parameters
Table 2: Example HPLC-MS/MS Parameters for this compound Analysis in Urine
| Parameter | Specification | Source(s) |
| HPLC System | Cohesive LC system or equivalent | [1] |
| Column | CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm) | [1] |
| Mobile Phase | Isocratic 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate | [1] |
| Mass Spectrometer | API 5000 triple quadrupole mass spectrometer or equivalent | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [1] |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | [1] |
| MRM Transitions | 13C(1)-Mannitol: 182.05/89, 13C(6)-Mannitol (I.S.): 186.9/60.9 | [1] |
| Calibration Range | 0-500 µg/mL for mannitol | [1] |
| Limit of Quantification (LoQ) | As low as 0.029 pg/mL (research setting) | [1] |
Data Analysis and Interpretation
The primary outcome of the intestinal permeability test is the percentage of the administered this compound dose excreted in the urine over a specific time period. The 0-2 hour collection is thought to primarily reflect small bowel permeability.[1]
Table 3: Urinary Excretion of 13C-Mannitol in Healthy Volunteers (100 mg oral dose)
| Time Interval | Mean Cumulative Excretion (mg) | Source(s) |
| 0-24 hours | 31 mg | [1] |
A higher percentage of excreted this compound suggests increased intestinal permeability.[1] When co-administered with lactulose, the lactulose-to-mannitol ratio (LMR) is often calculated, with an elevated ratio indicating compromised intestinal barrier integrity.[1]
Visualizations
Signaling Pathway: Absorption and Excretion of this compound
Caption: Absorption and excretion pathway of orally administered this compound.
Experimental Workflow
Caption: Experimental workflow for intestinal permeability assessment using this compound.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal permeability in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethical Use of DL-Mannitol-13C in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations, quantitative data, and detailed experimental protocols for the use of DL-Mannitol-13C in clinical research. This document is intended to guide researchers in designing and conducting ethically sound studies while ensuring data integrity and participant safety.
Ethical Considerations
The use of stable isotope-labeled compounds, such as this compound, in human clinical research is considered safe and poses minimal risk to participants.[1][2] Unlike radioactive isotopes, stable isotopes do not emit ionizing radiation.[3] The primary ethical considerations revolve around ensuring participant safety, obtaining fully informed consent, and maintaining scientific validity through rigorous study design and oversight.
1.1. Institutional Review Board (IRB) Approval: All clinical research involving human participants must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee.[4] The IRB is responsible for safeguarding the rights, safety, and well-being of all trial participants.[4] The study protocol, informed consent forms, and any recruitment materials must be submitted to the IRB for approval before the study commences.
1.2. Informed Consent: The process of obtaining informed consent is a critical ethical requirement.[5] Potential participants must be provided with comprehensive information about the study in a clear and understandable manner. This includes:
-
The purpose of the research.
-
The procedures involved, including the administration of this compound.
-
The potential risks and benefits of participation.
-
The voluntary nature of their participation and their right to withdraw at any time without penalty.[6]
-
Measures to ensure the confidentiality of their personal and health information.[6]
Written informed consent must be obtained from each participant before any study-related procedures are performed.[5]
1.3. Safety and Risk-Benefit Assessment: While this compound is considered safe, a thorough risk-benefit assessment should be conducted. Mannitol (B672), in general, can have side effects, particularly at high doses, such as gastrointestinal symptoms.[7] The doses of this compound used in tracer studies are typically low and not expected to cause adverse effects. However, researchers must monitor participants for any potential adverse events and have a clear plan for managing them. The potential benefits of the research, such as advancing the understanding of disease pathophysiology, should outweigh any potential risks to the participants.
Quantitative Data
The use of 13C-labeled mannitol offers a significant advantage over unlabeled mannitol in clinical studies, primarily by eliminating the interference of dietary mannitol, which can be present in various foods and lead to inaccurate baseline measurements.[8][9]
Table 1: Pharmacokinetic Parameters of Oral Mannitol in Healthy Adults
| Dose | Cmax (mg/mL) | AUC0-∞ (mg/mL*h) | Bioavailability (%) |
| 50 g | 0.63 ± 0.15 | 2.67 ± 0.67 | 24.3 ± 7.3 |
| 100 g | 1.02 ± 0.28 | 4.99 ± 1.71 | 20.9 ± 8.1 |
| 150 g | 1.36 ± 0.39 | 7.40 ± 3.47 | 22.8 ± 9.3 |
Data from a study on oral mannitol for bowel preparation. While not specific to this compound, it provides a good indication of its expected pharmacokinetic profile as isotopic labeling with 13C is not expected to significantly alter pharmacokinetics.[10][11]
Table 2: Urinary Excretion of 12C-Mannitol vs. 13C-Mannitol in Healthy Volunteers (100 mg oral dose of each)
| Time Interval | Mean Cumulative 12C-Mannitol Excretion (mg) | Mean Cumulative 13C-Mannitol Excretion (mg) |
| 0-2 hours | - | - |
| 2-8 hours | - | - |
| 8-24 hours | 78 | 31 |
This table highlights the significantly lower background and more predictable excretion of 13C-mannitol compared to its unlabeled counterpart.[8][9] The baseline urinary excretion of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[8][9]
Experimental Protocols
3.1. Protocol for Intestinal Permeability Assessment using this compound
This protocol is designed to assess small intestinal permeability by measuring the urinary excretion of orally administered this compound.
3.1.1. Participant Preparation:
-
Participants should fast overnight for at least 8 hours before the test.[12]
-
For 48 hours prior to and during the test, participants should avoid foods and medications known to contain mannitol or other sugar alcohols.[9]
-
A baseline urine sample should be collected on the morning of the test before the administration of the test solution.[9]
3.1.2. Test Solution Administration:
-
Prepare a solution containing 100 mg of this compound dissolved in 250 mL of water.[9]
-
The participant should drink the entire solution.
3.1.3. Urine Collection:
-
All urine should be collected for a period of up to 24 hours following the administration of the test solution.[9]
-
It is recommended to collect urine in separate fractions, for example, 0-2 hours, 2-8 hours, and 8-24 hours, to assess permeability over different time courses.[9]
3.1.4. Sample Analysis:
-
Urine samples should be stored at -80°C until analysis.
-
The concentration of this compound in the urine samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][9]
3.2. General Protocol for a Pharmacokinetic Study of this compound
This protocol outlines the general steps for determining the pharmacokinetic profile of orally administered this compound.
3.2.1. Study Design:
-
A single-dose, open-label study design is appropriate.
-
Participants should be healthy volunteers.
-
A range of doses can be tested to assess dose-linearity.
3.2.2. Dosing and Sample Collection:
-
Following an overnight fast, participants receive a single oral dose of this compound.
-
Blood samples are collected at predefined time points, for example: pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine is collected over specified intervals, such as 0-4, 4-8, 8-12, and 12-24 hours post-dose.
3.2.3. Sample Processing and Analysis:
-
Blood samples are processed to obtain plasma, which is then stored at -80°C.
-
The concentration of this compound in plasma and urine is determined using a validated LC-MS/MS method.[10]
3.2.4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data.
-
The total amount of this compound excreted in the urine is determined to assess renal clearance.
Visualizations
4.1. Absorption, Distribution, and Excretion (ADME) of this compound
Since mannitol is minimally metabolized in humans, a traditional metabolic pathway diagram is not applicable.[1] The following diagram illustrates the ADME process of orally ingested this compound, highlighting its passive absorption primarily through the paracellular pathway in the intestine.[5][13]
References
- 1. medium.com [medium.com]
- 2. Trans- and paracellular calcium transport across the colonic mucosa after short- and long-term treatment with 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paracellular transport - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 12. youtube.com [youtube.com]
- 13. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for the Derivatization of DL-Mannitol-13C for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of the two primary derivatization methods for preparing DL-Mannitol-13C for analysis by Gas Chromatography-Mass Spectrometry (GC-MS): Acetylation to form alditol acetates and Methoximation followed by Silylation to form trimethylsilyl (B98337) (TMS) ethers. The choice of derivatization is critical as it enhances the volatility of the polar mannitol (B672) molecule, a prerequisite for GC analysis.[1]
Method Comparison
Both acetylation and methoximation-silylation are effective for the derivatization of mannitol. The selection of the most suitable method will depend on the specific requirements of the analysis, such as the need for a single chromatographic peak, the complexity of the sample matrix, and the desired sensitivity.
| Feature | Acetylation (Alditol Acetate) | Methoximation-Silylation (TMS Ether) |
| Principle | Two-step: Reduction of the carbonyl group to a hydroxyl group, followed by the acetylation of all hydroxyl groups. | Two-step: Methoximation of the carbonyl group to prevent ring formation, followed by silylation of hydroxyl groups.[2] |
| Chromatographic Profile | Typically produces a single, sharp peak for each sugar alcohol.[3] | May produce multiple peaks due to the formation of syn- and anti-isomers of the methoxime, which can complicate quantification.[2] |
| Derivative Stability | Acetylated derivatives are generally very stable and can be stored for extended periods.[4] | Silyl ethers are susceptible to hydrolysis and require anhydrous conditions for preparation and storage.[5] |
| Reaction Conditions | Generally involves the use of strong reducing agents and acetylation reagents. | Milder reaction conditions compared to acetylation. |
| Mass Spectrum | Characteristic fragmentation patterns with prominent ions. | Complex fragmentation patterns with many characteristic ions. |
| Quantitative Performance (for unlabeled Mannitol) | Linearity: 2.50 - 12.50 g/L[6] LOD: 0.68 ng[6] | Linearity: 0.2 - 20 µ g/0.1 g[7] LOD: 1 ng/0.1 g[7] |
Note on 13C-Labeling: When analyzing stable isotope-labeled compounds such as this compound, it is important to consider potential kinetic isotope effects during the derivatization process, which could lead to isotopic fractionation and affect the accuracy of quantification.[8] It is recommended to use a similarly labeled internal standard for the most accurate results. The mass shift in the fragments of the 13C-labeled derivative is a key consideration for mass spectrometric analysis.[2]
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two derivatization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of DL-Mannitol-13C
Introduction
DL-Mannitol, a sugar alcohol, is widely utilized in the pharmaceutical industry as an excipient and an active pharmaceutical ingredient.[1][2][3] Its isotopically labeled form, DL-Mannitol-13C, serves as a crucial internal standard for quantitative analysis in various matrices and as a tracer in metabolic studies.[4][5][6] Due to its polar nature and lack of a significant UV chromophore, the analysis of mannitol (B672) presents challenges for traditional reversed-phase liquid chromatography with UV detection.[7][8] This application note describes a robust and reliable hydrophilic interaction liquid chromatography (HILIC) method coupled with an evaporative light scattering detector (ELSD) for the determination of this compound. HILIC is well-suited for the retention and separation of highly polar compounds like mannitol.[1][7][9] The ELSD provides universal detection for non-volatile analytes, making it an ideal choice for this application.[10][11][12]
Experimental
Instrumentation and Consumables
-
HPLC or UHPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical column: Amide-based HILIC column (e.g., TSK-Gel Amide 80 or similar)[1][10]
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (B1220265) (optional, for mobile phase modification)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Amide HILIC, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| ELSD Nebulizer | 30°C |
| ELSD Evaporator | 30°C |
| Gas Flow | 1.5 L/min (Nitrogen) |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a solution of 50:50 (v/v) acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For a simple formulation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of 50:50 (v/v) acetonitrile/water and vortex for 2 minutes to dissolve the mannitol.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.
Results and Discussion
The developed HILIC-ELSD method provides excellent separation and detection of this compound. A typical chromatogram shows a sharp, well-defined peak for mannitol. The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Data for this compound Analysis
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.05 - 0.5 mg/mL |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Conclusion
This application note details a reliable and robust HILIC-ELSD method for the quantitative analysis of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The use of ELSD allows for the detection of mannitol without the need for derivatization, simplifying the overall analytical procedure. For applications requiring higher sensitivity and specificity, such as analysis in biological matrices, this method can be adapted for use with a mass spectrometer (LC-MS/MS).[13][14][15]
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Mannitol Using RID-20A Differential Index Detector : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 7. helixchrom.com [helixchrom.com]
- 8. mdpi.com [mdpi.com]
- 9. is.muni.cz [is.muni.cz]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. jasco.co.uk [jasco.co.uk]
- 13. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Mannitol-¹³C Mass Spectrometry Signals
Welcome to the technical support center for the analysis of DL-Mannitol-¹³C by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their signal intensity and obtain high-quality data.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of DL-Mannitol-¹³C.
Issue 1: Low or No Signal Detected for DL-Mannitol-¹³C
Q1: I am not detecting a clear signal for my DL-Mannitol-¹³C standard. What are the initial troubleshooting steps?
A1: A weak or absent signal for DL-Mannitol-¹³C can stem from several factors related to sample preparation, instrument settings, and the inherent chemical properties of mannitol (B672). Begin by systematically checking the following:
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Ionization Mode: Mannitol, as a sugar alcohol, can be detected in both positive and negative ionization modes. However, negative mode Electrospray Ionization (ESI) is often successful, typically detecting the deprotonated molecule [M-H]⁻.[1][2] Some methods also utilize the formation of adducts in the negative mode, such as the acetate (B1210297) adduct [M+CH₃COO]⁻.[2]
-
Adduct Formation: In positive ion mode, mannitol has a high affinity for forming adducts with alkali metals like sodium [M+Na]⁺ and potassium [M+K]⁺. If you are operating in positive mode, look for these adducts in your spectra. The presence of multiple adducts can split the signal, reducing the intensity of any single peak.[3][4]
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Instrument Parameters: Ensure your mass spectrometer's parameters are optimized for a low molecular weight, polar analyte. This includes adjusting the spray voltage, gas temperatures, and gas flows.[5]
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Sample Preparation: Contaminants in the sample or mobile phase can suppress the ionization of mannitol. Ensure high-purity solvents and reagents are used.
Q2: My signal for DL-Mannitol-¹³C is still low after initial checks. What advanced techniques can I employ to improve it?
A2: If basic troubleshooting does not resolve the issue, consider more advanced strategies such as chemical derivatization or optimizing the mobile phase to enhance ionization efficiency.
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Derivatization: Derivatizing mannitol can significantly improve its chromatographic retention and ionization efficiency. Common derivatization strategies include:
-
Mobile Phase Modification: The composition of your mobile phase can be adjusted to promote the formation of a specific, high-intensity adduct. For instance, the addition of a small amount of ammonium (B1175870) acetate can facilitate the formation of the [M+CH₃COO]⁻ adduct in negative ESI mode.[2]
Experimental Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low DL-Mannitol-¹³C signal.
Issue 2: Poor Reproducibility and Inconsistent Signal Intensity
Q3: I am observing significant variability in the signal intensity of DL-Mannitol-¹³C across different runs. What could be the cause?
A3: Inconsistent signal intensity is often related to uncontrolled adduct formation or matrix effects.
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Uncontrolled Adduct Formation: The formation of various adducts (e.g., Na⁺, K⁺) can be sporadic if the source of these ions is not controlled. This leads to fluctuations in the intensity of the target ion. To mitigate this, consider the following:
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Matrix Effects: If you are analyzing DL-Mannitol-¹³C in a complex matrix (e.g., urine, plasma), other components in the sample can suppress or enhance the ionization of your analyte, leading to poor reproducibility.[9]
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Sample Cleanup: Implement a robust sample extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex matrices. Since you are already using ¹³C-labeled mannitol, this serves as an excellent internal standard if you are quantifying endogenous mannitol.
-
Logical Diagram for Diagnosing Poor Reproducibility
Caption: Diagnosing and resolving poor signal reproducibility.
Frequently Asked Questions (FAQs)
Q4: Why is ¹³C-labeled mannitol used in mass spectrometry?
A4: ¹³C-labeled mannitol is frequently used as an internal standard for the quantification of unlabeled mannitol.[10][11] This is particularly important in applications like intestinal permeability testing, where baseline levels of mannitol can exist from dietary sources.[10][11] Using a ¹³C-labeled version allows for its clear differentiation from the endogenous, unlabeled form, leading to more accurate quantification. The ¹³C label also aids in compound identification in complex metabolomics studies.[12]
Q5: What are the typical precursor and product ions for DL-Mannitol-¹³C in MS/MS?
A5: The exact m/z values will depend on the number of ¹³C labels in the molecule. For a singly labeled DL-Mannitol-¹³C (molecular weight ≈ 183.16 g/mol ), the ions would be shifted accordingly. Based on published data for unlabeled mannitol, common transitions in negative ESI mode are:
| Precursor Ion Form | Typical Precursor Ion (m/z) for Unlabeled Mannitol | Typical Product Ion (m/z) |
| [M-H]⁻ | 181.1 | 89.1 |
| [M+CH₃COO]⁻ | 241.1 | 59.0 (acetate) |
Note: These values are for unlabeled mannitol and should be adjusted for the specific ¹³C labeling pattern of your standard. The product ions are fragments and may or may not contain the ¹³C label depending on the fragmentation pathway.
Q6: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for DL-Mannitol-¹³C analysis?
A6: Yes, GC-MS is a viable technique for mannitol analysis. However, due to its low volatility, derivatization is required. A common method is the formation of peracetyl derivatives.[7] This approach allows for good chromatographic separation from other sugar alcohols and provides reliable quantification.[7]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Mannitol Detection
This protocol is a starting point and should be optimized for your specific instrument and application.
-
Chromatographic Separation:
-
Instrument: Agilent 1290 Infinity or equivalent.[2]
-
Column: Imtakt Unison UK-Amino HT, 2 x 150 mm, 3µm.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A suitable gradient to separate mannitol from other sample components.
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
-
Mass Spectrometry Detection:
-
Instrument: AB SCIEX TRIPLE QUAD 5500 or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]
-
Ion Spray Voltage: -4500 V.[2]
-
Ion Source Temperature: 350 °C.[2]
-
MRM Transitions: Monitor for the expected precursor and product ions of DL-Mannitol-¹³C (e.g., [M-H]⁻ → fragment).
-
Protocol 2: Derivatization with Benzoyl Chloride
This protocol is adapted from a method for improving the detection of mannitol and glycerol (B35011).[6]
-
Sample Preparation: Evaporate the sample containing DL-Mannitol-¹³C to dryness.
-
Derivatization Reaction:
-
Add a solution of benzoyl chloride in a suitable solvent.
-
Add a catalyst, such as pyridine.
-
Incubate at a controlled temperature to allow the reaction to proceed.
-
-
Quenching and Extraction:
-
Quench the reaction with a suitable reagent.
-
Extract the derivatized mannitol into an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
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Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.
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Inject the sample into the LC-MS/MS system.
-
Disclaimer: These protocols are for informational purposes only. Please refer to the original publications and your instrument's documentation for detailed procedures and safety information.
References
- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 5. Optimising the ESI-MS for Poly sulfated sugars - Chromatography Forum [chromforum.org]
- 6. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 9. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in DL-Mannitol-13C Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of DL-Mannitol-13C.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing a systematic approach to problem-solving.
Issue 1: Poor Peak Shape, Tailing, or Fronting
Q: My chromatogram for this compound shows poor peak shape. What are the likely causes and how can I fix it?
A: Poor peak shape for a polar compound like mannitol (B672) is a common issue. Here are the potential causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Action: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for polar analytes.
-
Action: Ensure the mobile phase pH is appropriate for mannitol. For HILIC separations, ensure the organic content of your sample solvent is similar to the starting mobile phase to avoid peak distortion.
-
-
Column Contamination or Degradation: Buildup of matrix components can damage the stationary phase.
-
Action: Use a guard column to protect your analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions or replace it.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing.
-
Action: Try a different column chemistry, such as one with end-capping, or modify the mobile phase with additives like a small amount of a competing base or acid.
-
Issue 2: Inconsistent Results and High Variability
Q: I am observing high variability in my results between injections of the same sample. What could be causing this?
A: High variability is often a sign of inconsistent sample preparation or matrix effects.
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Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Action: Automate sample preparation steps where possible. Ensure thorough mixing at each stage. Use calibrated pipettes and consistent timing for all steps.
-
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrix.[1]
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Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent responses.
-
Action: Run system suitability tests before your analytical batch to ensure the instrument is performing within specifications. Check for stable spray in the MS source.
-
Issue 3: Signal Suppression or Enhancement
Q: My analyte signal is significantly lower (suppression) or higher (enhancement) in the presence of the matrix compared to a neat solution. How can I address this?
A: This is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of your analyte.[4]
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Insufficient Sample Cleanup: The most common cause is the presence of endogenous matrix components like phospholipids.[3]
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Action: Improve your sample preparation method. Protein precipitation is often insufficient for removing phospholipids.[2] Consider more effective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
-
Chromatographic Co-elution: Matrix components are eluting at the same time as your analyte.
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Action: Optimize your chromatographic method to improve the separation of this compound from the interfering matrix components.[3] This can involve adjusting the gradient, changing the mobile phase, or using a different column.
-
-
Sample Dilution: High concentrations of matrix components can be mitigated by dilution.
-
Action: Dilute the sample extract.[2] This is a simple way to reduce matrix effects, but be mindful of maintaining sufficient sensitivity for your analyte.
-
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[5]
Q2: Why is DL-Mannitol, as a polar compound, particularly susceptible to matrix effects?
A2: Polar analytes like mannitol are often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). In complex biological samples, there are many endogenous polar compounds (salts, sugars, amino acids) that can co-elute with mannitol and interfere with its ionization in the mass spectrometer source.[6]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike comparison.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[4] A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[1]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS, such as a deuterated or 13C-labeled version of the analyte, is the preferred internal standard for LC-MS/MS analysis.[3] Because it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[3] By measuring the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
Q5: Can I rely solely on a SIL-IS to correct for all matrix effects?
A5: While highly effective, a SIL-IS may not be a complete solution in all cases. For instance, if the isotopic labeling (especially with deuterium) causes a slight shift in retention time, the analyte and the internal standard may not experience the exact same matrix effect. Additionally, a SIL-IS can compensate for signal variability but cannot restore signal loss due to severe suppression, which may compromise the sensitivity of the assay. Therefore, it is always best to combine the use of a SIL-IS with an effective sample cleanup strategy.[3]
Q6: What are the most effective sample preparation techniques to reduce matrix effects for polar analytes like mannitol?
A6:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components like phospholipids, which are a major cause of matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interferences. However, optimizing the extraction solvent for a highly polar analyte like mannitol can be challenging, potentially leading to lower recovery.
-
Solid Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly powerful for cleaning up complex biological samples.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects for Polar Analytes
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Average Matrix Effect (%)* | Reference |
| Protein Precipitation (PPT) | Basic Drugs | Plasma | >85 | 30 - 50 (Suppression) | [2] |
| Liquid-Liquid Extraction (LLE) | Acidic & Basic Drugs | Plasma | 60 - 80 | < 20 | [7] |
| Solid Phase Extraction (SPE) | Acidic & Basic Drugs | Plasma | >90 | < 15 | [7] |
*Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike this compound and its SIL-IS into the clean extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike/QC Samples): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process at the same concentrations.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the average peak area of the analyte in Set B to the average peak area in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Recovery (RE): Calculate the ratio of the average peak area of the analyte in Set C to the average peak area in Set B.
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Process Efficiency (PE): Calculate the ratio of the average peak area of the analyte in Set C to the average peak area in Set A.
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100
-
-
Diagram: Workflow for Matrix Effect Assessment
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
Troubleshooting poor chromatographic separation of DL-Mannitol-13C
Welcome to the technical support center for the chromatographic analysis of DL-Mannitol-13C. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic behavior important?
This compound is a stable, non-radioactive, isotopically labeled form of DL-Mannitol.[1] It is often used as an internal standard for the accurate quantification of unlabeled mannitol (B672) in complex matrices like clinical samples, especially when using mass spectrometry (MS).[2][3] Since its chemical structure is nearly identical to the unlabeled form, its chromatographic behavior (retention time, peak shape) should be virtually the same. Poor chromatography of the labeled standard directly impacts the accuracy of the entire analytical method.
Q2: Which HPLC methods are suitable for analyzing this compound?
Due to its high polarity and lack of a significant UV chromophore, specialized chromatographic techniques are required.[4] The most common methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for retaining and separating highly polar compounds like sugar alcohols. It often uses columns like TSK-Gel Amide 80 or Atlantis Premier BEH Z-HILIC and mobile phases consisting of a high percentage of acetonitrile (B52724) with a smaller amount of aqueous buffer.[5][6]
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Ion-Exclusion Chromatography: This technique is well-suited for separating sugar alcohols and is recognized in several USP methods.[4] It typically employs columns like the Rezex RPM-Monosaccharide with an aqueous mobile phase (e.g., water) at a high temperature.[4][7]
-
Reversed-Phase (RP) Chromatography: Standard C18 columns do not retain sugars and sugar alcohols well.[8] Therefore, RP is generally not a suitable technique unless derivatization is performed.
Detection is typically achieved with an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or a Mass Spectrometer (MS), which is necessary to differentiate the 13C-labeled standard from its native counterpart.[3][4][8][9]
Troubleshooting Common Chromatographic Issues
This section addresses specific problems you may encounter with the separation of this compound.
Q3: Why is my this compound peak tailing or showing poor symmetry?
Peak tailing is a common issue in chromatography and can compromise resolution and integration accuracy. When all peaks in the chromatogram are tailing, it often points to a physical or system-wide issue. If only specific peaks are affected, it suggests a chemical interaction.
Troubleshooting Flowchart for Poor Peak Shape
Caption: A flowchart to diagnose the root cause of peak tailing.
Detailed Solutions:
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Secondary Silanol Interactions: This is a frequent cause of tailing for polar analytes on silica-based columns.[10][11] Residual, negatively charged silanol groups on the silica (B1680970) surface can interact with the analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to <3 with 0.1% formic acid) protonates the silanol groups, minimizing these secondary interactions.[11]
-
Solution 2: Increase Buffer Strength: A higher concentration of buffer salts (e.g., ammonium (B1175870) formate) in the mobile phase can help shield the silanol groups and improve peak shape.[10][12]
-
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks.[11]
-
Solution: Try diluting your sample or reducing the injection volume. If the peak shape improves, the column was likely overloaded.
-
-
Extra-Column Effects: Tailing that affects all peaks, especially early eluting ones, can be caused by "dead volume" from improperly fitted tubing or a void at the head of the column.[11]
-
Solution: Ensure all fittings are secure and that the correct diameter tubing is used. If a column void is suspected, reversing the column for a short flush (if permitted by the manufacturer) or replacing it may be necessary.
-
Q4: The resolution between this compound and sorbitol (or other sugar alcohols) is poor. How can I improve it?
Mannitol and sorbitol are isomers, making their separation challenging. Achieving good resolution is critical for accurate quantification.
Logical Diagram for Improving Resolution
Caption: Cause-and-effect diagram for resolving co-eluting peaks.
Detailed Solutions:
-
Optimize Column Temperature: For ion-exchange columns like the Rezex RPM, temperature plays a crucial role in selectivity. Increasing the temperature (e.g., to 80-85 °C) can significantly improve the separation between mannitol and sorbitol.[13][14]
-
Adjust Mobile Phase Composition (HILIC): In HILIC, the water content is critical. A slight decrease in the aqueous portion (and corresponding increase in acetonitrile) will increase retention and may improve the resolution between closely eluting sugar alcohols.[13]
-
Change Stationary Phase: Different columns offer different selectivities. For example, a Rezex RPM column can provide excellent separation between mannitol and sorbitol, sometimes with over 10 minutes between the peaks.[4] If one column chemistry doesn't work, trying another (e.g., a different HILIC phase or ion-exchange resin) can be effective.
-
Use a Longer Column: A longer column provides more theoretical plates, which generally leads to better resolution, although it will also increase run times and backpressure.
Experimental Protocol and Data
Protocol: HILIC-ELSD Method for this compound Analysis
This protocol provides a general method for the analysis of this compound using HILIC with an Evaporative Light Scattering Detector (ELSD).[6][15]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water solvent.
-
Sample Preparation: If analyzing a complex sample, perform a protein precipitation step by adding 4 parts of ice-cold methanol (B129727) or acetonitrile to 1 part of the sample.[2] Vortex, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[2] Collect the supernatant for injection.
2. Chromatographic Conditions:
-
HPLC System: An HPLC or UHPLC system capable of gradient elution.
-
Column: A HILIC column, such as a TSK-Gel Amide 80 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Gradient: A typical gradient might run from 95% A to 50% A over 15-20 minutes, followed by a re-equilibration step. An isocratic method may also be suitable.[5]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 35 - 45 °C.
-
Injection Volume: 5 - 20 µL.
3. ELSD Detector Settings:
-
Drift Tube Temperature: 40 - 50 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3 - 4 bar (or as recommended by the manufacturer).
-
Gain: Mid-range (e.g., PMT Gain of 7), adjust as needed for signal intensity.
Quantitative Data Summary
The following table summarizes typical starting conditions for two common HPLC methods for mannitol analysis. Parameters should always be optimized for your specific application and instrumentation.
| Parameter | Method 1: Ion-Exclusion Chromatography | Method 2: HILIC |
| Column Type | Rezex RPM-Monosaccharide (Ca2+ form)[4] | Amide-based (e.g., TSK-Gel Amide 80)[6] |
| Dimensions | 300 x 7.8 mm[4] | 250 x 4.6 mm |
| Mobile Phase | Deionized Water | Acetonitrile/Water with buffer (e.g., 10mM Ammonium Acetate) |
| Elution Mode | Isocratic | Isocratic or Gradient |
| Typical Composition | 100% Water | 85:15 Acetonitrile:Water |
| Flow Rate | 0.5 - 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 80 - 85 °C[14] | 30 - 40 °C |
| Detector | Refractive Index (RI) or ELSD | ELSD or Mass Spectrometry (MS) |
| Key Advantage | Robust, USP-recognized method for isomers | High sensitivity with ELSD/MS, compatible with volatile buffers |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glsciences.com [glsciences.com]
- 15. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DL-Mannitol-13C for Tracer Studies: A Technical Support Guide
Welcome to the technical support center for optimizing DL-Mannitol-13C concentration in tracer studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, experimental protocols, and data interpretation guidance in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in my cell culture tracer experiment?
There is no single optimal concentration of this compound for all cell types and experiments. The ideal concentration is influenced by several factors, including the cell line's metabolic rate, the presence of other carbon sources in the medium (e.g., glucose), and the specific metabolic pathway being investigated.
As a general guideline, the concentration of D-Mannitol-2-13C should be in the range of physiological concentrations of other carbohydrates.[1] For initial experiments, a concentration range of 1-10 mM can be considered. However, it is crucial to perform a pilot experiment to determine the optimal concentration for your specific model system. One study on bovine corneal endothelial cells used a mannitol (B672) concentration of 20 mM, while another used 25 mM as an osmotic control in endothelial cell culture.[2][3]
Q2: How can I determine if my cells are taking up and metabolizing this compound?
Before initiating a full-scale metabolic flux analysis (MFA), it is essential to confirm that your cells can transport and metabolize mannitol.[4] A preliminary uptake and metabolism experiment is highly recommended.
Experimental Protocol: Verification of this compound Uptake and Metabolism
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 5 mM).
-
Time-Course Sampling: Harvest cell pellets and spent media at several time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
Sample Analysis: Analyze the intracellular extracts and spent media using mass spectrometry (GC-MS or LC-MS/MS) to detect the presence of 13C-labeled mannitol and its downstream metabolites.
-
Data Interpretation: A decrease in this compound in the media over time and the appearance of 13C-labeled downstream metabolites (e.g., fructose-6-phosphate, lactate) within the cells confirm uptake and metabolism.
Q3: I am observing very low incorporation of the 13C label into downstream metabolites. What are the possible causes and solutions?
Low 13C enrichment is a common issue in tracer studies. The following troubleshooting guide can help identify and resolve the problem.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | Confirm mannitol uptake by measuring its intracellular concentration. Some cell lines may have low expression of the necessary transporters.[4] If uptake is low, consider genetic modification to express a suitable transporter or using a different tracer. |
| Sub-optimal Tracer Concentration | The concentration of this compound may be too low relative to other carbon sources in the medium. Perform a dose-response experiment with increasing concentrations of the tracer to find the optimal level that results in significant labeling without causing toxicity. |
| Slow Metabolism of Mannitol | The metabolic flux through mannitol-utilizing pathways might be slow in your cell type.[4] Increase the incubation time to allow for greater accumulation of the label in downstream metabolites. Ensure the cells are in a metabolic steady state during the labeling period. |
| Dilution by Unlabeled Carbon Sources | High concentrations of other carbon sources (e.g., glucose, glutamine) in the medium can dilute the 13C label. If experimentally feasible, reduce the concentration of the primary unlabeled carbon source. |
| Incorrect Isotopic Steady State Assumption | It is crucial to ensure that the cells have reached isotopic steady state, where the labeling of intracellular metabolites is constant. To verify this, measure the isotopic labeling at two different time points (e.g., 18 and 24 hours). If the labeling is not consistent, a longer incubation time is required. |
Q4: My mass spectrometry results show a high background signal for mannitol. How can I address this?
One of the key advantages of using 13C-labeled mannitol is its ability to overcome the issue of background contamination from unlabeled mannitol, which can be present in food and other commercial products.[5] If you are still observing a high background, consider the following:
-
Source of Contamination: Unlabeled mannitol can be present in cell culture media components. Analyze all media components separately to identify the source of contamination.
-
Analytical Specificity: Ensure that your mass spectrometry method can clearly distinguish between 13C-labeled and unlabeled mannitol.
Data Presentation: Factors Influencing Optimal this compound Concentration
While a universal optimal concentration cannot be provided, the following table summarizes key factors to consider when designing your tracer experiments.
| Factor | Considerations | Recommended Action |
| Cell Type | Different cell lines have varying transporter expression and metabolic rates. | Perform a pilot study to assess uptake and metabolism in your specific cell line.[4] |
| Metabolic Pathway of Interest | The flux through the pathway of interest will determine the required tracer concentration. | If studying a low-flux pathway, a higher tracer concentration or longer incubation time may be necessary. |
| Culture Medium Composition | The presence of other carbon sources will compete with this compound for entry into metabolic pathways. | Quantify the concentration of other major carbon sources and adjust the tracer concentration accordingly. |
| Experimental Duration | The time required to reach isotopic steady state depends on the turnover rate of the metabolites being studied. | Conduct a time-course experiment to determine when isotopic steady state is achieved. |
| Analytical Sensitivity | The sensitivity of your mass spectrometer will influence the minimum level of 13C enrichment that can be reliably detected. | Characterize the limit of detection and quantification of your analytical method for key metabolites. |
Experimental Protocols
A general protocol for conducting a 13C-Metabolic Flux Analysis (MFA) experiment with this compound is provided below.
Protocol: 13C-Metabolic Flux Analysis using this compound
-
Cell Culture and Labeling:
-
Culture cells to the desired density in standard medium to achieve a metabolic steady state.
-
Prepare the labeling medium by supplementing the base medium with a predetermined concentration of this compound.
-
Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach isotopic steady state (typically 18-24 hours, but should be empirically determined).[1]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding an ice-cold quenching solution (e.g., 60% methanol, pre-chilled to -40°C).[1]
-
Harvest the cells by centrifugation at a low temperature.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solution (e.g., 75% ethanol, pre-chilled to -20°C).[1]
-
Separate cell debris by centrifugation and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or speed vacuum.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use a metabolic network model and computational flux analysis software to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.
-
Visualizations
Diagram 1: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing and utilizing this compound in tracer studies.
Diagram 2: Metabolic Pathway of this compound
Caption: Entry of this compound into central carbon metabolism.
References
Technical Support Center: DL-Mannitol-13C Permeability Assays
Welcome to the technical support center for DL-Mannitol-13C based permeability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for conducting successful permeability experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of unlabeled mannitol (B672) for my permeability assay?
A1: this compound is the recommended tracer for permeability assays due to its significantly lower baseline contamination compared to unlabeled (12C) mannitol.[1][2][3][4] Unlabeled mannitol is naturally present in various foods and commercial products, which can lead to high and erratic baseline levels in urine or cell culture media, interfering with the accurate measurement of permeability.[1][2][3][4] Studies have shown that 13C-mannitol has approximately 20-fold lower baseline contamination, which avoids false readings and increases the sensitivity of the assay.[1][2][3][4]
Q2: Can this compound be used for both in vitro and in vivo permeability studies?
A2: Yes, this compound is a versatile paracellular marker suitable for both in vitro models, such as Caco-2 cell monolayers, and in vivo intestinal permeability studies in humans and animals.[1][5]
Q3: Is this compound stable under typical experimental conditions?
A3: Yes, this compound is a stable, non-radioactive isotope.[1][2][3][4] It is chemically stable under standard ambient conditions (room temperature). For long-term storage, it should be kept in a tightly closed container in a dry place.
Troubleshooting Guides
This section provides a question-and-answer guide to common pitfalls encountered during this compound based permeability assays.
In Vitro Caco-2 Permeability Assays
Q: My TEER values are low or inconsistent across the cell monolayer. What could be the cause and how can I fix it?
A: Low or inconsistent Transepithelial Electrical Resistance (TEER) values indicate a compromised cell monolayer integrity, which is crucial for a valid paracellular permeability assay.
-
Potential Causes:
-
Incomplete confluency: The Caco-2 cells may not have formed a complete monolayer with well-established tight junctions. Caco-2 cells typically require 21-30 days post-seeding to fully differentiate and form a stable monolayer.[6]
-
Cell culture conditions: Variations in cell passage number, seeding density, and the composition of the culture medium can affect tight junction formation.
-
Mechanical disruption: Pipetting too vigorously or scratching the monolayer during media changes can cause physical damage.
-
Contamination: Mycoplasma or other microbial contamination can negatively impact cell health and monolayer integrity.
-
-
Troubleshooting Steps:
-
Verify cell culture timeline: Ensure cells are cultured for the recommended duration to allow for proper differentiation.
-
Standardize cell culture procedures: Use a consistent seeding density and cell passage number. Avoid using high passage number cells as their characteristics can change over time.
-
Gentle handling: Use gentle pipetting techniques when changing media or adding test compounds.
-
Regularly test for contamination: Periodically screen your cell cultures for mycoplasma contamination.
-
Monolayer integrity check: In addition to TEER, assess monolayer integrity using a fluorescent marker like Lucifer Yellow. A high leakage of Lucifer Yellow confirms a compromised monolayer.[7]
-
Q: I am observing high variability in the apparent permeability coefficient (Papp) of this compound between experiments. What are the likely sources of this variability?
A: High variability in Papp values for a paracellular marker like mannitol can make data interpretation difficult.
-
Potential Causes:
-
Inconsistent monolayer integrity: Even with acceptable TEER values, there can be subtle differences in the tightness of the tight junctions between different batches of Caco-2 monolayers.
-
Variable experimental conditions: Differences in incubation time, temperature, and the composition of the transport buffer (e.g., presence or absence of Ca2+ and Mg2+) can affect permeability.
-
Inaccurate quantification: Errors in sample dilution or issues with the LC-MS/MS analysis can introduce variability.
-
Low compound recovery: Poor recovery of this compound from the assay system can lead to an underestimation of permeability and increased variability.
-
-
Troubleshooting Steps:
-
Strict quality control of monolayers: Establish a narrow acceptance range for TEER values for all monolayers used in your experiments.
-
Standardize the assay protocol: Ensure all experimental parameters, including incubation times and buffer compositions, are kept consistent.
-
Validate your analytical method: Perform a thorough validation of your LC-MS/MS method for this compound, including linearity, accuracy, and precision.
-
Check for compound recovery: If you suspect low recovery, investigate potential non-specific binding to the plasticware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help, though this is more critical for lipophilic compounds.
-
Q: The recovery of this compound in my Caco-2 assay is low. What can I do to improve it?
A: Low recovery can lead to an underestimation of the apparent permeability.
-
Potential Causes:
-
Non-specific binding: Although mannitol is hydrophilic, some non-specific binding to the plastic wells of the culture plates can occur.
-
Sample handling errors: Inaccurate pipetting or loss of sample during transfer steps.
-
Compound instability: While unlikely for mannitol under normal assay conditions, degradation could be a factor if the experimental setup involves harsh conditions.
-
-
Troubleshooting Steps:
-
Use low-binding plates: Consider using commercially available low-protein-binding plates for your assays.
-
Optimize sample handling: Ensure accurate and consistent pipetting. Minimize the number of transfer steps.
-
Verify compound stability: Confirm the stability of this compound in your assay buffer over the course of the experiment.
-
LC-MS/MS Analysis
Q: I am having trouble with the LC-MS/MS analysis of this compound, such as poor peak shape or low signal intensity. What should I check?
A: Robust LC-MS/MS analysis is critical for accurate quantification.
-
Potential Causes:
-
Suboptimal chromatographic conditions: The choice of column, mobile phase, and gradient can significantly impact peak shape and resolution.
-
Ion suppression: Components in the sample matrix (e.g., salts from the buffer) can interfere with the ionization of this compound, leading to a reduced signal.
-
MS/MS parameter settings: Incorrect mass transitions or collision energies will result in poor sensitivity.
-
Contamination of the LC-MS system: Contaminants in the system can lead to high background noise and poor signal-to-noise ratios.
-
-
Troubleshooting Steps:
-
Optimize chromatography: A normal phase HPLC on a CARBOSep CoreGel 87C column with an isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate (B1210297) has been shown to be effective.[1]
-
Sample clean-up: Perform a protein precipitation step for plasma samples by adding cold acetonitrile.[8] For cell culture samples, ensure the buffer composition is compatible with your LC-MS method.
-
Optimize MS/MS parameters: Perform a tuning of the mass spectrometer to determine the optimal precursor and product ions and collision energy for this compound.
-
System maintenance: Regularly clean the ion source and check for any leaks or blockages in the LC system.
-
Data Presentation
Table 1: Typical Experimental Parameters for Caco-2 Permeability Assays
| Parameter | Typical Value/Range | Reference |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) | [5] |
| Seeding Density | 6 x 10^4 to 1 x 10^5 cells/cm^2 | |
| Culture Duration | 21-30 days | [6] |
| Monolayer Integrity (TEER) | > 200 Ω·cm² | [9] |
| Paracellular Marker | This compound | [1] |
| Typical Papp for Mannitol | < 1.0 x 10^-6 cm/s | [10] |
| Incubation Time | 30 - 120 minutes | [9] |
| Transport Buffer | Hanks' Balanced Salt Solution (HBSS) | [7] |
Table 2: Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp Value (cm/s) | Predicted In Vivo Absorption | Reference |
| < 1.0 x 10^-6 | Poor (0-20%) | [10] |
| 1.0 x 10^-6 to 1.0 x 10^-5 | Moderate (20-70%) | [10] |
| > 1.0 x 10^-5 | High (70-100%) | [10] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay with this compound
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
This compound
-
TEER meter
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values > 200 Ω·cm².
-
-
Permeability Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking for the desired time (e.g., 60 or 120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine Samples
Objective: To quantify the concentration of this compound in urine samples from an in vivo permeability study.
Materials:
-
Urine samples
-
DL-Mannitol-13C6 (as internal standard)
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
HPLC system with a normal phase column (e.g., CARBOSep CoreGel 87C)[1]
-
Tandem mass spectrometer with electrospray ionization (ESI)
Methodology:
-
Sample Preparation:
-
Thaw urine samples.
-
To a 25 µL aliquot of urine, add 250 µL of an internal standard solution (DL-Mannitol-13C6 in a suitable solvent).
-
Vortex and centrifuge to pellet any precipitates.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the analytes using an isocratic mobile phase (e.g., 5% methanol/water with 0.1 mM ammonium acetate).[1]
-
Detect the analytes using the mass spectrometer in multiple-reaction monitoring (MRM) negative mode.
-
-
Data Analysis:
-
Create a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for in vitro this compound Caco-2 permeability assay.
Caption: Troubleshooting logic for high Papp variability in permeability assays.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with background interference in DL-Mannitol-13C measurements
Welcome to the technical support center for DL-Mannitol-13C measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem: I am seeing unexpected peaks in my 13C NMR spectrum.
This is a common issue that can arise from several sources. Follow this guide to identify and resolve the source of the contamination.
1. Identify the Source of the Unexpected Peaks:
-
Consult Chemical Shift Tables: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents and contaminants.
-
Run a Blank Spectrum: Acquire a 13C NMR spectrum of the deuterated solvent from the same bottle used for your sample preparation. This will help identify solvent impurities or contaminants in the NMR tube.
-
Check Sample Handling Procedures: Review your sample preparation workflow for potential sources of contamination.
Troubleshooting Flowchart for Unexpected Peaks:
Stability issues of DL-Mannitol-13C in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-Mannitol-¹³C in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DL-Mannitol-¹³C solutions.
Issue 1: Precipitate or Cloudiness Observed in the DL-Mannitol-¹³C Solution
-
Question: My DL-Mannitol-¹³C solution, which was initially clear, has become cloudy or contains a precipitate. What is the cause, and how can I resolve it?
-
Answer: The most common cause of cloudiness or precipitation in mannitol (B672) solutions is crystallization.[1][2] This is particularly prevalent in concentrations greater than 10-15% w/v and can be triggered by storage at low or fluctuating ambient temperatures.[1][2] Mannitol exists in different crystalline forms (polymorphs), with the β form being the most stable and least soluble.[3]
Troubleshooting Steps:
-
Redissolving Crystals: Gently warm the solution to 70°C with agitation. A dry-heat cabinet is recommended. Avoid using a water bath.[4]
-
Cooling: After the crystals have dissolved, allow the solution to cool to body temperature or less before use.[4]
-
Filtration: If redissolving is not successful or if you suspect contamination, you may filter the solution through a 0.22 µm filter, but be aware this may not resolve underlying supersaturation issues.
-
Prevention: Store the solution at a controlled room temperature and protect it from freezing.[5][6] For long-term storage, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock.
-
Issue 2: Low or No Signal Intensity of DL-Mannitol-¹³C in Mass Spectrometry Analysis
-
Question: I am observing a weak or absent signal for my DL-Mannitol-¹³C internal standard in my LC-MS/MS analysis. Could this be a stability issue?
-
Answer: While DL-Mannitol-¹³C is chemically stable, a low signal can be due to several factors, including precipitation (a physical stability issue) or issues with sample preparation and instrument settings.
Potential Causes and Troubleshooting Steps:
-
Precipitation: Visually inspect your stock and working solutions for any crystals or cloudiness. If present, follow the redissolving procedure described in Issue 1 .
-
Improper Storage: Ensure the solution was stored under the recommended conditions (controlled room temperature, protected from light and freezing).[5][6] Improper storage can lead to degradation, although this is less common for mannitol than crystallization.
-
Adsorption to Labware: Mannitol is a polar compound. While less common, it could potentially adsorb to the surface of plastic tubes or pipette tips. Consider using low-adsorption labware.
-
Pipetting or Dilution Errors: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.
-
Mass Spectrometry Settings: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for DL-Mannitol-¹³C. The ¹³C label will result in a mass shift compared to the unlabeled compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for DL-Mannitol-¹³C in solution?
A1: The primary stability concern for DL-Mannitol-¹³C in solution is physical, not chemical. The main issue is its tendency to crystallize, especially at concentrations of 15% or greater.[5] Chemically, mannitol solutions are quite stable and can even withstand autoclaving.[5][6]
Q2: How does the ¹³C isotope label affect the stability of the molecule?
A2: The presence of a stable ¹³C isotope does not significantly alter the chemical or physical properties of the mannitol molecule.[7] Therefore, the stability and solubility of DL-Mannitol-¹³C in solution are expected to be virtually identical to that of unlabeled DL-Mannitol. The primary stability concern remains crystallization.
Q3: What are the recommended storage conditions for DL-Mannitol-¹³C solutions?
A3: DL-Mannitol-¹³C solutions should be stored at a controlled room temperature and protected from freezing.[5][6] When preparing stock solutions for long-term use, it is advisable to store them at -20°C or -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles.[8]
Q4: At what concentration is crystallization of DL-Mannitol-¹³C likely to occur?
A4: Crystallization can occur in mannitol solutions with concentrations of 15% or greater.[5] One study noted that a 20% w/v mannitol solution will become supersaturated at approximately 21°C, making crystallization inevitable if stored at or below this temperature.[1]
Q5: Can I expect any degradation of DL-Mannitol-¹³C in my solution?
A5: Under sterile conditions and proper storage, chemical degradation of DL-Mannitol-¹³C in a simple aqueous solution is unlikely. Mannitol is chemically stable.[5] However, if the solution becomes contaminated with microorganisms, bacterial fermentation can degrade mannitol into short-chain fatty acids.[9] When heated to decomposition, it can emit acrid smoke and fumes.[6]
Data and Protocols
Quantitative Data
Table 1: Polymorphic Forms of Mannitol
| Polymorph | Relative Thermodynamic Stability |
| β (Beta) | Most Stable |
| α (Alpha) | Metastable |
| δ (Delta) | Least Stable |
Data sourced from[3]
Table 2: Solubility of Mannitol in Water at Different Temperatures
| Temperature (°C) | Mannitol Concentration (% w/v) at Saturation |
| 7 | ~15% |
| 14 | ~18% |
| 21 | ~20% |
| 25 | ~22% |
Data extrapolated from solubility curve in[1]
Experimental Protocols
Protocol 1: Assessment of DL-Mannitol-¹³C Solution Stability by HPLC-ELSD
This protocol describes a method to quantify the concentration of DL-Mannitol-¹³C in solution over time to assess its stability.
Objective: To determine if the concentration of DL-Mannitol-¹³C in a prepared solution changes under specific storage conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of DL-Mannitol-¹³C in the desired solvent (e.g., deionized water) at the intended experimental concentration.
-
Divide the solution into multiple aliquots in appropriate storage vials.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 40°C).
-
-
HPLC-ELSD Analysis:
-
System: A high-performance liquid chromatography (HPLC) system equipped with an evaporative light-scattering detector (ELSD).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSK-Gel Amide 80, is suitable for separating polar compounds like mannitol.[10]
-
Mobile Phase: A gradient of increasing aqueous composition (e.g., water with a small amount of buffer like ammonium (B1175870) formate) in an organic solvent (e.g., acetonitrile).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot to determine the initial concentration. This will serve as the baseline.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 7, 14, and 30 days), remove an aliquot from each storage condition.
-
Sample Preparation for Analysis: Before injection, ensure any crystallized mannitol is redissolved by warming the sample. Centrifuge the samples to remove any particulate matter.
-
Injection: Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the DL-Mannitol-¹³C from the ELSD.
-
Compare the peak area at each time point to the peak area at T=0.
-
A significant decrease in the peak area over time indicates a loss of soluble DL-Mannitol-¹³C, likely due to precipitation or degradation.
-
Visualizations
Caption: Troubleshooting decision tree for this compound stability issues.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ul.ie [pure.ul.ie]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of DL-Mannitol-13C detection
Welcome to the technical support center for DL-Mannitol-13C detection. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The two primary analytical techniques for the detection and quantification of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different experimental goals.
Q2: Why is the sensitivity of 13C NMR detection often low?
A2: The low sensitivity in 13C NMR is primarily due to the low natural abundance of the 13C isotope, which is only about 1.1%.[1][2] This is significantly lower than the nearly 100% abundance of 1H, making 13C NMR inherently less sensitive than proton NMR. Additionally, the gyromagnetic ratio of 13C is about four times lower than that of 1H, which further reduces signal strength.[2]
Q3: What are the main advantages of using Mass Spectrometry for this compound detection?
A3: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity. A key advantage is its ability to easily distinguish between 13C-labeled and unlabeled (12C) mannitol (B672).[3][4][5] This is crucial in applications like intestinal permeability studies, where using 13C-mannitol can avoid interference from endogenous or dietary sources of unlabeled mannitol, leading to more accurate results.[6][7][8] Studies have shown that 13C mannitol has approximately 20-fold lower baseline contamination compared to 12C mannitol in urine samples.[3][4][5]
Q4: How can I dramatically increase the signal in my 13C NMR experiments?
A4: For a significant enhancement of the 13C NMR signal, you should consider advanced techniques such as:
-
Dynamic Nuclear Polarization (DNP): This is a powerful method that can increase the signal-to-noise ratio by several orders of magnitude (up to 10,000-fold or more).[9][10][11] DNP works by transferring the high polarization of electron spins to the 13C nuclei at very low temperatures.[12]
-
Cryoprobe Technology: Using a cryogenically cooled probe can reduce thermal noise in the detector electronics, typically resulting in a 3-4 fold increase in the signal-to-noise ratio.[12]
-
Isotopic Enrichment: The most direct way to boost the signal is to use DL-Mannitol that is highly enriched with the 13C isotope.[1]
Troubleshooting Guides
Low Signal-to-Noise Ratio in 13C NMR
Problem: The peaks for this compound are barely distinguishable from the baseline noise.
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Increase the concentration of this compound in your sample as much as possible without causing solubility issues.[13][14][15] |
| Suboptimal Acquisition Parameters | Optimize the flip angle (a smaller angle like 30° can be better for carbons with long relaxation times), increase the number of scans (NS), and adjust the relaxation delay (D1).[12] |
| Insufficient Number of Scans | The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of scans to improve the signal.[12] |
| Long T1 Relaxation Times | For carbons with long T1 relaxation times (like quaternary carbons), using a smaller flip angle (e.g., 30-45°) allows for a shorter relaxation delay (D1), enabling more scans in a given time.[12][16] |
Missing Peaks in 13C NMR Spectrum
Problem: Not all expected carbon peaks for this compound are visible in the spectrum.
| Possible Cause | Troubleshooting Step |
| Long Relaxation Times of Quaternary Carbons | Ensure the relaxation delay (D1) is sufficiently long to allow for the relaxation of quaternary carbons, which have no directly attached protons and thus longer T1 values.[16] Alternatively, use a smaller flip angle to reduce the necessary relaxation delay.[12] |
| Very Low Concentration | At low concentrations, weaker signals may be lost in the noise. Increase the sample concentration and the number of scans.[14][17] |
| Broadened Peaks | Carbons near nitrogen atoms can sometimes be broadened to the point of being indistinguishable from the baseline.[16] While not directly applicable to mannitol, this illustrates the effect of the chemical environment. Ensure your sample is free of paramagnetic impurities which can cause significant line broadening. |
Inaccurate Quantification with Mass Spectrometry
Problem: The quantitative results for this compound are not reproducible or seem inaccurate.
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Systematically optimize key MS/MS parameters, including ion optics tuning, slit width, and electric/magnetic fields, as these can vary between instruments.[18] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. Prepare calibration standards in a matrix that closely matches your samples. Use an internal standard to correct for variations. |
| Incomplete Isotopic Envelope Extraction | When processing raw MS data, ensure that your software parameters are optimized to extract the complete isotopic cluster for this compound. Using a reference labeled sample can aid in this optimization.[19] |
| Baseline Contamination (if also measuring 12C-Mannitol) | If comparing with unlabeled mannitol, be aware of potential dietary or environmental contamination. The use of 13C-mannitol is specifically intended to mitigate this issue.[3][4][7] |
Quantitative Data Summary
The following tables summarize key quantitative data related to improving the sensitivity of this compound detection.
Table 1: Comparison of 13C-Mannitol and 12C-Mannitol Baseline Excretion in Urine
| Analyte | Mean Baseline Cumulative Excretion (mg) | Fold Difference | Reference |
| 13C-Mannitol | 0.13 | \multirow{2}{*}{~20-fold lower for 13C} | [3][4] |
| 12C-Mannitol | 2.57 | [3] | |
| Data from a study with ten healthy volunteers, indicating significantly lower baseline contamination for 13C-Mannitol. |
Table 2: Signal Enhancement Techniques for 13C NMR
| Technique | Typical Signal Enhancement Factor | Key Principle | References |
| Dynamic Nuclear Polarization (DNP) | >10,000-fold | Transfer of polarization from electron spins to 13C nuclei. | [9][10][11] |
| Cryoprobe Technology | 3 to 4-fold | Reduction of thermal noise in the detector coil. | [12] |
Experimental Protocols
Protocol 1: Optimized 1D 13C NMR Detection
This protocol outlines a standard approach for improving the signal-to-noise ratio in a 1D 13C NMR experiment.
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Tune and match the 13C and 1H channels of the probe.[12]
-
-
Acquisition Parameters (Bruker Example):
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).[12]
-
Set the spectral width to encompass the expected chemical shifts for mannitol (e.g., 0-100 ppm).
-
Set the transmitter frequency offset to the center of the spectrum.
-
Pulse Angle: Use a 30° pulse angle.[12]
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Protocol 2: LC-MS/MS Detection for Intestinal Permeability Assay
This protocol is adapted for quantifying 13C-Mannitol in urine samples.
-
Sample Preparation:
-
HPLC Separation:
-
Use a suitable HPLC column for separating sugars (e.g., an amino-based column).
-
Develop a gradient elution method to separate mannitol from other urinary components.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for sugars.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flow rates) for maximum mannitol signal.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 13C-Mannitol and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the 13C-Mannitol and internal standard transitions.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of 13C-Mannitol in the urine samples based on the calibration curve.
-
The total amount excreted is calculated by multiplying the concentration by the total urine volume.[6]
-
Visualizations
Caption: Optimized 1D 13C NMR experimental workflow.
Caption: Troubleshooting logic for low sensitivity detection.
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 19. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Optimizing Cell Lysis for DL-Mannitol-13C Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Mannitol-13C extraction. Our goal is to help you optimize your cell lysis protocols to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before cell lysis for accurate metabolite analysis?
A1: The most critical initial step is quenching, which instantly halts all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by rapidly aspirating the culture medium and washing the cells with an ice-cold quenching solution, such as a methanol (B129727):water mixture (e.g., 80:20) at -80°C or by snap-freezing the cells in liquid nitrogen.[1] This step is crucial to prevent alterations in metabolite concentrations during sample preparation.
Q2: Which cell lysis method is best for extracting polar metabolites like this compound?
A2: The optimal method can depend on the cell type and available equipment. However, for polar metabolites, "rough" lysis techniques (mechanical methods) such as sonication and bead beating often show higher intensities for polar compounds compared to detergent-based "wet" lysis methods.[2][3] A combination of freeze-thaw cycles followed by sonication can also be effective and yields a high number of identified metabolites.[4]
Q3: Can the cell harvesting method affect the yield of this compound?
A3: Yes, the harvesting method significantly impacts metabolite recovery. For adherent cells, trypsinization can lead to metabolite leakage due to prolonged enzymatic exposure.[5] Scraping cells directly into a cold solvent or using a water disruption method generally provides better recovery of polar metabolites.[6]
Q4: How can I minimize the variability between my samples?
A4: To reduce inter-sample variability, ensure consistent cell numbers (a minimum of 2-3 million cells is recommended), precise quenching, and standardized lysis procedures.[2] Using an internal standard, such as a known amount of a related labeled compound not expected to be in your sample, can also help normalize for variations in extraction efficiency and sample handling.
Q5: What are the signs of inefficient cell lysis, and how can I improve it?
A5: Inefficient lysis is often indicated by a low yield of metabolites and high variability in your data. Visually, you may still see intact cells under a microscope after the procedure. To improve efficiency, you can increase the intensity or duration of the lysis method (e.g., more sonication cycles, longer bead beating time) or combine methods, such as a freeze-thaw cycle before sonication.[4] For tough-to-lyse cells, enzymatic digestion followed by mechanical disruption may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Increase the number or duration of lysis cycles (e.g., add more freeze-thaw cycles, increase sonication time).- For sonication, ensure the probe is properly submerged and at an appropriate power setting.[7]- For bead beating, verify that the correct bead size and material are being used for your cell type.[8]- Consider combining lysis methods (e.g., freeze-thaw followed by sonication). |
| Metabolite Leakage During Harvesting | - Avoid trypsinization for adherent cells. Opt for scraping in ice-cold PBS or direct lysis on the plate with a cold solvent.[5]- Perform all harvesting and washing steps as quickly as possible on ice. |
| Degradation of Mannitol (B672) | - Mannitol is generally stable, but ensure all steps are performed at low temperatures (on ice or at 4°C) to minimize any potential enzymatic or chemical degradation.- Avoid harsh chemical treatments that are not validated for metabolite extraction. |
| Inefficient Extraction Solvent | - Use a pre-chilled polar solvent mixture like 80% methanol or a methanol:acetonitrile:water solution for optimal extraction of polar metabolites.[2] |
| Loss During Sample Processing | - Ensure complete transfer of the lysate after cell disruption.- An optional re-extraction step of the cell debris pellet with the extraction solvent can help recover any remaining metabolites.[2] |
Issue 2: High Variability in this compound Quantification
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching | - Standardize the quenching procedure to be rapid and consistent for all samples. Ensure the quenching solution is at the correct low temperature (-80°C).[1] |
| Variable Cell Numbers | - Count cells before harvesting to ensure an equal number of cells are processed for each sample. A minimum of 2-3 million cells is often recommended for metabolomics studies.[2] |
| Sample Overheating During Lysis | - Overheating during sonication or bead beating can alter metabolite profiles. Perform these steps in short bursts with cooling intervals on ice.[7][9] For sonication baths, add ice to the water.[2] |
| Mannitol Crystallization | - Mannitol can crystallize out of solution, especially at high concentrations and low temperatures. While working on ice is necessary, ensure that your extraction solvent volume is sufficient to keep the mannitol solubilized. If you observe any precipitate, gently warm the sample slightly and vortex to redissolve before proceeding. |
| Inconsistent Solvent Evaporation | - If a drying step is used, ensure it is done uniformly across all samples. Over-drying can lead to loss of volatile metabolites. Use a gentle stream of nitrogen or a SpeedVac without heat.[2] |
Quantitative Data Summary
The choice of lysis method can significantly impact the number and intensity of detected metabolites. Below is a summary of findings from comparative studies.
Table 1: Comparison of Lysis Methods on Metabolite Detection in MCF-7 Cells
| Lysis Method | Chromatography Column | Number of Metabolite Peaks Detected | Predominant Metabolite Type Detected |
| Wet Lysis (Detergent-based) | HILIC (Polar) | 505 | Non-polar |
| C18 (Non-polar) | 551 | Non-polar | |
| Rough Lysis (Mechanical) | HILIC (Polar) | 697 | Polar |
| C18 (Non-polar) | 695 | Polar | |
| Source: Adapted from a study on MCF-7 breast cancer cells. The "rough" lysis technique showed a higher number of peaks for polar metabolites, which would be beneficial for Mannitol-13C extraction.[2][3] |
Table 2: Comparison of Lysis Methods on Metabolite Identification in S. aureus
| Lysis Method | Total Metabolites Identified | Unique Metabolites Identified |
| Freeze-Thaw Cycles (FTC) | 114 | 21 |
| Sonication Cycles (SC) | 111 | 18 |
| FTC + SC | 87 | 15 |
| Source: A study comparing metabolite extraction from Staphylococcus aureus. Freeze-thaw cycles and sonication performed comparably in the total number of metabolites identified.[4] |
Experimental Protocols
Protocol 1: Sonication-Based Cell Lysis
This protocol is suitable for a wide range of cell types and is effective for extracting polar metabolites.
Materials:
-
Cell pellet (2-3 million cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (or other suitable extraction solvent)
-
Probe or bath sonicator
-
Microcentrifuge
Procedure:
-
Cell Harvesting: After quenching, scrape and collect cells in an appropriate volume of ice-cold PBS.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any remaining media components. Repeat this step.
-
Solvent Addition: Add 1 mL of ice-cold 80% methanol to the cell pellet.
-
Sonication:
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]
-
Collection: Carefully transfer the supernatant containing the metabolites to a new, clean tube for analysis.
Protocol 2: Bead Beating Cell Lysis
This method is particularly effective for cells that are difficult to lyse, such as yeast and bacteria, but can also be adapted for mammalian cells.
Materials:
-
Cell pellet
-
Ice-cold extraction solvent (e.g., 80% Methanol)
-
Lysing matrix (e.g., ceramic or glass beads of appropriate size)
-
Bead beater instrument
-
Microcentrifuge
Procedure:
-
Preparation: Add the cell pellet and a sufficient volume of lysing matrix beads to a bead beater tube.
-
Solvent Addition: Add 1 mL of ice-cold 80% methanol to the tube.
-
Homogenization: Secure the tube in the bead beater and process for 3 cycles of 30 seconds at a medium to high speed. Cool the sample on ice for 1-2 minutes between each cycle.[9]
-
Clarification: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the beads and cell debris.[9]
-
Collection: Carefully pipette the supernatant to a new tube, avoiding the pelleted material.
Protocol 3: Freeze-Thaw Lysis
This is a gentler method that can be used alone or in combination with other techniques.
Materials:
-
Cell pellet
-
Ice-cold extraction solvent
-
Liquid nitrogen or -80°C freezer
-
Water bath or heat block at room temperature
-
Microcentrifuge
Procedure:
-
Resuspension: Resuspend the cell pellet in a small volume of ice-cold extraction solvent.
-
Freezing: Rapidly freeze the cell suspension by immersing the tube in liquid nitrogen for 1-2 minutes or placing it in a -80°C freezer for 10 minutes.[4]
-
Thawing: Thaw the sample quickly on ice or in a room temperature water bath until just thawed.[4]
-
Repeat: Repeat the freeze-thaw cycle 3-5 times.
-
Clarification: After the final thaw, vortex the sample and then centrifuge at high speed for 10-15 minutes at 4°C to pellet debris.
-
Collection: Transfer the supernatant to a new tube for analysis.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of freeze-thaw and sonication cycle-based methods for extracting AMR-associated metabolites from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. mpbio.com [mpbio.com]
- 9. Beadbeating Cell Lysis of Gram Negative Bacteria — NeoSynBio [neosynbio.com]
Calibration curve issues in DL-Mannitol-13C quantification
Welcome to the technical support center for DL-Mannitol-13C quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using calibration curves.
Question 1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Evaluate Chromatographic Peak Shape and Integration:
-
Issue: Poor peak shape (e.g., fronting, tailing, or splitting) or inconsistent peak integration can lead to non-linear responses, especially at the lower and upper ends of the calibration range.
-
Action: Visually inspect the chromatograms for all calibration standards. Ensure that the peak integration parameters are appropriate and consistently applied across the entire concentration range.
-
-
Assess Detector Saturation:
-
Issue: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.
-
Action: If non-linearity is observed at the high end of the curve, consider the following:
-
Dilute the high-concentration standards and re-inject.
-
Reduce the injection volume for all samples and standards.
-
Narrow the calibration range to exclude the saturating concentrations.
-
-
-
Investigate Isotopic Contribution:
-
Issue: The unlabeled analyte (DL-Mannitol) has a natural abundance of ¹³C isotopes. At very high concentrations of the analyte, the M+1 (or higher) isotopic peak of the analyte can contribute to the signal of the this compound internal standard, leading to inaccuracies and a non-linear response.
-
Action: Check the mass spectra of a high-concentration standard of unlabeled DL-Mannitol to see if there is any signal at the m/z of the this compound internal standard. If significant, you may need to use a different internal standard with a larger mass difference or adjust the calibration model.
-
-
Consider the Calibration Model:
-
Issue: A linear regression model may not be appropriate for your assay over a wide dynamic range.
-
Action: If the non-linearity is predictable and reproducible, consider using a different regression model. A quadratic (second-order polynomial) regression or a weighted least squares regression (e.g., 1/x or 1/x²) can often provide a better fit for the data.[1] It has been shown that for isotope dilution methods, a Padé[2][2] approximant can accurately model the inherent non-linear response.[3]
-
Question 2: I'm observing high variability and poor reproducibility in my calibration standards. What could be the cause?
Answer:
High variability and poor reproducibility can stem from issues in sample preparation, instrument performance, or the internal standard.
Troubleshooting Steps:
-
Review Sample Preparation Technique:
-
Issue: Inconsistent pipetting, incomplete dissolution of standards, or errors in serial dilutions are common sources of variability. Sugar alcohols are highly polar and may require specific conditions for complete solubilization.[4]
-
Action: Ensure that all stock and working solutions are fully dissolved before preparing dilutions. Use calibrated pipettes and verify your dilution scheme. Prepare fresh standards and re-run the calibration curve.
-
-
Check Internal Standard Addition:
-
Issue: Inconsistent addition of the internal standard (IS) to each calibrator will lead to high variability in the peak area ratios.
-
Action: Ensure the internal standard is added precisely and consistently to every standard and sample. The concentration of the IS should be appropriate for the expected analyte concentration range.
-
-
Evaluate for Matrix Effects:
-
Issue: Components in the sample matrix (e.g., salts, proteins, other small molecules) can interfere with the ionization of the analyte or internal standard, a phenomenon known as ion suppression or enhancement.[2][5] This can lead to inconsistent results, especially if the matrix varies between samples.
-
Action:
-
Prepare a set of calibration standards in the same matrix as your samples (e.g., blank plasma, urine) and compare the slope of the curve to a curve prepared in a clean solvent. A significant difference in slopes indicates the presence of matrix effects.
-
Diluting your samples can often mitigate matrix effects.[2]
-
-
-
Assess Instrument Stability:
-
Issue: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or temperature fluctuations in the column oven, can cause signal variability.
-
Action: Run a system suitability test before your analytical run. Inject a mid-level standard multiple times to check for consistent retention times, peak areas, and peak shapes.
-
Question 3: My assay is suffering from low sensitivity and I cannot reach the desired Limit of Quantification (LOQ). How can I improve it?
Answer:
Low sensitivity can be a challenge, particularly with sugar alcohols which can have low ionization efficiency.[4]
Troubleshooting Steps:
-
Optimize Mass Spectrometer Parameters:
-
Issue: Sub-optimal ion source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) can significantly impact signal intensity.
-
Action: Perform a tuning and optimization of the MS parameters for both DL-Mannitol and the this compound internal standard.
-
-
Improve Chromatographic Conditions:
-
Issue: Poor chromatographic peak shape (i.e., broad peaks) will result in a lower signal-to-noise ratio and thus a higher LOQ. Due to their high hydrophilicity, sugar alcohols like mannitol (B672) often show poor retention on standard reversed-phase columns.[4]
-
Action: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating highly polar compounds like mannitol.[4] This can lead to sharper peaks and improved sensitivity.
-
-
Enhance Sample Preparation:
-
Issue: A complex sample matrix can cause ion suppression, reducing the analyte signal.
-
Action: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.
-
Data and Protocols
Typical Analytical Method Performance
The following table summarizes typical performance characteristics for the quantification of mannitol using LC-MS/MS with a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.99 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 10 µg/mL (in urine) | [6][8] |
| Upper Limit of Quantification (ULOQ) | 1000 µg/mL (in urine) | [6][8] |
| Intra-run Precision (%CV) | < 5% | [4] |
| Inter-run Precision (%CV) | < 10% | [4] |
| Accuracy (% Recovery) | 85 - 115% | [4] |
Experimental Protocol: Preparation of Calibration Curve Standards
This protocol describes the preparation of a 7-point calibration curve for the quantification of DL-Mannitol in a biological matrix.
Materials:
-
DL-Mannitol reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human urine, plasma)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for mobile phase)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of DL-Mannitol at 1 mg/mL in water/acetonitrile (20/80, v/v).
-
Prepare a primary stock solution of this compound (Internal Standard, IS) at 1 mg/mL in water. A working IS solution should be prepared by diluting the stock solution to an appropriate concentration (e.g., 5 µg/mL) with acetonitrile.[6]
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the DL-Mannitol primary stock solution to create a series of working standards at concentrations that will cover the desired calibration range (e.g., 10 µg/mL to 1000 µg/mL).[6]
-
-
Spiking into Matrix:
-
For each calibration point, take a fixed volume of the blank biological matrix (e.g., 100 µL).
-
Add a small, precise volume of the corresponding DL-Mannitol working standard.
-
Add a fixed volume of the working IS solution to each tube.
-
Add a protein precipitation agent, such as 4 parts ice-cold acetonitrile or methanol, to each tube.[9]
-
-
Sample Processing:
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Diagrams
References
- 1. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Minimizing isotopic exchange of DL-Mannitol-13C during sample prep
Welcome to the technical support center for DL-Mannitol-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the isotopic stability of this compound during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and is it a concern for this compound?
A1: Isotopic exchange is the unintended swapping of an isotope on a labeled compound with an isotope from the surrounding environment, such as the sample matrix or solvents. While this can be a significant issue for deuterium (B1214612) (²H or D) labeled standards, particularly those with deuterium on heteroatoms like oxygen or nitrogen, it is generally not a concern for ¹³C-labeled compounds like this compound.[1][2] The ¹³C isotopes are integrated into the stable carbon backbone of the mannitol (B672) molecule, making them not susceptible to chemical exchange under typical analytical conditions.[1]
Q2: Why is this compound preferred over deuterated mannitol as an internal standard?
A2: this compound is preferred due to the stability of the ¹³C label.[1][3] Deuterium labels can be prone to back-exchange with protons from solvents or the sample matrix, which can compromise the accuracy of quantitative analyses.[2][4] Furthermore, the mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation of the labeled and unlabeled compounds (isotopic effect), which can interfere with accurate quantification.[5][6] ¹³C-labeled standards, on the other hand, co-elute more reliably with their unlabeled counterparts and do not undergo this exchange, leading to more robust and accurate results.[7][8]
Q3: Can high temperatures or extreme pH during sample preparation cause isotopic exchange in this compound?
A3: It is highly unlikely that typical sample preparation conditions, including variations in temperature and pH, will cause isotopic exchange in this compound. The carbon-carbon bonds of the mannitol backbone are very stable. Issues with deuterated standards are often exacerbated by changes in pH and temperature, but ¹³C-labeled standards are robust in this regard.[4]
Q4: I am seeing inconsistent results with my this compound internal standard. If not isotopic exchange, what could be the cause?
A4: Inconsistent results with a stable ¹³C-labeled internal standard like this compound are more likely due to other factors rather than isotopic exchange. Potential causes include:
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer can affect the signal of the internal standard.[9]
-
Sample preparation variability: Inconsistent extraction efficiency or dilution errors can lead to variable concentrations of the internal standard.
-
Contamination: Contamination of the LC-MS system or solvents can result in a high background signal.[9]
-
Isotopic purity of the standard: While generally high, the presence of unlabeled mannitol in the ¹³C-labeled standard can affect quantification, especially at low analyte concentrations.[6]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response Across Samples
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Optimize sample cleanup procedures (e.g., protein precipitation, solid-phase extraction) to minimize ion suppression or enhancement.[9] |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Verify the accuracy of pipettes and other liquid handling equipment. |
| Autosampler Instability | Check the stability of the prepared samples in the autosampler over the course of the analytical run. |
Issue 2: High Background Signal at the m/z of the Internal Standard
| Potential Cause | Troubleshooting Steps |
| System Contamination | Flush the LC system with appropriate cleaning solutions.[9] |
| Solvent Contamination | Use high-purity solvents and freshly prepared mobile phases.[9] |
Quantitative Data Summary
| Parameter | ¹³C-Labeled Standards (e.g., this compound) | Deuterium (²H)-Labeled Standards |
| Susceptibility to Isotopic Exchange | Very Low / Not Susceptible[1][2] | Can be susceptible, especially on heteroatoms (O, N) or adjacent to carbonyl groups.[2][6] |
| Dependence on pH | Stable across a wide pH range. | Exchange can be promoted by acidic or basic conditions.[4] |
| Dependence on Temperature | Stable at typical analytical temperatures. | Higher temperatures can increase the rate of exchange.[4] |
| Chromatographic Isotope Effect | Minimal, generally co-elutes with the unlabeled analyte.[7] | Can exhibit a different retention time than the unlabeled analyte, potentially affecting accuracy.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of Mannitol in Urine using DL-Mannitol-13C6 as an Internal Standard
This protocol is adapted from a method for the analysis of urinary lactulose (B1674317) and mannitol.[10]
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of DL-Mannitol-13C6 in water at a concentration of 1 mg/mL.
-
Preparation of Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL) in water or a suitable solvent.
-
Sample Spiking: In a 96-well plate or microcentrifuge tubes, add 25 µL of urine sample.
-
To each sample, quality control, and calibrator, add 250 µL of the working internal standard solution.[10]
-
Extraction (if necessary): For complex matrices, a protein precipitation step can be included. Add a volume of cold acetonitrile (B52724) (e.g., 3 volumes), vortex, and centrifuge to pellet the precipitate.
-
Dilution: Dilute the samples as needed for the analytical range of the LC-MS/MS instrument. A typical dilution is in 80:20 acetonitrile/water (v/v) for HILIC chromatography.[11]
-
Analysis: Analyze the prepared samples by LC-MS/MS.
Visualizations
Caption: Workflow for using this compound as an internal standard and potential sources of error.
Caption: Comparison of the isotopic stability of 13C-labeled vs. deuterium-labeled standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. benchchem.com [benchchem.com]
- 10. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Metabolic Products of DL-Mannitol-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Mannitol-13C in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the appearance of unexpected metabolic products.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary metabolic fate of DL-Mannitol in mammalian systems?
A1: DL-Mannitol is generally considered to be metabolically inert in humans, with a large portion of an administered dose being excreted unchanged in the urine.[1][2][3][4] The small amount that is metabolized is primarily converted to fructose (B13574) and then phosphorylated to fructose-6-phosphate (B1210287) in the liver.[1]
Q2: Why am I observing 13C-labeled metabolites other than mannitol (B672) and fructose-6-phosphate?
A2: The detection of unexpected 13C-labeled metabolites can arise from several factors, including:
-
Contamination: The 13C-labeled mannitol or other experimental reagents may contain labeled impurities.
-
Cell Culture Media Components: Components in the cell culture media could be metabolized by the cells, leading to a complex background of labeled compounds.
-
Analytical Artifacts: Issues during sample analysis, such as co-elution of compounds or in-source fragmentation in mass spectrometry, can lead to misidentification of metabolites.
-
Secondary Metabolic Pathways: Under specific cellular conditions or in certain cell types, mannitol may enter less common metabolic pathways.
-
Gut Microbiome Metabolism: If conducting in vivo studies, the gut microbiome can metabolize mannitol into a variety of other compounds.
Q3: How can I confirm the identity of an unexpected 13C-labeled metabolite?
A3: Confirmation of metabolite identity is crucial. The recommended approach is to use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unexpected peak and compare them against spectral databases (e.g., METLIN, HMDB). If a standard is available for the suspected metabolite, a direct comparison of retention time and fragmentation pattern provides the highest confidence in identification. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition.[5][6][7]
Q4: Could the chirality of DL-Mannitol influence its metabolism?
A4: DL-Mannitol is a mixture of D-Mannitol and L-Mannitol. While D-mannitol is the more common and studied isomer, the metabolic fate of L-mannitol is less characterized. It is possible that L-mannitol is metabolized through different pathways, potentially leading to unexpected labeled products.
Troubleshooting Guides
Guide 1: Investigating Contamination Sources
If you suspect contamination is the source of the unexpected 13C-labeled products, follow these steps:
-
Analyze the 13C-Mannitol Stock: Run a direct analysis of your this compound stock solution using the same analytical method (e.g., LC-MS/MS) used for your experimental samples. This will identify any labeled impurities present in the starting material.
-
Blank Runs: Analyze a "blank" sample containing only the cell culture medium and any other additives that were present in your experiment (without cells and without the 13C-mannitol). This helps identify any background signals that might interfere with your analysis.
-
Procedural Blanks: Process a blank sample through the entire metabolite extraction procedure to check for contamination introduced during sample preparation.[8]
Guide 2: Addressing Analytical Issues
Unexpected peaks can often be analytical artifacts. Consider the following:
-
Co-elution: An unexpected labeled peak may be co-eluting with another compound, leading to a mixed spectrum. Adjusting the chromatographic gradient or using a different column chemistry may help separate the compounds.
-
In-source Fragmentation: In mass spectrometry, some molecules can fragment in the ion source before mass analysis. This can create signals that are misinterpreted as different metabolites. Varying the source conditions (e.g., cone voltage) can help identify if a peak is an in-source fragment.
-
Isotopic Overlap: Natural isotopic abundance of other elements (e.g., 13C, 15N, 34S) in other metabolites can sometimes be mistaken for 13C labeling from the tracer, especially for low-level incorporation.[9] Correction for natural abundance is a critical step in data analysis.
Guide 3: Exploring Alternative Metabolic Pathways
While the primary pathway is to fructose-6-phosphate, other metabolic routes could be active:
-
Sorbitol Pathway: Mannitol dehydrogenase can catalyze the reversible conversion of mannitol to fructose. Fructose can then be phosphorylated to fructose-6-phosphate. It is possible that other sugar alcohols and their corresponding metabolic pathways could be involved.
-
Microbial Metabolism: In fungi and bacteria, mannitol can be metabolized through various pathways, including conversion to mannitol-1-phosphate and then to fructose-6-phosphate.[10][11] If your cell culture is contaminated with microbes, this could be a source of unexpected products.
Experimental Protocols
Protocol: 13C-Labeling Experiment in Cell Culture
This protocol outlines a general workflow for a stable isotope tracing experiment using this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare cell culture medium containing a known concentration of this compound. It is recommended to use a medium with low background levels of unlabeled mannitol.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 13C-labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism rapidly by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or NMR to determine the mass isotopomer distributions of known and unexpected metabolites.
Data Presentation
Table 1: Expected Mass Isotopomer Distribution in Key Metabolites from [U-13C6]-Mannitol
| Metabolite | Expected Labeled Carbons (M+n) | Primary Pathway |
| Mannitol | M+6 | Direct measurement of tracer |
| Fructose-6-Phosphate | M+6 | Product of mannitol metabolism |
| Glucose-6-Phosphate | M+6 | Isomer of Fructose-6-Phosphate |
| Glycolytic Intermediates (e.g., DHAP, GAP) | M+3 | Downstream of Fructose-6-Phosphate |
| Pyruvate | M+3 | End product of glycolysis |
| Lactate | M+3 | Product of anaerobic glycolysis |
| Citrate (first turn of TCA cycle) | M+2 | From Acetyl-CoA (M+2) and Oxaloacetate (M+0) |
Note: The actual observed isotopomer distribution may vary depending on the experimental conditions, cell type, and metabolic state.
Visualizations
Caption: Primary metabolic pathway of DL-Mannitol.
Caption: A typical experimental workflow.
Caption: A flowchart for troubleshooting unexpected findings.
References
- 1. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in Mannitol Content, Regulation of Genes Involved in Mannitol Metabolism, and the Protective Effect of Mannitol on Volvariella volvacea at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Mannitol-13C Derivatization
Welcome to the technical support center for the derivatization of DL-Mannitol-13C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure complete and efficient derivatization for analytical purposes, primarily for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: DL-Mannitol is a sugar alcohol with multiple polar hydroxyl (-OH) groups. These groups make the molecule non-volatile, meaning it will decompose at the high temperatures required for gas chromatography (GC) instead of vaporizing. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogens with nonpolar groups. This process increases the volatility and thermal stability of the mannitol (B672) molecule, making it suitable for GC-MS analysis.[1][2]
Q2: What is the primary application of this compound in these analyses?
A2: this compound is most commonly used as an internal standard in quantitative analysis by mass spectrometry.[3] Because it is chemically identical to the unlabeled mannitol, it behaves the same way during sample preparation, derivatization, and chromatography. However, its increased mass due to the 13C isotope allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation or variability in the analytical instrument's response.[4]
Q3: What are the most common derivatization methods for mannitol?
A3: The two most common derivatization methods for sugar alcohols like mannitol are silylation and acetylation.
-
Silylation: This method replaces the active hydrogens of the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). A catalyst such as Trimethylchlorosilane (TMCS) is often added.[5]
-
Acetylation: This method involves the esterification of the hydroxyl groups using an acetylating agent, most commonly acetic anhydride (B1165640). A catalyst, such as pyridine (B92270) or 1-methylimidazole, is typically used.[6][7][8]
Q4: How can I confirm that the derivatization of this compound is complete?
A4: Complete derivatization is typically confirmed by GC-MS analysis. A successful and complete derivatization will result in a single, sharp, and symmetrical chromatographic peak for the derivatized mannitol. The absence of the underivatized mannitol peak and the lack of multiple peaks for the derivative (which can indicate partial derivatization) are key indicators of a complete reaction.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Issue 1: Incomplete Derivatization
Symptoms:
-
Low signal intensity or no peak for the derivatized mannitol in the GC-MS chromatogram.
-
Presence of the underivatized mannitol peak.
-
Multiple peaks corresponding to partially derivatized mannitol.
-
Poor reproducibility of results between samples.
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Silylation reagents are highly sensitive to moisture. Ensure that the sample is completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) or drying under a stream of nitrogen are effective methods.[9][10] Use anhydrous solvents and reagents, and store them properly to prevent moisture absorption. |
| Suboptimal Reaction Temperature | Derivatization reactions often require heating to proceed to completion. For silylation with BSTFA/TMCS, a common temperature is 70°C. For acetylation with acetic anhydride, temperatures can range from room temperature to 100°C depending on the catalyst used.[5][11] Consult the specific protocol and consider optimizing the temperature for your specific experimental conditions. |
| Insufficient Reaction Time | The derivatization reaction may not have had enough time to go to completion. Typical reaction times range from 30 minutes to several hours. It may be necessary to increase the reaction time to ensure all hydroxyl groups have reacted. |
| Incorrect Reagent-to-Sample Ratio | An insufficient amount of derivatization reagent will lead to an incomplete reaction. It is generally recommended to use a molar excess of the derivatization reagent. |
| Degraded Reagents | Derivatization reagents can degrade over time, especially if not stored under anhydrous and inert conditions. Use fresh, high-quality reagents for best results. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a "tail" extending from the back of the peak (tailing) or a "front" extending from the front of the peak (fronting).
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, well-maintained GC column. Regularly trimming a small portion of the column from the inlet side can help remove accumulated non-volatile residues and active sites.[8][12][13] |
| Column Contamination | Buildup of non-volatile residues on the column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions to remove contaminants. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can create dead volumes that lead to peak tailing.[12] Ensure the column is installed at the correct height according to the instrument manufacturer's guidelines. |
| Inlet Temperature Too Low | A low inlet temperature can cause incomplete vaporization of the derivatized analyte, resulting in peak tailing. Optimize the inlet temperature to ensure rapid and complete vaporization. |
Data Presentation
The following table summarizes the performance characteristics of different analytical methods for mannitol, providing an overview of the expected linear ranges and detection limits.
| Derivatization Method | Analytical Technique | Linear Range | Detection Limit | Reference |
| Acetylation (Acetic Anhydride/Pyridine) | Capillary Gas Chromatography | 2.50 – 12.50 g/L | 0.68 ng | [7] |
| Silylation (BSTFA/TMCS) | GC-MS | Not specified | 14 to 84 ng/mL | [14] |
| p-Nitrobenzoyl Chloride Derivatization | HPLC | 1 to 500 µ g/0.1g | Not specified | [4] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA/TMCS for GC-MS Analysis
This protocol describes the derivatization of this compound to form its trimethylsilyl (TMS) ether derivative.
Materials:
-
This compound sample, dried
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. This can be achieved by lyophilization or by drying under a stream of nitrogen gas.[9][15]
-
Dissolution: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dissolved sample.[5]
-
Reaction: Tightly cap the vial and heat the mixture at 70°C for 30 minutes.[5]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of this compound using Acetic Anhydride/Pyridine for GC-MS Analysis
This protocol outlines the formation of mannitol hexaacetate.
Materials:
-
This compound sample, dried
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.
-
Derivatization Mixture: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Reaction: Add a sufficient volume of the acetic anhydride/pyridine mixture to the dried sample. Heat the tightly capped vial at 90°C for 20 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The sample can be directly injected into the GC-MS or may require an extraction step depending on the sample matrix.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting logic for incomplete derivatization of this compound.
References
- 1. Sample preparation - Derivatization, Chromatography, Extraction | Britannica [britannica.com]
- 2. Extraction Chromatography [scioninstruments.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound - Google Patents [patents.google.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Validation of DL-Mannitol-13C Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds like DL-Mannitol-13C is paramount for robust study outcomes. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
The use of stable isotope-labeled compounds, such as this compound, offers a significant advantage in clinical and research settings by allowing for the differentiation from their unlabeled, endogenous counterparts. This is particularly crucial in applications like intestinal permeability testing, where baseline levels of naturally occurring mannitol (B672) can interfere with measurements.[1][2][3] The validation of the analytical methods used to quantify these labeled compounds is a critical step to ensure data integrity and meet regulatory standards.
This guide will explore and compare common analytical techniques for this compound, focusing on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Comparative Analysis of Analytical Methodologies
The primary analytical methods for the quantification of mannitol and its isotopically labeled forms include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC with Refractive Index Detection (HPLC-RI) | Separates compounds based on their interaction with a stationary phase, with detection based on changes in the refractive index of the mobile phase.[8][9][10] | Simple, cost-effective, suitable for quantifying sugar alcohols.[8][9][11] | Requires isocratic elution, sensitive to temperature and pressure fluctuations, not highly specific for labeled compounds.[10] | Quantification of high-concentration sugar alcohols in simple matrices.[8][9] |
| HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) | Nebulizes the mobile phase and detects the scattered light from non-volatile analyte particles. | More sensitive than RI detection, compatible with gradient elution. | Non-linear response can be a challenge for quantification. | Purity analysis and quantification of non-chromophoric compounds.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile compounds like mannitol.[13] | High chromatographic resolution and specificity from mass detection.[13][14][15] | Derivatization can be time-consuming and introduce variability.[13] | Metabolomic studies and analysis in complex biological fluids.[13][15] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[1][16] | High specificity for isotopically labeled compounds, high sensitivity, and ability to analyze complex mixtures with minimal sample preparation.[1][16][17] | Higher equipment cost and complexity. | Definitive quantification of this compound in biological matrices for pharmacokinetic and permeability studies.[1][16] |
Validation Parameters for Analytical Methods
According to ICH guidelines, a comprehensive validation of an analytical method for a drug substance like this compound should address several key parameters to ensure its suitability for the intended purpose.[4][5][6][7][18]
| Validation Parameter | Description | Typical Acceptance Criteria (for LC-MS/MS) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components.[4][5][7] | No significant interference at the retention time of the analyte and its internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][7] | Correlation coefficient (r²) ≥ 0.99.[7] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[4][6] | Typically spans from the Limit of Quantitation (LOQ) to 120% of the target concentration.[7] |
| Accuracy | The closeness of test results to the true value.[5][7] | Percent recovery between 80% and 120%.[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][6] | Signal-to-noise ratio ≥ 3:1.[18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6] | Signal-to-noise ratio ≥ 10:1; analyte response should be reproducible with acceptable precision and accuracy.[18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][7] | System suitability parameters remain within acceptable limits. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Urine
This protocol is adapted from methodologies used for the analysis of labeled mannitol in biological fluids.[1][16]
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Dilution: Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Internal Standard Addition: Add 900 µL of an internal standard solution (e.g., a different isotopically labeled mannitol or a structurally similar sugar alcohol) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to the urine sample.
-
Vortex: Vortex the mixture for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of this compound.[1][16]
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like mannitol.[10]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like ammonium (B1175870) formate (B1220265) or acetate.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound (assuming one 13C), the precursor ion would be [M-H]⁻ at m/z 183.1.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the validation of an analytical method for this compound, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Key Validation Parameters and Criteria.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 9. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Gas chromatographic determination of D-mannitol in body fluids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. demarcheiso17025.com [demarcheiso17025.com]
DL-Mannitol-13C vs. 12C-Mannitol for Gut Permeability Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of intestinal permeability is a crucial aspect of gastrointestinal research and clinical studies. The dual sugar absorption test, typically employing lactulose (B1674317) and mannitol (B672), is a widely used non-invasive method. However, the use of the standard carbon-12 isotope of mannitol (12C-mannitol) is associated with notable limitations, primarily due to its presence in various foods and commercial products, which can lead to baseline contamination and interfere with test accuracy.[1][2] The introduction of a stable, non-radioactive isotope, DL-Mannitol-13C (13C-mannitol), offers a promising alternative. This guide provides an objective comparison of 13C-mannitol and 12C-mannitol for gut permeability assessment, supported by experimental data.
Quantitative Data Comparison
A key advantage of 13C-mannitol is its significantly lower baseline contamination compared to 12C-mannitol.[3][4][5] This leads to a more accurate and reliable assessment of intestinal permeability. A study comparing the co-administration of both isotopes in healthy volunteers revealed a mean 20-fold lower baseline cumulative excretion of 13C-mannitol.[3]
Table 1: Comparison of Urinary Excretion of 13C-Mannitol and 12C-Mannitol
| Parameter | This compound | 12C-Mannitol | Key Takeaway |
| Baseline Contamination | ~20-fold lower than 12C-mannitol[3][4][5] | Prone to dietary and other sources of contamination[1] | 13C-mannitol provides a cleaner baseline, reducing the risk of false positives. |
| 24-hour Cumulative Excretion (after 100 mg ingestion) | 31 mg[3] | 78 mg[3] | 13C-mannitol shows a more physiologically expected excretion pattern.[3] |
| Excretion Pattern (8-24 hours) | Excretion drops[3] | Excretion continues to peak[3] | The sustained excretion of 12C-mannitol may be due to ongoing contamination or production by colonic microbiota.[3] |
Experimental Protocol: Dual Sugar Absorption Test with 13C-Mannitol
The following protocol is based on a study that co-administered 13C-mannitol, 12C-mannitol, and lactulose to assess intestinal permeability in healthy volunteers.[3]
1. Participant Preparation:
-
Participants are provided with dietary restriction guidelines.
-
An overnight fast is required before the test.
2. Baseline Urine Collection:
-
A baseline urine sample is collected before the administration of the test sugars.
3. Test Sugar Administration:
-
A solution containing the following sugars dissolved in 250 ml of water is administered orally:
-
100 mg of this compound
-
1000 mg of Lactulose
-
(In the comparative study, 100 mg of 12C-mannitol was also included)
-
4. Timed Urine Collections:
-
Urine is collected in separate, pooled samples for the following time periods:
-
0-2 hours
-
2-8 hours
-
8-24 hours
-
5. Sample Analysis:
-
The concentrations of the excreted sugars in the urine samples are measured using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-tandem MS).[1][3] This method allows for the distinct measurement of 13C-mannitol and 12C-mannitol.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a gut permeability study utilizing 13C-mannitol.
Caption: Experimental workflow for gut permeability assessment using 13C-mannitol.
Conclusion
The use of this compound offers a significant improvement over 12C-mannitol for the in vivo measurement of intestinal permeability.[3][4] Its primary advantage lies in the substantial reduction of baseline contamination, which mitigates the risk of inaccurate results caused by dietary intake of 12C-mannitol. The more predictable excretion pattern of 13C-mannitol further enhances the reliability of the test.[3] For researchers, scientists, and drug development professionals seeking precise and dependable assessment of gut barrier function, this compound is the superior probe.[3] The non-invasive nature of stable isotope techniques like this holds great potential for broader applications in gastrointestinal research.[6][7]
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Techniques for the Assessment of Host and Microbiota Response During Gastrointestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Clear Advantage: Why DL-Mannitol-13C is Surpassing Radioactive Tracers in Research
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of tools can be as critical as the research itself. In the assessment of biological barriers, such as intestinal permeability and the blood-brain barrier, the use of tracers is fundamental. For decades, radioactive isotopes have been the standard. However, the emergence of stable, non-radioactive isotopes like DL-Mannitol-13C is shifting the paradigm, offering a safer, more robust, and equally effective alternative.
This guide provides an objective comparison of this compound and radioactive tracers, supported by experimental data, to illuminate the significant advantages of adopting this stable isotope technology.
Performance at a Glance: this compound vs. Radioactive Tracers
The selection of a tracer is often a balance between sensitivity, safety, and regulatory burden. As the data below indicates, this compound presents a compelling case for its superiority in clinical and preclinical research.
| Feature | This compound (Stable Isotope) | Radioactive Tracers (e.g., 14C-Mannitol, 51Cr-EDTA) |
| Safety Profile | Non-radioactive, no exposure risk to subjects or researchers.[1] | Emit ionizing radiation, posing health risks and requiring stringent safety protocols.[2][3] |
| Subject Suitability | Ideal for studies in humans, including vulnerable populations (e.g., children, pregnant women).[1] | Use in humans is restricted, especially in repeat-dose studies, due to radiation exposure limits.[4] |
| Regulatory Oversight | Significantly lower regulatory burden; no specialized handling or disposal for radioactivity.[4] | Strict regulations for handling, storage, and disposal, increasing administrative and financial overhead.[2][5] |
| Data Accuracy | High accuracy due to low to negligible baseline levels in the body, providing a clear signal-to-noise ratio.[6][7][8][9] | Can be highly sensitive, but potential for interference and requires specialized detection equipment. |
| Long-Term Studies | Suitable for long-term tracking as the isotope does not decay.[1] | Limited by the half-life of the radioisotope.[10] |
| Analytical Methods | Detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1] | Detected by scintillation counting or gamma cameras.[11] |
| Cost | Higher initial cost of the labeled compound.[1] | Lower compound cost but higher costs associated with safety infrastructure, monitoring, and disposal.[4] |
Experimental Evidence: The Case for 13C-Mannitol
A significant advantage of using ¹³C-labeled mannitol (B672) is the dramatic reduction in baseline interference. Endogenous and dietary sources of unlabeled mannitol (¹²C-mannitol) can create high and variable baseline levels in urine, complicating the interpretation of intestinal permeability tests.[6][12][13] A study directly comparing the urinary excretion of co-administered ¹³C-mannitol and ¹²C-mannitol in healthy volunteers demonstrated this key benefit.
Table 1: Comparison of Baseline Urinary Excretion of ¹³C-Mannitol and ¹²C-Mannitol [6][9]
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Fold Difference |
| Mean Baseline Cumulative Excretion | Significantly Lower | Higher | ~20-fold lower contamination with ¹³C-Mannitol |
Data synthesized from a study involving 10 healthy volunteers. This study highlights that three of the ten participants had disproportionately high baseline excretion of ¹²C-mannitol, a problem not observed with ¹³C-mannitol.[6][9]
This low baseline ensures that the detected ¹³C-mannitol is almost exclusively from the administered dose, leading to more accurate and reliable permeability assessments.[7][8][10][14]
Experimental Protocols
Protocol 1: Intestinal Permeability Assessment using this compound
This protocol is based on established methods for assessing intestinal permeability using stable isotope-labeled sugars.[6][8][10][14]
Objective: To quantify small intestinal permeability in human subjects.
Materials:
-
This compound (e.g., 100 mg)
-
Lactulose (B1674317) (e.g., 1 g)
-
250 ml of water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects fast overnight. Dietary restrictions are enforced for 48 hours prior to the test to avoid foods containing mannitol or lactulose.[6]
-
Baseline Urine Collection: A baseline urine sample is collected before the administration of the test solution.[6]
-
Oral Administration: The subject ingests a solution of 100 mg of this compound and 1 g of lactulose dissolved in 250 ml of water.[6][15]
-
Timed Urine Collection: Urine is collected over specific time intervals, typically 0-2 hours for small bowel permeability and subsequently up to 24 hours.[6]
-
Sample Analysis: The concentrations of ¹³C-mannitol and lactulose in the collected urine samples are measured using a validated HPLC-MS/MS method.[6][8][10][12][14][16]
-
Data Analysis: The urinary excretion of each sugar is calculated as a percentage of the ingested dose. The ratio of lactulose to ¹³C-mannitol excretion is then determined to assess intestinal permeability.[6]
Protocol 2: Intestinal Permeability Assessment using Radioactive Tracers (Example: 51Cr-EDTA)
This protocol is a summary of methods described for radioactive tracer-based permeability tests.[16][17][18]
Objective: To quantify intestinal permeability in human subjects.
Materials:
-
⁵¹Cr-labeled Ethylenediaminetetraacetic acid (⁵¹Cr-EDTA) (e.g., ~100 µCi)
-
Water for oral administration
-
Urine collection containers
-
Gamma counter
-
Lead shielding and other radiation safety equipment
Procedure:
-
Subject Preparation: Subjects fast overnight.
-
Regulatory and Safety Approvals: All necessary approvals from radiation safety committees and institutional review boards must be obtained. Personnel must be trained in handling radioactive materials.
-
Oral Administration: The subject ingests the ⁵¹Cr-EDTA solution.
-
Timed Urine Collection: All urine is collected over a 24-hour period.[16]
-
Sample Analysis: The total radioactivity in the 24-hour urine collection is measured using a gamma counter.
-
Data Analysis: The urinary excretion of ⁵¹Cr-EDTA is calculated as a percentage of the administered radioactive dose. Increased excretion indicates higher intestinal permeability.[16]
Visualizing the Advantages and Workflows
The following diagrams illustrate the workflows and the key decision-making factors when choosing between this compound and radioactive tracers.
Conclusion
The transition from radioactive tracers to stable isotopes like this compound represents a significant advancement in biomedical research. The elimination of radiation risk, coupled with superior data quality due to minimal baseline interference, makes this compound the logical choice for modern, ethical, and precise studies of biological barrier function. For researchers and drug development professionals, adopting stable isotope methodologies streamlines experimental workflows, reduces regulatory complexities, and ultimately yields more reliable and defensible data.
References
- 1. Radionuclide tests for the assessment of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Increased intestinal permeability to 51 Cr-EDTA among children with persistent diarrhea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Why use Gamma Scintigraphy? [scintipharma.com]
- 5. Assessing intestinal permeability in Crohn’s disease patients using orally administered 52Cr-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal permeability to 99mTc-diethylenetriaminopentaacetic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of intestinal permeability in cholelithiasis patients by oral administration of technetium-99m-diethylenetriaminepentaacetatic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Intestinal permeability in gastrointestinal disorders. Use of oral [99mTc]DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Intestinal permeability to [51Cr]EDTA in infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of intestinal permeability using 51Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC-MS/MS and GC-MS for DL-Mannitol-13C Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of labeled compounds like DL-Mannitol-13C is critical for various applications, including intestinal permeability studies.[1][2] The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for both HPLC-MS/MS and GC-MS based on published data for mannitol (B672) analysis. These values provide a benchmark for what can be expected when analyzing its isotopically labeled counterpart, this compound.
| Performance Parameter | HPLC-MS/MS | GC-MS | Source(s) |
| Limit of Quantification (LOQ) | 2.5 - 15 µg/mL | 10 - 45 mg/L | [3][4][5] |
| Linearity (R²) | > 0.99 | > 0.99 | [6][7][8] |
| Precision (%RSD/CV) | < 15% (Intra- & Inter-assay) | < 15% | [3][4][9] |
| Accuracy/Recovery (%) | 85 - 110% | 95.8 - 121.9% | [3][4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-MS/MS and GC-MS analysis of mannitol.
HPLC-MS/MS Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for analyzing polar, non-volatile compounds like mannitol in complex matrices such as urine.[7][10] The use of a labeled internal standard is recommended for the highest accuracy and reproducibility.[10]
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge samples to pellet any particulate matter.
-
Dilute an aliquot of the supernatant with a solution containing an appropriate internal standard (e.g., a different isotopically labeled mannitol or a structurally similar sugar alcohol). The dilution factor will depend on the expected concentration range.
-
Vortex the mixture thoroughly.
-
Directly inject the diluted sample into the HPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino-based column is typically used for retaining polar analytes like mannitol.[7][10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for sugar alcohols.[5][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Precursor → Product Ion Transition for Mannitol-13C: The exact m/z values will depend on the number of 13C labels. For a singly labeled Mannitol-13C (formula: ¹²C₅¹³CH₁₄O₆), the [M-H]⁻ precursor would be approximately m/z 182. The product ions would be fragments of this precursor.
GC-MS Methodology
Gas chromatography-mass spectrometry requires analytes to be volatile and thermally stable. For polar compounds like mannitol, a derivatization step is necessary to increase their volatility.[11][12]
Sample Preparation and Derivatization:
-
Thaw and centrifuge urine samples as described for HPLC-MS/MS.
-
Transfer an aliquot of the supernatant to a new tube.
-
Add an internal standard (e.g., inositol).
-
Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Perform a two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to convert the carbonyl groups.[11]
-
Silylation: Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[11]
-
-
The resulting derivatized sample is then ready for injection into the GC-MS system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, where the mass spectrometer is set to detect specific m/z fragments characteristic of the derivatized this compound.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of HPLC-MS/MS and GC-MS methods for the analysis of this compound.
Objective Comparison
-
HPLC-MS/MS: This technique offers higher throughput due to minimal sample preparation (a simple 'dilute and shoot' approach).[7][13] It is ideal for analyzing thermally labile and non-volatile compounds directly in their native form. The high selectivity of tandem mass spectrometry often results in lower limits of detection and quantification.[7]
-
GC-MS: GC-MS provides excellent chromatographic resolution. However, the mandatory derivatization step for polar analytes like mannitol is time-consuming and can introduce variability.[14] Despite this, GC-MS is a robust and reliable technique, particularly well-suited for quantitative analysis when high sensitivity is required.[12]
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 3. researchtrends.net [researchtrends.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 11. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. agilent.com [agilent.com]
Navigating the Analytical Landscape for DL-Mannitol-13C: A Comparative Guide to Current Methodologies
For researchers, scientists, and drug development professionals engaged in intestinal permeability studies, the accurate analysis of DL-Mannitol-13C is paramount. This guide provides an objective comparison of published analytical methods, presenting supporting experimental data to inform laboratory practices in the absence of formal inter-laboratory comparison studies.
The use of this compound as a probe for assessing intestinal barrier function offers significant advantages over its unlabeled counterpart, primarily by mitigating the impact of endogenous mannitol (B672) from dietary sources.[1][2][3][4] This leads to a lower baseline and a more accurate reflection of intestinal permeability.[1][4] However, the lack of international reference standards and formal proficiency testing schemes for mannitol assays means that laboratories must rely on well-validated, in-house methods.[2][5][6][7] This guide synthesizes performance data from key published studies to aid in the evaluation and selection of appropriate analytical techniques.
Comparative Analysis of Analytical Performance
The primary analytical technique for the quantification of this compound in biological matrices, particularly urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented below is collated from single-laboratory validation studies, offering a snapshot of the performance characteristics achievable with current methodologies.
| Performance Metric | Method 1: HPLC-Tandem MS[1] | Method 2: UPLC-MS/MS[5][6] |
| Instrumentation | API 5000 triple quadrupole MS | Xevo TQS-Micro triple quadrupole MS |
| Matrix | Urine | Urine |
| Internal Standard | 13C6 Mannitol | d-Mannitol-1-13C,1-1-d2 |
| Limit of Detection (LOD) | 0.021 pg/mL | 2 µg/mL (for unlabeled mannitol) |
| Limit of Quantification (LOQ) | 0.029 pg/mL (chosen LOQ of 0.3 pg/mL) | 10 µg/mL (for unlabeled mannitol) |
| Linearity Range | 0 - 500 µg/mL | up to 1000 µg/mL (for unlabeled mannitol) |
| Precision (CV%) | 14% at 0.029 pg/mL | Within-run: 0.7 - 2.9%, Between-run: 1.9 - 4.7% |
| Accuracy (%) | Not explicitly stated | Within-run: 97.2 - 101.2%, Between-run: 94.8 - 97.5% |
| Recovery (%) | Not explicitly stated | > 90.2% |
| Matrix Effect (%) | Not explicitly stated | < 15% |
Detailed Experimental Protocols
The following sections provide detailed methodologies from the cited studies, offering a basis for laboratory implementation and adaptation.
Method 1: HPLC-Tandem MS for 13C-Mannitol in Urine[1]
This method was developed for the analysis of 13C-Mannitol as a biomarker for intestinal permeability.
Sample Preparation:
-
25 µL of urine samples, quality controls, or calibrators are added to a 96-deep-well plate.
-
Samples are diluted 11-fold by adding 250 µL of an internal standard (I.S.) solution consisting of 13C6-Mannitol.
Chromatographic Conditions:
-
HPLC System: Cohesive LC system (now ThermoScientific).
-
Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm, 8% cross-link, Ca2+).
-
Mobile Phase: Isocratic elution with 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate.
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
Mass Spectrometry Conditions:
-
Mass Spectrometer: API 5000 triple quadrupole mass spectrometer from AB Sciex.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
Scan Mode: Multiple-reaction monitoring (MRM).
-
Monitored Transitions:
-
12C Mannitol: 181.05 -> 89
-
13C1 Mannitol: 182.05 -> 89
-
13C6 Mannitol (I.S.): 186.9 -> 60.9
-
Calibration:
-
A six-point standard curve is used over a concentration range of 0-500 µg/mL for mannitol.
Method 2: UPLC-MS/MS for Urinary Lactulose (B1674317) and Mannitol[5][6]
This method was validated for the determination of urinary lactulose and mannitol, employing a stable isotope-labeled internal standard for mannitol.
Sample Preparation:
-
Urine samples are thawed, vortexed for 1 minute, and centrifuged at 5000 x g for 4 minutes.
-
To 10 µL of urine, controls, or standards, 240 µL of the internal standard solution is added.
-
After mixing, a 200 µL aliquot is transferred to a glass vial for injection.
Chromatographic Conditions:
-
UPLC System: Acquity UPLC system.
-
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A 4-minute linear gradient from 90% to 40% acetonitrile (B52724) in water (containing 2 mM ammonium formate).
-
Flow Rate: 200 µL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Mass Spectrometer: Xevo TQS-Micro triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI).
-
Scan Mode: Selected Reaction Monitoring (SRM).
Calibration:
-
A seven-point calibration curve is prepared by serial dilutions of working solutions.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps from sample collection to data analysis.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
The Superiority of DL-Mannitol-13C in Intestinal Permeability Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of intestinal permeability is crucial for understanding drug absorption and the pathophysiology of various gastrointestinal disorders. While several sugar probes are utilized for this purpose, the stable isotope-labeled DL-Mannitol-13C emerges as a superior marker, offering enhanced accuracy and reliability over its unlabeled counterparts and other sugars.
This guide provides a comprehensive comparison of this compound with other commonly used sugars in permeability studies, supported by experimental data and detailed methodologies.
Key Advantages of this compound
The primary advantage of using this compound lies in its ability to be distinguished from endogenous and dietary sources of unlabeled mannitol (B672).[1][2] This is a critical factor, as inadvertent consumption of ¹²C-mannitol from food or other sources can interfere with the interpretation of permeability tests, leading to inaccurate results.[1] Studies have shown that ¹³C-mannitol has an approximately 20-fold lower baseline contamination compared to ¹²C-mannitol, significantly reducing background noise and avoiding false readings.[1][2][3] This leads to a higher signal-to-noise ratio and provides a clearer, more definitive signal for quantification.[4]
Comparative Data of Permeability Markers
The selection of a suitable sugar probe is critical for the specific research question and the region of the gastrointestinal tract being investigated. The following table summarizes the characteristics and typical applications of this compound and other commonly used sugars.
| Sugar Probe | Molecular Weight ( g/mol ) | Primary Absorption Route | Primary Region of Assessment | Key Advantages | Key Disadvantages |
| This compound | ~183.17 | Transcellular (through cells) | Small Intestine | High accuracy, avoids dietary interference, low baseline.[1][2] | Higher cost compared to unlabeled sugars. |
| Mannitol (¹²C) | 182.17 | Transcellular | Small Intestine | Low cost, well-established. | Prone to interference from diet, leading to high baseline.[1][2] |
| Lactulose (B1674317) | 342.30 | Paracellular (between cells) | Small Intestine (damage marker) | Good marker for mucosal damage.[5] | Can be degraded by colonic bacteria.[6] |
| Rhamnose | 164.16 | Transcellular | Small Intestine | Some studies suggest superiority to mannitol.[7][8] | Less commonly used than mannitol. |
| Sucrose (B13894) | 342.30 | Paracellular | Gastroduodenal region | Simple, non-invasive marker for gastric damage.[9][10][11] | Not reliable for mild gastritis or duodenal disease.[9] |
| Sucralose | 397.64 | Paracellular | Colon | Useful for assessing colonic permeability.[6] | Synthetic molecule, may not fully reflect physiological transport. |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. Below are detailed methodologies for common permeability assays.
In Vivo Dual-Sugar Urinary Excretion Assay (Lactulose/Mannitol-13C)
This non-invasive test is widely used to assess small intestinal permeability.[12]
Patient/Subject Preparation:
-
Overnight fasting (minimum 8 hours) is required.[4]
-
A baseline urine sample is collected before administration of the sugar solution.[4]
-
Subjects should avoid foods containing high amounts of mannitol for a set period before the test if using unlabeled mannitol. This is not a strict requirement for this compound.
Test Solution and Administration:
-
Prepare a solution containing a known amount of lactulose (e.g., 5g) and this compound (e.g., 1g) dissolved in water (e.g., 250 ml).[13]
-
The subject drinks the entire solution.
Urine Collection:
-
Urine is collected over a specified period, typically 2 to 6 hours, to assess small intestinal permeability.[14][15][16]
-
For assessment of colonic permeability, an 8 to 24-hour collection may be performed.[14][15]
-
The total volume of each collection is measured, and an aliquot is stored at -20°C until analysis.[14]
Sample Analysis:
-
Urinary concentrations of lactulose and this compound are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][4][17]
-
The ratio of lactulose to this compound excretion is calculated to determine intestinal permeability. An increased ratio suggests impaired intestinal barrier function.[12]
In Vitro Caco-2 Permeability Assay
The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium.[18][19]
Cell Culture:
-
Caco-2 cells are seeded on semipermeable filter supports in Transwell inserts.[19][20]
-
The cells are cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[19]
Permeability Assay:
-
The test sugar (e.g., this compound) is added to the apical (upper) chamber of the Transwell insert.
-
Samples are taken from the basolateral (lower) chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the sugar in the collected samples is quantified by HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Visualizing Permeability Pathways and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated.
Caption: Transport pathways of permeability markers across the intestinal epithelium.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. EB 2017 Article: Interpretation of the lactulose:mannitol test in rural Malawian children at risk for perturbations in intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease [frontiersin.org]
- 8. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, non-invasive marker of gastric damage: sucrose permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sucrose permeability as a marker for NSAID-induced gastroduodenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sucrose permeability as a means of detecting diseases of the upper digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Urine sugars for in vivo gut permeability: validation and comparisons in irritable bowel syndrome-diarrhea and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. omicsonline.org [omicsonline.org]
A Comparative Guide to Metabolic Flux Analysis: The Reproducibility of DL-Mannitol-13C as a Tracer
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of metabolic fluxes is a cornerstone of understanding cellular physiology, identifying novel therapeutic targets, and optimizing bioprocesses. At the heart of these measurements is 13C-based Metabolic Flux Analysis (MFA), a powerful technique that utilizes stable isotope-labeled compounds to trace the flow of atoms through metabolic networks. The choice of the isotopic tracer is a critical determinant of the accuracy and reproducibility of the results. This guide provides an objective comparison of DL-Mannitol-13C with other commonly used tracers, supported by available experimental data and detailed methodologies.
Performance Comparison of Isotopic Tracers
| Tracer | Key Metabolic Pathways Probed | Reported Precision/Reproducibility | Key Advantages | Potential Limitations |
| This compound | Pentose Phosphate Pathway, Glycolysis | No direct quantitative data on reproducibility for intracellular MFA is currently available in peer-reviewed literature.[1] | Low natural abundance in most mammalian cells could lead to a higher signal-to-noise ratio. | Uptake and metabolism can be cell-type specific and may be less efficient than glucose. Primarily metabolized by gut microbiota in in-vivo studies.[1] |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Anaplerosis | High-resolution protocols can quantify metabolic fluxes with a standard deviation of ≤2%.[2] Consistent flux results have been reported in parallel cultures.[1] | Provides labeling in a wide range of downstream metabolites, offering a comprehensive overview of central carbon metabolism.[1] | Can be less informative for specific pathway branch points compared to positionally labeled tracers.[1] |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides the most precise estimates for glycolysis and the PPP.[3][4] Has been shown to have a high precision score for flux estimation.[1] | Excellent for resolving fluxes around the upper part of glycolysis and the PPP.[5] | May provide less resolution for TCA cycle fluxes compared to glutamine tracers. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Preferred tracer for precise analysis of the TCA cycle.[1][3] | Directly probes glutamine's entry into the TCA cycle, which is significant in many cancer cells.[1] | Provides limited information on glycolytic and PPP fluxes.[1] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are a general protocol for 13C-MFA and a hypothetical protocol for using this compound, based on established MFA principles.
General Protocol for 13C-Metabolic Flux Analysis
This protocol outlines the key steps for a typical 13C-MFA experiment. Specific details may need to be optimized depending on the cell type, tracer, and analytical platform.
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired density in a standard medium.
-
Replace the standard medium with a custom labeling medium containing the 13C-labeled tracer (e.g., [U-13C6]Glucose, this compound) at a known concentration.
-
Incubate the cells for a predetermined period to allow the intracellular metabolites to reach an isotopic steady state. This time should be optimized for the specific cell line and tracer.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Harvest the cell extracts containing the labeled metabolites.
-
-
Sample Preparation:
-
Separate the soluble metabolites from the insoluble fraction (e.g., by centrifugation).
-
The soluble fraction can be analyzed directly by LC-MS, or derivatized for GC-MS analysis to make the metabolites volatile.
-
-
Analytical Measurement:
-
Analyze the samples using mass spectrometry (GC-MS or LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of 13C.
-
Use a computational model of the metabolic network and the measured MIDs to estimate the intracellular metabolic fluxes. This is typically done using software packages like Metran or INCA.[5]
-
Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[6]
-
Hypothetical Protocol for this compound Metabolic Flux Analysis
This protocol is a proposed methodology for using this compound as a tracer, based on general MFA principles.
-
Cellular Uptake Verification (Preliminary Experiment):
-
Before a full MFA experiment, it is crucial to verify that the cell line of interest can efficiently transport and metabolize mannitol (B672).
-
Incubate cells with this compound and measure its uptake and the appearance of labeled downstream metabolites (e.g., fructose-6-phosphate, lactate) over a time course.
-
-
13C-MFA Experiment:
-
Follow the "General Protocol for 13C-Metabolic Flux Analysis" (above), using this compound as the isotopic tracer in the labeling medium.
-
The concentration of this compound and the labeling time will need to be optimized based on the results of the uptake verification experiment.
-
-
Metabolic Network Model Adaptation:
-
The computational model used for flux calculations must accurately represent the known pathways of mannitol metabolism in the specific biological system. This may include mannitol transporters, mannitol-1-phosphate dehydrogenase, and other relevant enzymes.[7]
-
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the metabolic fate of this compound, the following diagrams have been generated using Graphviz.
Caption: High-level workflow for a typical 13C-Metabolic Flux Analysis experiment.
Caption: Simplified metabolic entry of this compound into central carbon metabolism.
Conclusion
The selection of an appropriate isotopic tracer is a critical decision in the design of a 13C-Metabolic Flux Analysis experiment. While established tracers like [U-13C6]Glucose and [U-13C5]Glutamine offer high reproducibility and a wealth of supporting literature, novel tracers such as this compound present opportunities to probe specific metabolic pathways with potentially higher sensitivity due to lower natural abundance.
Currently, the lack of direct quantitative data on the reproducibility of metabolic flux measurements with this compound necessitates careful validation studies by researchers intending to use this tracer. The provided protocols and diagrams offer a framework for conducting such studies and for the broader application of 13C-MFA. As the field of metabolomics continues to evolve, the characterization and application of new isotopic tracers will undoubtedly play a pivotal role in advancing our understanding of cellular metabolism in health and disease.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Accuracy of DL-Mannitol-13C in Measuring Intestinal Permeability
A comprehensive analysis of DL-Mannitol-13C reveals its enhanced accuracy and reliability for assessing intestinal permeability compared to traditional methods. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to facilitate informed decisions in clinical and research settings.
The measurement of intestinal permeability, often referred to as "leaky gut," is a critical aspect of diagnosing and monitoring a variety of gastrointestinal and systemic diseases.[1][2] For years, the lactulose-to-mannitol (L/M) ratio has been a widely used, non-invasive method.[3][4] However, the emergence of stable isotope probes, specifically this compound, offers a significant advancement in precision and reliability.[1][2]
Key Advantages of this compound
The primary advantage of using 13C mannitol (B672) lies in its ability to circumvent the issue of baseline contamination from dietary sources.[1][2][5] Conventional (12C) mannitol is naturally present in various foods and commercial products, which can lead to erroneously high baseline levels in urine, thereby confounding test results.[1][5][6] In contrast, 13C mannitol is a stable isotope that is naturally present at very low levels, providing a much cleaner baseline for measurement.[1][2]
A key study demonstrated that 13C mannitol had approximately 20-fold lower baseline contamination compared to 12C mannitol, significantly improving the accuracy of the permeability assessment.[1][2] This makes 13C mannitol a superior biomarker by avoiding issues of erratic excretions and baseline contamination that can plague the conventional L/M test.[1][2]
Comparative Analysis of Intestinal Permeability Markers
The ideal intestinal permeability probe should be water-soluble, non-metabolized by the host, and passively absorbed through the intestinal mucosa.[1] Its subsequent excretion in urine allows for a quantitative measure of intestinal barrier function.[1][3] Besides the L/M ratio, other sugar probes like rhamnose and sucralose, as well as molecules like polyethylene (B3416737) glycol (PEG) and 51Cr-EDTA, are also used.[1][3][7] However, many of these methods face challenges regarding standardization and interpretation.[8]
| Permeability Marker | Advantages | Disadvantages | Typical Urinary Excretion (Healthy Adults) |
| This compound | - Very low baseline contamination[1][2]- High accuracy and reliability[1][2]- Distinguishable from dietary mannitol[1][2] | - Requires mass spectrometry for analysis[1] | Varies by study protocol |
| Lactulose (B1674317)/Mannitol (L/M) Ratio | - Widely used and established method[3][4]- Differentiates between paracellular and transcellular pathways[9] | - Susceptible to dietary mannitol contamination[1][6]- Lacks standardization across protocols[8]- Mannitol absorption can be affected by villous atrophy[10] | L/M Ratio: < 0.03[11] |
| Sucralose | - Can assess colonic permeability due to resistance to bacterial degradation[7][12] | - Less commonly used than L/M ratio | Varies by study protocol |
| Iohexol | - Small molecule, good for assessing small intestinal permeability | - Can be influenced by renal function | Varies by study protocol |
| Serum Biomarkers (e.g., Zonulin, LBP) | - Less invasive (blood test)[8][13]- Can be performed retrospectively[8] | - Zonulin assays have shown variability and controversy[9][14]- Indirect measure of permeability[8] | N/A |
Experimental Protocols
Accurate measurement of intestinal permeability is highly dependent on standardized experimental protocols. Below are the methodologies for the this compound test and the conventional Lactulose/Mannitol test.
This compound Permeability Test Protocol
This protocol is based on studies directly comparing 12C and 13C mannitol.[1]
-
Patient Preparation: Patients are required to fast overnight. A baseline urine sample is collected prior to the administration of the sugar solution.[1]
-
Probe Administration: A solution containing 100 mg of 13C mannitol, often co-administered with 1000 mg of lactulose and potentially 100 mg of 12C mannitol for direct comparison, dissolved in 250 mL of water is ingested by the patient.[1]
-
Urine Collection: Timed urine collections are crucial for assessing permeability in different segments of the intestine.[3] Typical collection periods are 0-2 hours (reflecting small bowel permeability), 2-8 hours, and 8-24 hours (reflecting colonic permeability).[1][3][6]
-
Sample Analysis: Urinary concentrations of 13C mannitol and other sugars are measured using tandem high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).[1][2] This technique allows for the precise differentiation and quantification of the 13C and 12C mannitol isotopes.[1]
Conventional Lactulose/Mannitol (L/M) Ratio Test Protocol
-
Patient Preparation: Similar to the 13C mannitol test, an overnight fast is required, and a baseline urine sample is collected.
-
Probe Administration: A solution containing a disaccharide (e.g., 5g lactulose) and a monosaccharide (e.g., 1g mannitol) is ingested.[12] Dosages can vary between protocols.
-
Urine Collection: Urine is typically collected over a 5 to 6-hour period.[11] Some protocols may involve shorter or longer collection times to assess different intestinal regions.[3]
-
Sample Analysis: Urinary concentrations of lactulose and mannitol are measured, often using high-performance liquid chromatography (HPLC) or enzymatic assays.[4] The ratio of the percentage of lactulose excretion to mannitol excretion is then calculated.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an intestinal permeability test using sugar probes.
Understanding Intestinal Permeability Pathways
The passage of molecules across the intestinal epithelial barrier occurs through two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells).
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Urine sugars for in vivo gut permeability: validation and comparisons in irritable bowel syndrome-diarrhea and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Fecal and Circulating Biomarkers for the Non-Invasive Assessment of Intestinal Permeability | MDPI [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Gastrointestinal Permeability After Bariatric Surgery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. Regional Gastrointestinal Permeability Patterns in Juvenile Idiopathic Arthritis: A Window into Subclinical Inflammation and Microbiota-Driven Disease Mechanisms [mdpi.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. innerbuddies.com [innerbuddies.com]
A Comparative Guide to DL-Mannitol-13C and Inulin for Glomerular Filtration Rate (GFR) Studies
For researchers, scientists, and drug development professionals, the accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. Inulin (B196767) has long been upheld as the gold standard for GFR determination due to its physiological properties. However, the emergence of stable isotope-labeled markers like DL-Mannitol-13C presents a promising alternative. This guide provides an objective comparison of this compound and inulin for GFR studies, supported by available experimental data and detailed methodologies.
Executive Summary
Inulin, a naturally occurring polysaccharide, is considered the benchmark for GFR measurement because it is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules.[1][2] Its clearance from the plasma is therefore directly proportional to the GFR. Despite its accuracy, the use of inulin in clinical and research settings is often hampered by practical challenges.
This compound, a stable isotope-labeled sugar alcohol, offers a modern alternative. Mannitol (B672) is also freely filtered by the glomeruli and is not metabolized or reabsorbed.[3][4] The incorporation of a 13C label allows for highly sensitive and specific detection using mass spectrometry, which can overcome some of the limitations associated with inulin assays. While direct comparative studies between this compound and inulin for GFR measurement are not extensively documented, the performance of unlabeled mannitol provides a strong basis for its potential as a reliable GFR marker.
Performance Comparison
The following table summarizes the key performance characteristics of this compound and inulin for GFR studies. Data for this compound is inferred from studies on unlabeled mannitol and the established advantages of stable isotope detection.
| Feature | This compound | Inulin |
| Gold Standard | No | Yes[1][2] |
| Primary Advantage | High specificity and sensitivity with mass spectrometry, simpler analytical methods. | Direct measure of GFR, extensive historical data. |
| Primary Disadvantage | Limited direct comparative data against inulin for GFR. | Methodologically complex, potential for analytical interference. |
| Accuracy & Precision | Good agreement with other reference methods (e.g., 51Cr-EDTA, iohexol).[3][5][6] High precision expected with mass spectrometry. | High accuracy and precision when the protocol is strictly followed.[7] |
| Bias | Low bias reported for unlabeled mannitol compared to 51Cr-EDTA.[6] | Generally considered unbiased. |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8] | Colorimetric/Enzymatic assays, High-Performance Liquid Chromatography (HPLC).[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate GFR measurements. Below are representative protocols for both inulin and mannitol clearance studies.
Inulin Clearance Protocol (Continuous Infusion Method)
This protocol is a standard method for achieving a steady-state plasma inulin concentration to accurately measure GFR.
-
Patient Preparation: The patient should be well-hydrated. A loading dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.[10]
-
Continuous Infusion: Following the loading dose, a continuous intravenous infusion of inulin is started to maintain a constant plasma level.[10]
-
Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the inulin to distribute throughout the extracellular fluid.
-
Urine and Blood Sampling: Timed urine collections are initiated, often via a bladder catheter to ensure complete collection. Blood samples are taken at the midpoint of each urine collection period.[9]
-
Sample Analysis: Inulin concentrations in plasma and urine are determined using colorimetric methods (e.g., the anthrone (B1665570) method) or HPLC.[9][11]
-
GFR Calculation: The GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[1]
This compound Clearance Protocol (Bolus Injection with Plasma Clearance)
This protocol is based on studies using unlabeled mannitol and is adapted for the use of a stable isotope tracer.
-
Patient Preparation: The patient should be in a fasting state and well-hydrated.
-
Bolus Injection: A precisely known amount of this compound is administered as an intravenous bolus.
-
Blood Sampling: A series of blood samples are collected at predetermined time points after the injection. A typical schedule might include samples at 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes.[6]
-
Sample Analysis: Plasma concentrations of this compound are measured using a highly specific and sensitive method like LC-MS/MS.[3][8]
-
GFR Calculation: The GFR is calculated from the plasma clearance of this compound, which is determined by the dose administered divided by the area under the plasma concentration-time curve (AUC). The AUC is calculated using pharmacokinetic modeling of the plasma concentration data.
Signaling Pathways and Experimental Workflows
Renal Handling of GFR Markers
The fundamental principle underlying the use of both inulin and mannitol as GFR markers is their physiological handling by the kidney. As depicted in the diagram below, these substances are freely filtered from the blood in the glomerulus into the renal tubules and are not subsequently reabsorbed back into the blood or secreted into the tubules.
Caption: Renal handling of ideal GFR markers like inulin and mannitol.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for GFR measurement using inulin versus this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. Inulin clearance | Renal Function, Glomerular Filtration & Kidney Disease | Britannica [britannica.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. researchgate.net [researchgate.net]
- 6. Mannitol clearance for the determination of glomerular filtration rate-a validation against clearance of 51 Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the new and traditional CKD-EPI GFR estimation equations with urinary inulin clearance: A study of equation performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DL-Mannitol-13C: A Cost-Benefit Analysis for Enhanced Research Accuracy
For researchers, scientists, and drug development professionals, the precision and reliability of experimental data are paramount. In fields such as metabolic research and intestinal permeability assessment, the choice of tools can significantly impact the validity of study outcomes. This guide provides a comprehensive cost-benefit analysis of using DL-Mannitol-13C, a stable isotope-labeled compound, comparing its performance and economic implications against its unlabeled counterpart and other alternatives.
Performance and Cost Comparison
The decision to use this compound often hinges on a trade-off between its higher upfront cost and the long-term benefits of superior data quality. Below is a detailed comparison of this compound with unlabeled mannitol (B672) and another common tracer, 13C-Glucose, across key research applications.
Intestinal Permeability Assessment
In the widely used lactulose (B1674317)/mannitol test for intestinal permeability, the accuracy of mannitol measurement is crucial. Dietary intake of foods containing unlabeled mannitol can artificially inflate baseline levels, leading to inaccurate assessments of gut barrier function. This compound circumvents this issue, providing a clear and precise signal.
Table 1: Performance Comparison for Intestinal Permeability Testing
| Parameter | This compound | Unlabeled D-Mannitol | Key Advantage of this compound |
| Baseline Contamination | ~20-fold lower than unlabeled mannitol[1][2] | Can be erratically high due to dietary sources[3] | Significantly reduces background noise, avoiding false positives and increasing test sensitivity. |
| Assay Accuracy | High | Prone to interference from dietary mannitol | Superior accuracy and reliability for permeability measurements.[3] |
| Signal-to-Noise Ratio | High | Low | Provides a clearer, more definitive signal for quantification.[3] |
| Diagnostic Sensitivity | Increased | Lower | Enables more sensitive detection of subtle changes in intestinal permeability. |
Table 2: Cost-Benefit Analysis for Intestinal Permeability Testing
| Cost/Benefit Component | This compound | Unlabeled D-Mannitol | Economic Justification for this compound |
| Compound Cost (per gram, research grade) | High (prices can be significantly higher than unlabeled mannitol) | Low | While the initial investment is higher, the improved accuracy can prevent costly failed or inconclusive studies, which can run into thousands of dollars.[4][5] |
| Analytical Cost (per sample) | Requires LC-MS/MS analysis | Can be measured by various methods, including less expensive enzymatic assays | Although LC-MS/MS has a higher per-sample cost, the need for fewer subjects due to reduced data variability can lead to overall cost savings in a clinical trial setting. Reducing cohort sizes in clinical studies has a significant financial impact.[6][7] |
| Indirect Costs (Potential Savings) | Lower potential for repeat studies and smaller required patient cohorts. | Higher risk of inconclusive results leading to repeated experiments and the need for larger study groups to achieve statistical power. | The high cost of failed or inconclusive clinical trials (which can range from $800 million to $1.4 billion) makes the upfront investment in a more reliable biomarker economically sound.[1] Using a high-precision biomarker can reduce healthcare costs by enabling earlier and more accurate diagnoses.[8][9][10] |
Metabolic Flux Analysis
In metabolic flux analysis (MFA), various 13C-labeled tracers are used to map the flow of metabolites through cellular pathways. While 13C-glucose is a common choice for central carbon metabolism, this compound can be a valuable tool for probing specific pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis with potentially lower background noise in mammalian cells where mannitol is less abundant.[11]
Table 3: Performance Comparison for Metabolic Flux Analysis
| Tracer | Key Pathways Probed | Reported Precision/Reproducibility | Advantages | Potential Limitations |
| This compound | Pentose Phosphate Pathway, Glycolysis[11] | Data on reproducibility for intracellular MFA is not as extensive as for glucose. | Low natural abundance in most mammalian cells may lead to a higher signal-to-noise ratio.[11] | Uptake and metabolism can be cell-type specific and potentially less efficient than glucose. May be primarily metabolized by gut microbiota in in-vivo studies.[11] |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Anaplerosis[11] | Consistent flux results in parallel cultures.[11] | Good overall tracer for central carbon metabolism. | Higher natural abundance can contribute to background signal. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle[11] | High precision for glycolysis and PPP fluxes.[11] | Well-established and provides robust data for central carbon metabolism. | May not be optimal for all specific downstream pathways compared to other specifically labeled tracers. |
Table 4: Cost-Benefit Analysis for Metabolic Flux Analysis
| Cost/Benefit Component | This compound | [U-13C6]Glucose | Economic Justification for Tracer Selection |
| Compound Cost (per gram, research grade) | High | High (though prices can vary based on the specific labeling pattern) | The choice of tracer should be guided by the specific research question to maximize the information obtained and avoid costly experiments with suboptimal tracers. The cost of the tracer is a small fraction of the overall cost of a metabolic flux analysis study. |
| Experimental Complexity & Cost | Requires optimization of uptake and metabolism protocols for specific cell lines. | Well-established protocols are widely available. | While initial optimization for this compound may incur some costs, for specific research questions, it may provide more precise data, ultimately leading to more definitive conclusions and preventing the need for follow-up studies with alternative tracers. |
| Data Value | Potentially higher signal-to-noise ratio for specific pathways in mammalian cells. | Provides a broad overview of central carbon metabolism. | The higher value of clear, unambiguous data from a well-chosen tracer can outweigh the initial compound cost by providing more robust and publishable results. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and validity of research findings. Below are methodologies for the key applications of this compound.
Protocol 1: Intestinal Permeability Assessment using this compound and Lactulose
Objective: To quantify intestinal permeability by measuring the urinary excretion ratio of orally administered lactulose and this compound.
Materials:
-
Test solution: 5g Lactulose and 100mg this compound dissolved in 100 mL of purified water.
-
Urine collection containers.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
Methodology:
-
Preparation: The subject fasts overnight (minimum 8 hours). A baseline urine sample is collected before ingestion of the test solution.
-
Administration: The subject drinks the entire 100 mL test solution.
-
Urine Collection: All urine is collected over a specified period, typically 6 hours. The total volume is recorded.
-
Sample Preparation: An aliquot of the collected urine is stored at -80°C until analysis.
-
Quantification: The concentrations of lactulose and this compound in the urine samples are quantified using a validated HPLC-MS/MS method.
-
Calculation: The percentage of ingested lactulose and this compound excreted in the urine is calculated. The lactulose/mannitol ratio is then determined. An increased ratio is indicative of increased intestinal permeability.
Protocol 2: 13C-Metabolic Flux Analysis using this compound
Objective: To quantify metabolic fluxes through central carbon metabolism using this compound as a tracer.
Materials:
-
Cell culture medium without unlabeled mannitol.
-
This compound.
-
Cell culture supplies (flasks, plates, etc.).
-
Metabolite extraction solutions (e.g., ice-cold methanol/water).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired density in standard medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line.
-
Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding an ice-cold extraction solution.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key downstream metabolites (e.g., intermediates of glycolysis and the pentose phosphate pathway).
-
-
Flux Calculation:
-
Use a computational model (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and metabolic pathways involved, the following diagrams are provided.
Caption: Workflow for the intestinal permeability test using this compound.
Caption: Generalized workflow for 13C-Metabolic Flux Analysis.
Caption: Entry of this compound into central carbon metabolism.
References
- 1. The High Price Of Failed Clinical Trials Time To Rethink The Model [clinicalleader.com]
- 2. aspe.hhs.gov [aspe.hhs.gov]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Half Of Lab Experiments Fail, Costing $28B Annually. How We Can Prevent ‘Unknown Unknowns’ [bio-itworld.com]
- 5. bio-rad.com [bio-rad.com]
- 6. The Prevalence and Economic Impact of Low-Enrolling Clinical Studies at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of lowering the study design significance threshold to 0.005 on sample size in randomized cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits of biomarker testing - DiviTum® TKa [divitum.com]
- 9. medium.com [medium.com]
- 10. Economic Impact of Biomarker Testing in Cancer Care [oncodna.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Potential of DL-Mannitol-13C: A Comparative Guide for Researchers
A comprehensive review of the applications and limitations of 13C-labeled DL-Mannitol in metabolic research, offering a comparative analysis against alternative tracers. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate informed decisions in study design.
DL-Mannitol-13C, a stable isotope-labeled form of the sugar alcohol mannitol (B672), has emerged as a valuable tool in metabolic research. Its primary applications lie in metabolic flux analysis (MFA) and the assessment of intestinal permeability. The introduction of a 13C label allows for the precise tracing of mannitol's metabolic fate, offering distinct advantages over its unlabeled counterpart, particularly in minimizing baseline interference from endogenous or dietary sources.
Core Applications and Performance
The utility of this compound spans several key research areas. In microbiology, it is instrumental in elucidating the mannitol cycle in organisms like fungi and bacteria, where it plays a role in redox balance and stress protection.[1] For human studies, its most prominent application is in the assessment of intestinal permeability, where 13C-labeled mannitol serves as a superior biomarker compared to unlabeled mannitol due to significantly lower baseline contamination.[2][3][4][5]
In the realm of metabolic flux analysis, D-Mannitol-2-13C is utilized as a tracer to quantify the rates of reactions in central carbohydrate metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By tracking the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of these pathways.[1]
However, the use of this compound is not without its limitations. Its uptake and metabolism can be highly cell-type specific and potentially less efficient than that of more common tracers like glucose.[6] Furthermore, in in-vivo studies, it may be primarily metabolized by the gut microbiota, which can complicate the interpretation of systemic metabolic data.[6] While extensive reproducibility data is available for established tracers like glucose and glutamine, similar quantitative data for intracellular MFA using D-Mannitol-2-13C is less documented.[6]
Comparative Analysis with Alternative Tracers
The choice of an isotopic tracer is a critical determinant of the accuracy and reproducibility of metabolic flux analysis results. While this compound offers unique advantages, it is essential to consider its performance in the context of other commonly used tracers.
| Tracer | Key Metabolic Pathways Probed | Key Advantages | Potential Limitations |
| D-Mannitol-2-13C | Pentose Phosphate Pathway, Glycolysis[1][6] | Low natural abundance in most mammalian cells can lead to a higher signal-to-noise ratio.[6] Superior for intestinal permeability studies due to low baseline contamination.[2][3][4] | Uptake and metabolism can be cell-type specific and less efficient than glucose.[6] May be primarily metabolized by gut microbiota in in-vivo studies.[6] Limited reproducibility data for intracellular MFA.[6] |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Anaplerosis[6] | Good overall tracer for central carbon metabolism.[6] Provides labeling in a wide range of downstream metabolites.[6] | Can be less informative for specific pathway branch points compared to positionally labeled tracers.[6] |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle[6] | High precision for glycolysis and PPP fluxes.[6] | |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation[6] | Preferred tracer for precise analysis of the TCA cycle.[6] Directly probes glutamine's entry into the TCA cycle, which is significant in many cancer cells.[6] | Limited information on glycolytic and PPP fluxes.[6] |
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis (MFA) in Cell Culture
Objective: To quantify metabolic fluxes through central carbon metabolism using D-Mannitol-2-13C as a tracer.[1]
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
D-Mannitol-2-13C
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells to a metabolic steady state. Replace the standard medium with a labeling medium containing a known concentration of D-Mannitol-2-13C. Incubate for a duration sufficient to reach an isotopic steady state (typically 18-24 hours).[1]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding ice-cold quenching solution. Harvest cells and extract intracellular metabolites using a cold extraction solution.[1]
-
Sample Preparation: Dry the metabolite extracts. For GC-MS analysis, derivatize the dried metabolites to increase their volatility.[1]
-
Mass Spectrometry Analysis: Analyze samples using GC-MS or LC-MS/MS to acquire mass isotopomer distributions for key metabolites.[1]
-
Data Analysis: Correct raw data for the natural abundance of 13C and calculate metabolic fluxes.[1]
Protocol 2: Intestinal Permeability Assessment
Objective: To quantify intestinal permeability by measuring the urinary excretion of orally administered 13C-Mannitol.[2]
Materials:
-
Test solution containing a known amount of 13C-Mannitol (e.g., 100mg in 100 mL of water)[2]
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[2]
Procedure:
-
Preparation: The subject fasts overnight. A baseline urine sample is collected.[2]
-
Administration: The subject ingests the test solution.[2]
-
Urine Collection: Timed urine collections are performed (e.g., 0-2 hours, 2-8 hours, 8-24 hours).
-
Sample Analysis: Urinary concentrations of 13C-Mannitol are measured using HPLC-MS/MS.[3]
-
Data Analysis: The amount of excreted 13C-Mannitol is calculated and expressed as a percentage of the ingested dose.
Signaling Pathways and Metabolic Entry
DL-Mannitol enters central carbon metabolism through distinct pathways, particularly in microorganisms. In bacteria, extracellular mannitol can be taken up by a phosphotransferase system (PTS) and converted to mannitol-1-phosphate.[7] This is then converted to fructose-6-phosphate (B1210287) by mannitol-1-phosphate dehydrogenase, which can then enter glycolysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
Establishing Reference Ranges for DL-Mannitol-13C Excretion: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Mannitol-13C with the traditional 12C-Mannitol for assessing intestinal permeability. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of studies utilizing this advanced biomarker.
Superiority of this compound in Intestinal Permeability Testing
The use of stable isotope-labeled this compound offers a significant advantage over its unlabeled counterpart (12C-Mannitol) for the measurement of intestinal permeability. The primary benefit lies in the dramatic reduction of baseline contamination from endogenous and dietary sources of mannitol (B672).[1][2] This leads to a more accurate and sensitive assessment of gut barrier function.
A key study demonstrated that baseline urinary excretion of 13C-Mannitol was approximately 20-fold lower than that of 12C-Mannitol in healthy volunteers.[1][2][3] This low baseline provides a cleaner signal and enhances the reliability of the test, particularly when subtle changes in permeability are being investigated.
Comparative Excretion Data: this compound vs. 12C-Mannitol
The following table summarizes the cumulative urinary excretion of 13C-Mannitol and 12C-Mannitol in ten healthy volunteers over a 24-hour period after co-administration of 100 mg of each compound.
| Time Interval (hours) | Mean Cumulative 13C-Mannitol Excretion (mg) | Mean Cumulative 12C-Mannitol Excretion (mg) | Key Observation |
| Baseline | Low and consistent | ~20-fold higher and variable | Significantly lower background noise with 13C-Mannitol.[1][2][3] |
| 0-2 | Significant increase over baseline | Smaller fold-increase due to high baseline | 13C-Mannitol shows a more pronounced and reliable signal for small intestinal absorption. |
| 2-8 | Continued excretion | Continued excretion | Both markers are excreted during this period. |
| 8-24 | Excretion rate decreases | Excretion can remain erratically high | 13C-Mannitol provides a clearer picture of clearance, while 12C-Mannitol may be affected by ongoing dietary contamination.[3] |
| Total (0-24) | 31 mg | 78 mg | Highlights the impact of baseline contamination on total excretion measurements for 12C-Mannitol.[3] |
Data adapted from Sealey et al., Neurogastroenterology and Motility, 2016.[1][3]
Experimental Protocol for Intestinal Permeability Assessment
This protocol outlines the key steps for conducting an intestinal permeability test using this compound.
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
A baseline urine sample is collected prior to the administration of the test solution.
2. Test Solution Administration:
-
A solution containing a known amount of this compound (e.g., 100 mg) and often a larger, less permeable sugar like lactulose (B1674317) (e.g., 5 g) dissolved in water is ingested by the subject.
3. Timed Urine Collection:
-
Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess permeability in different regions of the gastrointestinal tract.[3]
4. Sample Analysis:
-
Urinary concentrations of this compound and other sugar probes are quantified using a sensitive and specific analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][3][4]
5. Data Calculation:
-
The total amount of each sugar excreted in the urine is calculated (concentration × total urine volume).
-
The percentage of the ingested dose for each sugar is determined.
-
Intestinal permeability is often expressed as the ratio of the percentage of the larger sugar (e.g., lactulose) to the smaller sugar (e.g., 13C-Mannitol) excreted.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying biological pathway of mannitol absorption.
Mannitol, being a small, hydrophilic molecule, is primarily absorbed through the paracellular pathway, passing through the tight junctions between intestinal epithelial cells.[5][6][7]
Conclusion
The use of this compound represents a significant advancement in the assessment of intestinal permeability. Its low baseline contamination and superior signal-to-noise ratio allow for more accurate and reliable measurements compared to 12C-Mannitol. While the data presented here is based on a small cohort of healthy individuals and does not constitute formal reference ranges, it provides a valuable comparative benchmark for researchers. Further studies with larger and more diverse populations are warranted to establish definitive reference ranges for this compound excretion.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose ingestion increases passive absorption of a nutrient‐sized solute, mannitol, in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Paracellular transport - Wikipedia [en.wikipedia.org]
Revolutionizing Intestinal Permeability Assessment: A Comparative Guide to DL-Mannitol-13C in Clinical Research
For researchers, scientists, and drug development professionals, the accurate measurement of intestinal permeability is a critical component in understanding the pathophysiology of numerous gastrointestinal and systemic diseases. The use of DL-Mannitol labeled with the stable isotope Carbon-13 (¹³C) represents a significant advancement over traditional methods, offering enhanced accuracy and reliability. This guide provides a comprehensive comparison of DL-Mannitol-¹³C with alternative biomarkers, supported by experimental data, detailed protocols, and visual pathways to elucidate its role in correlating with clinical outcomes.
Increased intestinal permeability, often termed "leaky gut," is implicated in a wide range of disorders, including inflammatory bowel disease (IBD), celiac disease, irritable bowel syndrome (IBS), obesity, and certain autoimmune conditions.[1] The ability to precisely quantify changes in gut barrier function is paramount for diagnosing these conditions, monitoring disease activity, and evaluating the efficacy of therapeutic interventions. The lactulose (B1674317) to mannitol (B672) ratio (L/M) test has long been a cornerstone of in vivo intestinal permeability assessment.[1] However, the use of naturally occurring ¹²C-mannitol is fraught with challenges, primarily due to its presence in various foods and commercial products, leading to high baseline levels and potential for inaccurate results.[1][2]
The introduction of DL-Mannitol-¹³C offers a superior alternative by virtually eliminating the issue of baseline contamination.[1][2] This stable, non-radioactive isotope is analytically distinguishable from its ¹²C counterpart, providing a much clearer signal against a near-zero background.[1][3][4] Studies have shown that baseline contamination of ¹³C-Mannitol is approximately 20-fold lower than that of ¹²C-Mannitol, significantly enhancing the sensitivity of the assay.[1][3][4]
Performance of DL-Mannitol-¹³C in Clinical Settings
The primary clinical application of DL-Mannitol-¹³C is in the dual-sugar absorption test, typically with lactulose. Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway across the intestinal epithelium and its absorption is proportional to the mucosal surface area. Lactulose, a larger disaccharide, is only minimally absorbed through the paracellular pathway via tight junctions between intestinal epithelial cells. In a healthy gut, the ratio of lactulose to mannitol excreted in the urine is low. An increased L/M ratio signifies compromised intestinal barrier integrity, allowing for greater paracellular passage of lactulose.
While direct quantitative correlations between urinary ¹³C-Mannitol excretion and specific clinical severity scores are still emerging in published literature, extensive data from studies using the conventional L/M ratio provide a strong foundation for its clinical utility. These studies demonstrate a clear link between an elevated L/M ratio and disease activity in conditions like Crohn's disease and celiac disease.
Comparison with Alternative Biomarkers
Several other biomarkers have been investigated for assessing intestinal permeability, each with its own advantages and limitations. The following table provides a comparative overview:
| Biomarker | Method | Advantages | Disadvantages | Correlation with L/M Ratio |
| DL-Mannitol-¹³C / Lactulose | Urinary excretion of orally administered sugars | Non-invasive, well-established principle, high sensitivity with ¹³C-Mannitol.[1] | Requires timed urine collection, can be influenced by renal function and gastrointestinal transit time. | Gold standard for comparison. |
| Zonulin | ELISA of serum or feces | Non-invasive (serum/fecal sample), reflects regulation of tight junctions.[5][6] | Commercial ELISA kits have shown poor correlation with functional gut permeability tests and may not accurately measure zonulin.[5] | Inconsistent; some studies show correlation, while others do not.[5][7] |
| Intestinal Fatty Acid-Binding Protein (I-FABP) | ELISA of serum | Marker of enterocyte damage.[5] | Reflects cell damage rather than functional permeability, levels can be influenced by other factors. | Generally poor correlation.[5] |
| Calprotectin | ELISA of feces | Well-established marker of intestinal inflammation.[8] | Primarily a marker of inflammation, not a direct measure of permeability. | Strong correlation with fecal zonulin, indirect link to permeability.[8] |
| Sucrose | Urinary excretion | Marker of gastroduodenal permeability.[9] | Limited to the upper gastrointestinal tract. | Can be used in combination with other sugars for regional permeability assessment. |
Experimental Protocols
Key Experiment: The ¹³C-Mannitol/Lactulose Intestinal Permeability Test
This protocol is based on methodologies described in clinical studies assessing intestinal permeability.[1][10]
1. Patient Preparation:
-
Patients should fast overnight for a minimum of 8 hours.
-
A baseline urine sample is collected.
-
Patients are instructed to avoid consuming foods and products containing mannitol or lactulose for 48 hours prior to the test.
2. Test Solution Administration:
-
A solution containing 1g of lactulose and 100mg of DL-Mannitol-¹³C dissolved in 250 mL of water is ingested by the patient.
3. Urine Collection:
-
All urine is collected over a specified period, typically 2 to 6 hours, which primarily reflects small intestine permeability.[10][11] Longer collection periods (up to 24 hours) can provide insights into colonic permeability, although the metabolism of these sugars by gut microbiota can be a confounding factor.[1]
4. Sample Analysis:
-
The concentrations of lactulose and ¹³C-Mannitol in the collected urine are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]
5. Data Interpretation:
-
The percentage of ingested lactulose and ¹³C-Mannitol excreted in the urine is calculated.
-
The ratio of % lactulose excretion to % ¹³C-Mannitol excretion (L/M ratio) is determined. A higher ratio indicates increased intestinal permeability.
Visualizing the Pathways
To better understand the biological processes and workflows involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Absorption pathways of ¹³C-Mannitol and Lactulose.
Caption: Experimental workflow for the ¹³C-Mannitol/Lactulose test.
Caption: Signaling pathway of inflammation-induced intestinal permeability.
Conclusion
The use of DL-Mannitol-¹³C in conjunction with lactulose provides a highly sensitive and reliable method for assessing intestinal permeability. Its distinct advantage over ¹²C-Mannitol lies in the significant reduction of baseline noise, allowing for a more accurate quantification of gut barrier dysfunction. While further studies are needed to establish direct quantitative correlations with a broader range of clinical severity scores, the existing evidence strongly supports the L/M ratio as a valuable tool in the clinical assessment and management of diseases associated with increased intestinal permeability. The detailed protocols and pathways provided in this guide serve as a valuable resource for researchers and clinicians seeking to employ this advanced diagnostic technique in their work.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Serum zonulin is elevated in IBS and correlates with stool frequency in IBS-D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of small intestinal permeability markers, lactulose, and mannitol in serum: results in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of DL-Mannitol-13C: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of DL-Mannitol-13C, this guide offers a procedural, step-by-step plan to ensure safe handling and regulatory compliance within research and drug development environments.
This compound, while not classified as a hazardous substance, requires adherence to proper disposal protocols to maintain a safe and compliant laboratory environment.[1][2] The chemical properties of this compound are essentially identical to those of unlabeled D-Mannitol.[1] Therefore, disposal procedures should follow standard guidelines for non-hazardous chemical waste, with special considerations for any contaminants.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has been contaminated with hazardous substances.
Solid this compound Waste:
-
Collection: Collect dry, solid this compound waste in a clearly labeled and sealed container to prevent dust formation.[1][3][4]
-
Decontamination Assessment: Determine if the waste is contaminated with any hazardous materials.
-
Uncontaminated: If the this compound is pure and uncontaminated, it can be disposed of as non-hazardous chemical waste.[1] The recommended methods are through a licensed chemical waste disposal service or by controlled incineration.[1]
-
Contaminated: If the material is mixed with or contaminated by a hazardous substance, it must be treated as hazardous waste. The disposal protocol must then follow all applicable local, state, and federal regulations for the specific contaminant.[1]
-
-
Packaging: Ensure the waste container is securely sealed and accurately labeled before collection by a certified waste management company.[1]
Liquid Solutions of this compound:
-
Containment: In case of a spill, contain the liquid using an inert absorbent material such as sand or vermiculite.[1]
-
Collection: Place the absorbent material containing the spilled solution into a sealed container for disposal.[1]
-
Decontamination: Thoroughly clean the spill area with water and a suitable detergent.[1]
-
Disposal: Dispose of all cleanup materials, including the absorbent material and contaminated cleaning supplies, as chemical waste in accordance with institutional and local regulations.[1][5]
Accidental Spills:
-
Solid Spills: To avoid generating dust, carefully sweep or vacuum the spilled material.[1] Place the collected solid into a suitable, labeled container for disposal.[1]
-
Liquid Spills: Absorb the spill with an inert material and place it in a sealed container for disposal.[1]
Contaminated Packaging:
Packaging that has come into direct contact with this compound should be handled in the same manner as the substance itself.[3][6] If the material was contaminated, the packaging must also be treated as hazardous waste. Completely emptied and decontaminated packages can be recycled.[6]
It is imperative to always consult your institution's specific safety guidelines and local waste disposal regulations to ensure full compliance.[1][3][4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Guidelines for DL-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling DL-Mannitol-13C in a laboratory setting. The following procedures are designed to ensure the safe handling of this stable isotope-labeled compound and maintain sample integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent contamination and ensure user safety.[1][2] The recommended personal protective equipment is summarized below.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles | ANSI Z87.1 compliant | Protects eyes from potential splashes and airborne particles.[3][4] |
| Hand Protection | Nitrile gloves | Powder-free, chemically resistant | Prevents skin contact and contamination of the sample.[3][5] |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from spills.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is crucial to maintain the chemical and isotopic purity of this compound.
1. Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize aerosolization.[3]
-
Ensure the designated handling area is clean to avoid cross-contamination.[3]
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) before handling the compound.
2. Weighing and Aliquoting:
-
When weighing the powder, use a draft-shielded balance or perform the task within a fume hood to prevent the dispersal of dust.[3]
-
Use clean, dedicated utensils for handling to prevent contamination.[5]
-
Close the container tightly after use to protect the product's integrity.
3. Dissolution:
-
If preparing a solution, add the solvent to the accurately weighed this compound.
-
Ensure the chosen solvent is compatible with the experimental procedure and will not interfere with downstream analysis.
4. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Disposal Plan
Waste containing this compound should be managed in accordance with local, state, and federal regulations for chemical waste.[3]
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste through a licensed disposal company. Do not discharge into sewer systems.[7] |
| Contaminated Materials (e.g., gloves, wipes, vials) | Place in a designated, sealed waste container for chemical waste. |
| Empty Containers | Handle uncleaned containers as you would the product itself. They can be triple-rinsed (or equivalent) before disposal, with the rinseate collected as chemical waste.[7] |
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. sethnewsome.org [sethnewsome.org]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
